molecular formula C12H8N2 B7761370 1,7-Phenanthroline CAS No. 12678-01-2

1,7-Phenanthroline

Cat. No.: B7761370
CAS No.: 12678-01-2
M. Wt: 180.20 g/mol
InChI Key: OZKOMUDCMCEDTM-UHFFFAOYSA-N
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Description

1,7-phenanthroline is a phenanthroline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-phenanthroline
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InChI

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H
Source PubChem
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InChI Key

OZKOMUDCMCEDTM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID50870492
Record name 1,7-Phenanthroline
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Molecular Weight

180.20 g/mol
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Physical Description

Tan crystalline powder; [MSDSonline]
Record name 1,7-Phenanthroline
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664543
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.0000326 [mmHg]
Record name 1,7-Phenanthroline
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CAS No.

230-46-6, 12678-01-2
Record name 1,7-Phenanthroline
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Record name 1,7-PHENANTHROLINE
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Foundational & Exploratory

what are the chemical properties of 1,7-phenanthroline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrolines are a class of heterocyclic aromatic organic compounds, structurally defined by a phenanthrene nucleus with two nitrogen atoms replacing methine groups. Among these, 1,10-phenanthroline is the most widely studied and utilized isomer, celebrated for its exceptional chelating properties with a vast range of metal ions.[1] However, its isomers, including this compound, possess distinct electronic and steric properties due to the alternative placement of their nitrogen atoms.[2] While historically less explored, this compound is gaining significant interest for its unique coordination behavior, reactivity, and potential applications in materials science, catalysis, and medicinal chemistry.[2][3] This guide provides a comprehensive technical overview of the core chemical properties of this compound, offering insights for its application in advanced research and development.

Molecular Structure and Physicochemical Properties

This compound is an aza-analog of phenanthrene.[4] The asymmetric placement of its two nitrogen atoms differentiates it from the more symmetric 1,10- and 4,7-phenanthroline isomers, which is a key determinant of its chemical behavior.[2]

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 230-46-6[5]
Molecular Formula C₁₂H₈N₂[5]
Molecular Weight 180.21 g/mol [5]
Appearance White to beige crystalline powder[5]
Melting Point 79-81 °C[5]
Boiling Point ~303 °C (estimate)[5]
Solubility Soluble in water, ethanol, ether, benzene[4]
pKa 4.30 (+1) at 25°C[5]

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold can be achieved through several established routes, which have been refined to improve yields and introduce functional diversity.

Key Synthetic Methodologies
  • Friedländer Annulation: This is a classical and widely used method for constructing quinoline and phenanthroline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[2] Dehydrogenative Friedländer annulation using catalysts like manganese dioxide (MnO₂) represents a more modern and efficient approach.[2]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity. The Povarov reaction, a type of aza-Diels-Alder reaction, is particularly effective for synthesizing this compound derivatives from starting materials like 1,3-diaminobenzene, an arylaldehyde, and phenylacetylene.[2][3] This one-pot method allows for the facile introduction of various substituents.[3]

  • Michael Addition: This reaction has been employed to create 5,6-dihydrophenanthroline analogs by reacting a dihydro-5-quinolinone system with malononitrile and various aldehydes.[2][6]

Friedlander_Synthesis A 2-Aminoaryl Ketone C Condensation & Cyclization (Friedländer Annulation) A->C B Compound with Activated Methylene Group (e.g., another ketone) B->C D Dihydrophenanthroline Intermediate C->D Forms heterocyclic ring E Oxidation / Aromatization D->E F This compound Scaffold E->F

Caption: Generalized workflow for Friedländer Annulation.

Coordination Chemistry and Reactivity

The defining characteristic of this compound is its unique coordination chemistry, which stems from the wider spacing and asymmetric orientation of its nitrogen donors compared to 1,10-phenanthroline.

  • Ligand Behavior: While 1,10-phenanthroline is a classic bidentate chelating ligand, this compound exhibits more complex behavior. It has a significant tendency to form singly or doubly protonated salts, creating extensive supramolecular networks through hydrogen bonds.[7] In some reactions, particularly with copper(II) salts, it preferentially forms these protonated species rather than directly coordinating to the metal center.[7][8] This contrasts with 4,7-phenanthroline, which can act as a monodentate or bridging ligand under similar conditions.[8][9]

  • Metal Complexes: Despite its tendency for protonation, this compound can form stable metal complexes. It has been shown to coordinate with various metal ions, including:

    • Tin(IV): Forms complexes such as [SnMe₂Cl₂(1,7-phen)].[7]

    • Platinum(II): Can act as a bridging ligand in binuclear platinum(II) complexes.[7]

  • Supramolecular Chemistry: The planar structure and hydrogen bonding capability of this compound make it an excellent building block for supramolecular assemblies, which are stabilized by π-π stacking interactions and hydrogen bonds.[7]

OLED_Workflow sub Substrate (e.g., Glass) anode Anode (e.g., ITO) sub->anode htl Hole Transport Layer (HTL) anode->htl eml Emissive Layer (EML) htl->eml hbl Hole Blocking Layer (HBL) [this compound Derivative] eml->hbl etl Electron Transport Layer (ETL) hbl->etl cathode Cathode (e.g., Al) etl->cathode

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,7-Phenanthroline: A Keystone Ligand in Coordination Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,7-Phenanthroline, a heterocyclic aromatic compound with the formula C₁₂H₈N₂, is a significant isomer within the phenanthroline family.[1][2] While historically less studied than its 1,10-phenanthroline counterpart, the unique meta-positioning of its nitrogen atoms imparts distinct electronic and steric properties that are increasingly harnessed in coordination chemistry, materials science, and drug development.[1] This guide provides a comprehensive technical analysis of the molecular structure, bonding characteristics, and coordination behavior of this compound. It explores the causal relationships between its structural geometry and its functional properties, offering field-proven insights for researchers in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic signature, and the profound implications of its unique topology on the design of novel metal complexes and biologically active agents.

Introduction: The Significance of Isomeric Purity

The phenanthrolines are a class of rigid, planar N-heterocyclic compounds that serve as exceptional chelating ligands for a vast array of metal ions.[1][3] Their utility stems from a polyaromatic structure that ensures rigidity and a π-system conducive to interesting photophysical and electronic properties.[4] The specific arrangement of the two nitrogen atoms within the tricyclic phenanthrene framework gives rise to several structural isomers, most notably the 1,10-(ortho), 4,7-(para), and the subject of this guide, the 1,7-(meta) phenanthroline.[1]

The distinction is not trivial. The spatial orientation of the nitrogen lone pairs in this compound, as compared to the more convergent arrangement in 1,10-phenanthroline, dictates a different "bite angle" and coordination geometry. This structural nuance is the primary driver of its unique chemical behavior, influencing the stability, stereochemistry, and catalytic activity of its metal complexes.[1] In the context of drug development, where molecular recognition is paramount, these differences can be exploited to achieve selective inhibition of metalloenzymes or targeted interactions with biomolecules like DNA.[1][5] This guide will illuminate the foundational structural and bonding principles that empower these applications.

Molecular Geometry and Spectroscopic Profile

The precise three-dimensional arrangement of atoms and the nature of their electronic environment are fundamental to understanding the reactivity and function of this compound.

Crystallographic and Structural Data

Computational modeling using Density Functional Theory (DFT) serves as a powerful tool to predict geometric parameters with high accuracy, complementing experimental data.[3]

Table 1: Calculated Geometric Parameters for this compound

Parameter Typical Value (Å or °) Significance
C-C Bond Lengths 1.36 - 1.42 Å Values are intermediate between single and double bonds, confirming aromatic delocalization.
C-N Bond Lengths ~1.33 - 1.37 Å Shorter than a typical C-N single bond, indicating π-character.
C-N-C Bond Angle ~117 - 118° Reflects the sp² hybridization of the nitrogen atoms within the aromatic rings.

| Dihedral Angles | Near 0° or 180° | Confirms the high degree of planarity across the entire tricyclic system. |

Note: These values are typical ranges derived from computational studies and data on related structures.[3] Specific values can vary based on the computational method or crystal packing forces.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable, non-destructive insights into the molecular structure and electronic environment.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for confirming the identity and purity of this compound. The aromatic region of the ¹H NMR spectrum displays a complex pattern of doublets and triplets corresponding to the eight unique protons on the aromatic scaffold.[7][8] Advanced 2D NMR techniques like COSY and HSQC are used to definitively assign each proton and carbon signal, confirming the connectivity of the molecule.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic rings (typically >3000 cm⁻¹), along with a series of strong bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the heterocyclic framework.[2]

  • UV-Visible Spectroscopy: The extended π-conjugated system of this compound gives rise to strong electronic absorptions in the UV region. These bands, typically resulting from π→π* transitions, are sensitive to the solvent environment and metal coordination.[9]

Electronic Structure and Coordination Behavior

The arrangement of electrons, particularly within the π-system and the non-bonding lone pairs on the nitrogen atoms, governs the molecule's reactivity, basicity, and ability to function as a ligand.

Aromaticity, Basicity, and Protonation

This compound is an aromatic molecule, with a delocalized system of 14 π-electrons conforming to Hückel's rule (4n+2, where n=3). This aromaticity is the source of its high thermal stability and planar geometry. The nitrogen atoms, being more electronegative than carbon, withdraw electron density from the rings, influencing the molecule's overall electronic properties.

The lone pair of electrons on each nitrogen atom is available for donation to a Lewis acid, such as a proton or a metal ion. The basicity of the molecule is quantified by its pKa value, which for the first protonation is approximately 4.30.[10] This makes it a moderately weak base. Due to the large separation between the nitrogen atoms, this compound has a strong tendency to form singly or doubly protonated salts in the presence of acid, which can readily assemble into supramolecular networks through hydrogen bonding.[6]

The Asymmetric Bidentate Ligand

In coordination chemistry, this compound functions as a bidentate chelating ligand, binding to a metal center through its two nitrogen atoms.[1] Unlike the symmetric 1,10-isomer, the meta arrangement of the nitrogens in this compound creates an asymmetric coordination pocket. This has profound consequences:

  • Larger Bite Angle: The distance between the N1 and N7 atoms necessitates a larger bite angle in the resulting metallacycle compared to 1,10-phenanthroline. This can enforce unusual or distorted coordination geometries on the metal center.

  • Steric Influence: The orientation of the fused benzene ring relative to the coordination site creates a unique steric profile that can influence substrate access in catalytic applications or the mode of binding to biological targets.

This coordination behavior is central to its utility. For example, zinc(II) complexes with this compound have been shown to form distorted tetrahedral geometries.[1]

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions r1 1,3-Diaminobenzene proc One-Pot Aza-Diels-Alder Reaction r1->proc r2 Arylaldehyde r2->proc r3 Phenylacetylene r3->proc cat BF3·OEt2 (Catalyst) cat->proc ox DDQ (Oxidant) ox->proc prod Substituted this compound proc->prod

Caption: Workflow for a modern multicomponent synthesis of this compound derivatives.

Applications in Drug Development and Research

The unique structural and coordination properties of this compound make it a valuable scaffold in medicinal chemistry and materials science.

Metallo-intercalators and Enzyme Inhibition

Phenanthroline complexes have long been investigated for their ability to interact with DNA. [5][11]The planar aromatic surface allows them to intercalate between DNA base pairs, while the metal center can introduce redox activity or facilitate DNA cleavage. [11]The specific geometry of this compound complexes can influence the mode and selectivity of this binding. [12] Furthermore, as a potent metal chelator, this compound can inhibit the activity of metalloproteins and metal-dependent enzymes, a mechanism with significant therapeutic potential. [1][5]Derivatives of phenanthroline have demonstrated antimicrobial, anticancer, and anticholinesterase activities, making them promising leads in the development of new drugs. [13][14]

Materials Science and Catalysis

In the realm of materials science, this compound derivatives are being explored for use in organic light-emitting diodes (OLEDs) as hole-blocking and electron-transporting materials. [15]The ability to tune their electronic properties (HOMO/LUMO levels) through synthetic modification is key to this application. [3][15]The distinct coordination geometry imparted by the 1,7-nitrogen placement can also lead to unique catalytic activities, representing a burgeoning field of research compared to the well-trodden path of its 1,10-isomer. [1]

Conclusion

This compound is far more than just a structural isomer of its more famous relative. Its asymmetric nitrogen placement results in a unique molecular architecture that confers distinct steric and electronic properties. This guide has demonstrated that these properties translate into specific and advantageous behaviors in coordination chemistry, from influencing the geometry of metal complexes to enabling novel synthetic pathways. For researchers and drug development professionals, understanding the fundamental structure-property relationships of the this compound core is essential for the rational design of next-generation catalysts, advanced materials, and targeted therapeutics. The continued exploration of this versatile scaffold promises to unlock new opportunities across the chemical and biological sciences.

References

  • Facile Synthesis of this compound Derivatives and Evaluation of Their Properties as Hole-Blocking Materials in Organic Light-Emitting Diodes. (2022-03-23). Oxford Academic. [Link]

  • This compound. NIST WebBook. [Link]

  • New insights into the structural diversity of this compound in the reaction with dimethyltin(IV) dichloride. (2025-08-12). Taylor & Francis Online. [Link]

  • This compound | C12H8N2 | CID 67473. PubChem. [Link]

  • A Comparative Study of the Coordination Ability of 1,7- and 4,7-phenanthroline in the reactions with copper(II) salts. CORE. [Link]

  • Transition metal complexes of 1,10-phenanthroline. Wikipedia. [Link]

  • Tris(phenanthroline) Metal Complexes. Chemistry LibreTexts. [Link]

  • The crystal supramolecularity of metal phenanthroline complexes. RSC Publishing. [Link]

  • A study of Pt(II)-phenanthroline complex interactions with double-stranded and G-quadruplex DNA by ESI-MS, circular dichroism, and computational docking. PubMed. [Link]

  • A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. ResearchGate. [Link]

  • Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. National Institutes of Health (NIH). [Link]

  • Selected bond lengths, the shortest interatomic distances d (Å) and angles ω ( • ) in structures I and II. ResearchGate. [Link]

  • Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ACS Publications. [Link]

  • The chemical structure of 1,10-phenanthroline. ResearchGate. [Link]

  • 1,10-Phenanthroline. Wikipedia. [Link]

  • A study of Pt(II)–phenanthroline complex interactions with double-stranded and G-quadruplex DNA by ESI–MS, circular dichroism, and computational docking. ResearchGate. [Link]

  • Phenanthroline Derivatives with Improved Selectivity as DNA-Targeting Anticancer or Antimicrobial Drugs. ResearchGate. [Link]

  • Selected bond lengths (Å) and angles (°) for 1. ResearchGate. [Link]

  • Table 2 . Selected bond lengths /Å and angles /° for complexes 1-3. ResearchGate. [Link]

  • Selected bond lengths, the shortest interatomic distances d (Å) and angles ω ( • ) in structures VI-IX. ResearchGate. [Link]

  • Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • An expeditious synthesis of 6,7-dihydrodibenzo[b,j] [6][8]phenanthroline derivatives as fluorescent materials. RSC Publishing. [Link]

Sources

spectroscopic data of 1,7-phenanthroline (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,7-Phenanthroline

Foreword: The Analytical Imperative

In the landscape of modern drug discovery and materials science, the unambiguous characterization of molecular entities is not merely a procedural step but the very foundation of scientific integrity. For N-heterocyclic compounds like this compound, which serve as critical ligands in coordination chemistry and building blocks for complex organic structures, a thorough understanding of their spectroscopic signature is paramount.[1] This guide is crafted from the perspective of a senior application scientist to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Our focus extends beyond the mere presentation of data; we delve into the causality behind the spectral features, offering insights into how these techniques collectively provide a unique molecular fingerprint, essential for identity confirmation, purity assessment, and the study of molecular interactions.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₈N₂) is a rigid, planar aromatic compound featuring two nitrogen atoms embedded within a fused three-ring system.[2] The specific arrangement of these nitrogen atoms at positions 1 and 7 distinguishes it from its more common isomers, such as 1,10-phenanthroline and 4,7-phenanthroline, and imparts unique coordination properties and electronic characteristics.[1] Spectroscopic analysis is the primary method to confirm this precise isomeric structure and to probe its electronic environment.

A foundational step in spectroscopic analysis is understanding the molecule's structure and symmetry, which dictates the number and type of signals observed.

Caption: IUPAC numbering scheme for the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a precise map of the proton environments. Due to the molecule's asymmetry, all eight aromatic protons are chemically distinct, leading to eight unique signals in the spectrum. The electron-withdrawing nature of the nitrogen atoms significantly deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.19dd4.5, 1.5
H-6~7.68m-
H-37.55dd8.0, 4.5
H-48.11dd8.0, 1.4
H-5~7.66m-
H-87.35dd6.5, 1.4
H-98.62d6.5
H-10~7.62m-
Note: Data corresponds to a spectrum acquired in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration. Assignments are based on literature data for phenanthroline N-oxides which provide clear proton assignments.[3]

Interpretation and Causality:

  • H-2 and H-9: These protons are positioned ortho to the nitrogen atoms and are the most deshielded, appearing furthest downfield. H-2 is adjacent to N-1, and H-9 is adjacent to N-7. Their significant downfield shift is a direct consequence of the inductive electron withdrawal and the anisotropic effect of the nitrogen lone pair.[3]

  • H-4 and H-8: These protons are in para positions relative to the nitrogens and also experience deshielding, though to a lesser extent than the ortho protons.

  • H-3, H-5, H-6, H-10: These protons are the most shielded (upfield) among the aromatic protons, residing in the central benzene ring or in positions meta to the nitrogen atoms. Their signals often appear as complex multiplets due to multiple coupling interactions.

  • Coupling Constants (J): The observed multiplicities (e.g., doublet of doublets, dd) and J-values are critical for confirming assignments. For instance, the coupling between H-3 and H-4 is a typical ortho-coupling (~8.0 Hz), while the coupling between H-2 and H-3 is also ortho (~4.5 Hz). The smaller couplings (~1.5 Hz) represent meta-couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the skeleton. As with the protons, the asymmetry of this compound results in 12 distinct signals for the 12 carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2148.8
C-3122.1
C-4134.9
C-4a127.9
C-5128.0
C-6125.4
C-6a132.2
C-7- (Quaternary)
C-8121.8
C-9139.6
C-10-
C-10a137.1
C-10b141.4
Note: Data corresponds to a spectrum acquired in CDCl₃. Specific assignments for all carbons, especially quaternary ones, require advanced 2D NMR techniques. Data is based on reported values for a closely related derivative.[3]

Interpretation and Causality:

  • Carbons adjacent to Nitrogen (C-2, C-9): These carbons are significantly deshielded and appear at the lowest field due to the high electronegativity of the adjacent nitrogen atom.

  • Quaternary Carbons (C-4a, C-6a, C-10a, C-10b): These carbons, located at the ring junctions, typically show signals with lower intensity and can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Their chemical shifts are influenced by their position within the fused aromatic system.

  • Protonated Carbons: The remaining signals correspond to the eight carbons bearing a hydrogen atom. Their chemical shifts are influenced by their proximity to the nitrogen atoms and their position within the π-system.

Experimental Protocol: NMR Spectroscopy

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add internal standard if required (e.g., TMS at 0.0 ppm). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on solvent signal. acq2 Shim the magnetic field for homogeneity. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier Transform. proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm). proc2->proc3 proc4 Integrate ¹H signals and pick peaks. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Mapping Vibrational Modes

IR spectroscopy probes the vibrational frequencies of a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a fingerprint of the functional groups present. For a non-linear molecule like this compound with 22 atoms (12 C, 8 H, 2 N), the theoretical number of fundamental vibrational modes is 3N-6, which equals 3(22)-6 = 60 modes.[4]

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H stretching
1650-1500Strong-MediumC=C and C=N stretching vibrations (aromatic ring)
1517, 1429StrongAromatic ring skeletal vibrations
1100-1000MediumIn-plane C-H bending
900-700StrongOut-of-plane C-H bending (γ-CH)
Note: Data is compiled from the NIST Chemistry WebBook and general values for phenanthroline-type compounds.[2][5]

Interpretation and Causality:

  • Aromatic C-H Stretch (>3000 cm⁻¹): The presence of bands just above 3000 cm⁻¹ is a definitive indicator of hydrogen atoms attached to sp²-hybridized carbon atoms, characteristic of the aromatic rings.

  • Ring Skeletal Vibrations (1650-1400 cm⁻¹): This region is the most information-rich for aromatic heterocycles. The strong absorptions are due to the stretching and contraction of the C=C and C=N bonds within the fused ring system. The specific pattern of these bands is highly characteristic of the phenanthroline scaffold.[5]

  • C-H Bending Vibrations (<1000 cm⁻¹): The strong bands in the "fingerprint region" correspond to the out-of-plane bending of the C-H bonds. The exact positions of these bands are sensitive to the substitution pattern on the aromatic rings and provide further confirmation of the 1,7-isomer structure.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a modern, convenient method that requires minimal sample preparation.

IR_Workflow start Start step1 Place a small amount of solid This compound powder onto the ATR crystal (e.g., diamond). start->step1 step2 Apply pressure using the anvil to ensure good contact between the sample and crystal. step1->step2 step3 Acquire a background spectrum of the empty ATR accessory. step2->step3 step4 Acquire the sample spectrum (e.g., average of 32 scans). step3->step4 step5 Process data: The background is automatically subtracted from the sample spectrum. step4->step5 end End step5->end

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

UV-Visible Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic N-heterocycles like this compound, the observed absorptions are typically due to π→π* and n→π* electronic transitions.[6][7]

Table 4: UV-Vis Spectroscopic Data for Phenanthrolines

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssigned Transition
~270-280HighEthanol/Methanolπ→π* (Benzenoid band)
~320-340ModerateEthanol/Methanoln→π*
Note: Specific data for this compound is less commonly reported than for 1,10-phenanthroline. The values are typical for the phenanthroline class. The exact λmax and ε values are highly sensitive to the solvent.[6][7][8]

Interpretation and Causality:

  • π→π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The extensive conjugation in the phenanthroline scaffold gives rise to strong absorptions in the UV region.

  • n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, specifically the lone pair on a nitrogen atom, to a π* antibonding orbital. These are typically lower in energy and intensity compared to π→π* transitions and are often observed as a shoulder on the main absorption band or as a distinct peak at longer wavelengths.[7] The solvent can significantly impact these transitions; polar protic solvents can hydrogen-bond to the nitrogen lone pairs, stabilizing the n orbital and causing a blue shift (hypsochromic shift) of the n→π* band.

Electronic Transitions cluster_orbitals Molecular Orbitals ground_label Ground State excited_label Excited State pi_star π* (LUMO) n n (Non-bonding) n->pi_star n→π* (Low Intensity) pi π (HOMO) pi->pi_star  π→π* (High Intensity)

Caption: Energy diagram of electronic transitions in this compound.

Conclusion: A Unified Spectroscopic Fingerprint

The comprehensive spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a robust and multi-faceted molecular fingerprint.

  • ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, confirming the unique connectivity and asymmetry of the 1,7-isomer.

  • FT-IR validates the presence of the aromatic N-heterocyclic core through its characteristic vibrational modes.

  • UV-Vis spectroscopy probes the electronic structure, revealing the characteristic π→π* and n→π* transitions inherent to its conjugated system.

Together, these datasets form a self-validating system for the identification and purity assessment of this compound. For researchers in drug development and materials science, this foundational data is indispensable for ensuring the quality of starting materials, monitoring chemical reactions, and understanding the ligand's behavior in complex formation and other applications.

References

solubility of 1,7-phenanthroline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,7-Phenanthroline in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic organic compound of significant interest in coordination chemistry, materials science, and biomedical research.[1] As a crucial physical property, solubility dictates the utility of this compound in various applications, from serving as a ligand in synthesis to its formulation in drug delivery systems. This document elucidates the theoretical principles governing its dissolution, presents available solubility data, details a robust experimental protocol for its determination, and discusses the practical implications for researchers and developers.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic, nitrogen-containing heterocyclic compound with the chemical formula C₁₂H₈N₂.[2][3] It is one of several structural isomers of phenanthroline, distinguished by the specific placement of its two nitrogen atoms within the fused three-ring system.[1] This unique arrangement confers distinct coordination behavior and physical properties compared to its more commonly studied isomers, such as 1,10-phenanthroline.[1]

In contemporary research, this compound is recognized for its role as a metal chelator, an intermediate in chemical synthesis, and a building block for functional materials like organic light-emitting diodes (OLEDs).[1][4] Its derivatives are also being explored for their biomedical potential.[1] For professionals in these fields, understanding the solubility of this compound is not a trivial pursuit; it is a fundamental prerequisite for:

  • Reaction Chemistry: Selecting appropriate solvents to achieve homogeneity for synthesis, catalysis, or complex formation.

  • Purification: Designing effective crystallization, precipitation, or chromatographic separation processes.

  • Material Fabrication: Processing and depositing the molecule for applications in electronics or materials science.

  • Pharmaceutical Development: Formulating stock solutions for biological assays and developing potential drug delivery systems.

This guide aims to provide the necessary theoretical foundation and practical knowledge to empower scientists to effectively work with this compound.

Theoretical Framework: Intermolecular Forces Governing Solubility

The solubility of a solid in a liquid solvent is fundamentally governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[5][6] For this compound, a solid crystalline powder at room temperature, the key interactions to consider are:

  • Crystal Lattice Energy (Solute-Solute): The energy required to break the intermolecular forces holding the this compound molecules together in their solid crystal lattice. The melting point of 79-81 °C suggests moderately strong forces.[3][4][7]

  • Solvation Energy (Solute-Solvent): The energy released when this compound molecules are surrounded and stabilized by solvent molecules.

The molecular structure of this compound allows for several types of intermolecular interactions:

  • London Dispersion Forces: These are weak, transient forces present in all molecules and are particularly significant for this compound due to its large, planar, and electron-rich aromatic system.[8][9] These forces are the primary mechanism for its solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The presence of two electronegative nitrogen atoms introduces a permanent dipole moment to the molecule. This allows it to interact favorably with polar solvent molecules.[8][9]

  • Hydrogen Bonding: While this compound does not have a hydrogen atom bonded to an electronegative atom (it cannot act as a hydrogen bond donor), the lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor.[9] This interaction is critical for its solubility in protic solvents like alcohols.

The interplay of these forces dictates the compound's solubility profile across different solvent classes.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely published in readily accessible literature. However, qualitative descriptions and data from its close, more common isomer, 1,10-phenanthroline, provide valuable guidance.

Qualitative and Comparative Quantitative Data

The following table summarizes the known solubility characteristics. It is crucial to note that the quantitative values provided are for the 1,10-phenanthroline isomer and should be used as an informed estimate for this compound, as their structural similarities suggest a comparable, though not identical, solubility profile.

Solvent ClassSolvent ExampleThis compound Qualitative Solubility1,10-Phenanthroline (Isomer) Quantitative DataDominant Solute-Solvent Interactions
Polar Protic EthanolSoluble[4]~1 mg/mL[10]Hydrogen Bonding, Dipole-Dipole, Dispersion
Polar Aprotic Dimethyl Sulfoxide (DMSO)Expected to be soluble~30 mg/mL[10]Dipole-Dipole, Dispersion
Polar Aprotic Dimethyl Formamide (DMF)Expected to be soluble~30 mg/mL[10]Dipole-Dipole, Dispersion
Nonpolar Aromatic BenzeneSoluble[4]Data not availableDispersion (π-π stacking)
Nonpolar Ethereal Diethyl EtherSoluble[4]Data not availableDipole-Dipole (weak), Dispersion
Aqueous Media WaterSparingly soluble[4]0.269 g/100 mL (as 1,10-phen)[11]Dipole-Dipole, Hydrogen Bonding

Note: The higher solubility in polar aprotic solvents like DMSO and DMF compared to protic solvents like ethanol for the 1,10-isomer is a common phenomenon for large organic molecules. While protic solvents can hydrogen bond, they also have strong solvent-solvent interactions that must be overcome.

Logical Framework for Solvent Selection

The choice of an appropriate solvent can be guided by a systematic consideration of the intermolecular forces at play. The following diagram illustrates this decision-making process.

Solubility_Logic substance This compound (Solute) features Molecular Features: - Large Aromatic System - Two N-atom Lone Pairs - Permanent Dipole substance->features interactions Potential Interactions: - London Dispersion - Dipole-Dipole - H-Bond Acceptor features->interactions solvent_choice Select Solvent Type interactions->solvent_choice protic Polar Protic (e.g., Ethanol, Methanol) solvent_choice->protic H-Bonding Dominant? aprotic Polar Aprotic (e.g., DMSO, Acetone) solvent_choice->aprotic Dipole-Dipole Dominant? nonpolar Nonpolar (e.g., Toluene, Hexane) solvent_choice->nonpolar Dispersion Dominant? sol_mod Moderate Solubility protic->sol_mod Strong solute-solvent and solvent-solvent interactions compete. sol_high High Solubility aprotic->sol_high Strong solute-solvent interactions with less solvent-solvent competition. sol_low Low Solubility nonpolar->sol_low Only weak dispersion forces can engage.

Sources

electronic and photophysical properties of 1,7-phenanthroline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic and Photophysical Properties of 1,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthroline isomers are a cornerstone of coordination chemistry and materials science, prized for their rigid, planar structure and potent metal-chelating capabilities. While 1,10-phenanthroline has been extensively studied, its isomer, this compound, presents unique electronic and steric properties that are increasingly being leveraged in specialized applications. This guide provides a detailed exploration of the electronic structure and photophysical behavior of the this compound core. We will delve into its synthesis, frontier molecular orbitals, absorption and emission characteristics, and excited-state dynamics. This document synthesizes experimental data with computational insights to offer a comprehensive resource for professionals in organic electronics, photocatalysis, and medicinal chemistry.

Introduction: The Strategic Significance of the 1,7-Nitrogen Configuration

Phenanthrolines are heterocyclic aromatic compounds containing two nitrogen atoms within a fused three-ring system.[1] Their primary utility stems from their role as bidentate ligands, forming stable complexes with a vast range of metal ions.[2][3] The specific arrangement of the nitrogen atoms in each isomer dictates its coordination geometry, symmetry, and electronic properties, leading to distinct applications.

Unlike the highly symmetric and widely used 1,10-phenanthroline, the asymmetric placement of nitrogen atoms in this compound imparts a different set of characteristics. This asymmetry can influence the electronic distribution within the molecule and the steric environment around a coordinated metal center, offering unique opportunities for tuning the properties of resulting complexes or materials. While less explored than its 1,10-counterpart, this compound and its derivatives are emerging as critical components in fields requiring tailored electronic properties, such as hole-blocking materials in Organic Light-Emitting Diodes (OLEDs).[4][5]

G cluster_isomers Phenanthroline Isomers cluster_properties Key Differentiating Properties 1,10-Phenanthroline 1,10-Phenanthroline Symmetry Molecular Symmetry 1,10-Phenanthroline->Symmetry Symmetric N-atoms This compound This compound This compound->Symmetry Asymmetric N-atoms 4,7-Phenanthroline 4,7-Phenanthroline 4,7-Phenanthroline->Symmetry Symmetric N-atoms Coordination Coordination Geometry Symmetry->Coordination Electronics Electronic Properties Symmetry->Electronics

Caption: Logical relationship between nitrogen atom placement and resulting molecular properties in phenanthroline isomers.

Synthesis of this compound and its Derivatives

The development of efficient and selective synthetic routes is crucial for exploring the potential of this compound. Historically, methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing an activated methylene group, have been employed. More recently, modern synthetic strategies prioritize efficiency and molecular diversity.

A particularly effective approach is the one-pot, multicomponent reaction (MCR) based on the aza-Diels-Alder (Povarov) reaction.[4] This method allows for the facile synthesis of various this compound derivatives by reacting 1,3-diaminobenzene with different arylaldehydes and phenylacetylenes.[4] The reaction proceeds with high site-selectivity, yielding the desired 1,7-isomer without contamination from other potential products like 1,9-anthrazoline.[4] This synthetic flexibility is paramount for tuning the material's properties by introducing various substituents onto the core structure.[4]

G cluster_reactants Reactants cluster_conditions Conditions r1 1,3-Diaminobenzene p1 One-Pot Multicomponent Reaction (Aza-Diels-Alder) r1->p1 r2 Arylaldehyde r2->p1 r3 Phenylacetylene r3->p1 c1 BF3·OEt2 (Activator) c2 DDQ (Oxidant) p1->c1 p1->c2 p2 Substituted This compound Derivative p1->p2

Caption: Workflow for the multicomponent synthesis of this compound derivatives.[4]

Electronic Properties

Molecular Structure and Frontier Orbitals

The electronic behavior of this compound is governed by its π-conjugated aromatic system.[6] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily of π and π* character, respectively, distributed across the fused ring skeleton.[6][7] The energy difference between these frontier orbitals, the HOMO-LUMO gap, dictates the molecule's fundamental absorption and emission properties.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these properties. For the parent this compound, the HOMO-LUMO gap is relatively large, classifying it as an insulator.[8] However, the strategic addition of electron-donating or electron-withdrawing groups through synthesis can significantly alter the energy levels of these orbitals.[3][8] This tuning of the electronic structure is the key to its application in organic semiconductors. For instance, introducing electron-withdrawing cyanide groups can lower the LUMO energy, narrowing the HOMO-LUMO gap and shifting the molecule into the semiconductor range.[8]

Electronic Transitions

The absorption of light by this compound promotes an electron from a lower energy orbital to a higher energy one. The primary electronic transitions observed in its UV-Vis spectrum are π→π* transitions within the aromatic system.[9] In metal complexes, additional transitions can occur, most notably metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to the π* orbitals of the phenanthroline ligand.[10][11][12] These MLCT transitions are often responsible for the vibrant colors and rich photophysical properties of such complexes.

Photophysical Properties

Absorption Spectroscopy

The UV-Vis absorption spectrum of unsubstituted this compound, like other phenanthroline isomers, is characterized by strong absorption bands in the ultraviolet region. The free ligand typically exhibits an absorbance peak around 267 nm, corresponding to the π→π* electronic transition. In substituted derivatives, additional bands may appear, and the position of these bands can be modulated by the electronic nature of the substituents.[9] Upon coordination to a metal ion, a slight red-shift (bathochromic shift) of this intraligand band is often observed.

Emission Spectroscopy

While the parent this compound is not strongly luminescent, its derivatives can exhibit significant fluorescence.[9] For example, 6,7-dihydrodibenzo[b,j][5][13] phenanthroline derivatives show emission in the 350-480 nm region (violet-to-blue).[9] The emission wavelength is highly sensitive to the molecular structure and its environment.

In metal complexes, emission often originates from the decay of an excited MLCT state.[12] This phosphorescence is typically observed at longer wavelengths (lower energy) compared to the ligand's intrinsic fluorescence and has a much longer lifetime. The heavy metal atom facilitates intersystem crossing (ISC) from the initial singlet excited state to a triplet excited state, from which emission occurs.

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For this compound derivatives, this value can be significant and is calculated relative to a known standard like anthracene.[9] For example, certain dihydrodibenzo derivatives have reported quantum yields ranging from 0.04 to 0.25.[9]

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent derivatives, lifetimes are typically on the nanosecond scale. In phosphorescent metal complexes, the lifetimes are much longer, often extending into the microsecond range, due to the spin-forbidden nature of the triplet-to-singlet decay.[14]

PropertyDescriptionTypical Values / Characteristics
Absorption (λmax,abs) Wavelength of maximum light absorption.~267 nm for free ligand (π→π*); varies with substitution.[9]
Emission (λmax,em) Wavelength of maximum light emission.350-480 nm for fluorescent derivatives.[9]
Stokes Shift Difference in energy between absorption and emission maxima.Good Stokes shifts are observed for fluorescent derivatives.[9]
Quantum Yield (Φ) Efficiency of photon emission.0.04 - 0.25 for some fluorescent derivatives.[9]
Excited-State Lifetime (τ) Duration of the excited state.Nanoseconds (fluorescence) to microseconds (phosphorescence).[14]

Table 1: Summary of Key Photophysical Parameters for this compound Systems.

Excited-State Dynamics

Upon photoexcitation, a molecule can undergo several competing relaxation processes. Understanding these dynamics is critical for designing efficient photocatalysts or OLED materials. Ultrafast spectroscopic techniques, such as transient absorption (TA) spectroscopy, are used to probe these processes on femtosecond to nanosecond timescales.[15][16]

Key dynamic processes include:

  • Intramolecular Charge Transfer (ICT): In donor-acceptor substituted systems, excitation can lead to a transfer of electron density from the donor to the acceptor part of the molecule.[8][15]

  • Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from a singlet to a triplet state). This is particularly efficient in complexes with heavy metals like Ru(II) or Ir(III), leading to the population of the phosphorescent 3MLCT state.[15][17]

  • Solvent Relaxation: The excited state can be stabilized or quenched by interactions with solvent molecules, which can significantly alter emission properties and lifetimes.[17][18]

Jablonski cluster_S1 cluster_T1 cluster_S0 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption (π→π* or MLCT) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2 S₂ T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for a phenanthroline-based system.

Experimental Methodologies

Accurate characterization of electronic and photophysical properties relies on a suite of spectroscopic techniques. The protocols described here represent self-validating systems for obtaining reliable data.

Protocol: UV-Vis Absorption Spectroscopy
  • Objective: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Methodology:

    • Preparation: Prepare a stock solution of the this compound compound in a spectroscopic-grade solvent (e.g., methanol, acetonitrile). Prepare a series of dilutions to create solutions of known concentrations (typically in the 10-5 to 10-6 M range).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank reference.

    • Measurement: Record the absorption spectrum of each diluted solution across a relevant wavelength range (e.g., 200-800 nm).

    • Analysis: Identify the λmax values from the spectra. Use the Beer-Lambert law (A = εcl) by plotting absorbance (A) at λmax versus concentration (c) to calculate the molar extinction coefficient (ε). The linearity of this plot validates the data.

Protocol: Steady-State Fluorescence Spectroscopy
  • Objective: To determine the wavelengths of maximum emission (λem) and the relative fluorescence quantum yield (ΦF).

  • Methodology:

    • Preparation: Prepare dilute solutions of the sample and a reference standard with a known quantum yield (e.g., anthracene or quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

    • Measurement: Record the absorption of each solution. Then, using a spectrofluorometer, record the emission spectrum of the blank solvent, the reference standard, and the sample, all excited at the same wavelength.

    • Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Applications in Research and Development

The distinct properties of this compound derivatives make them valuable in several high-technology fields:

  • Organic Electronics (OLEDs): Due to their high thermal stability and suitable HOMO/LUMO energy levels, tetraaryl 1,7-phenanthrolines are being developed as superior hole-blocking and electron-transporting materials, contributing to the efficiency and lifespan of OLED devices.[4][5]

  • Photocatalysis: Metal complexes of phenanthroline derivatives are gaining attention as photosensitizers that can absorb light to drive chemical reactions, such as the reduction of CO₂ or the production of hydrogen from water. The specific isomer and substitution pattern can dramatically affect photocatalytic activity.

  • Drug Development and Theranostics: The ability of phenanthrolines to coordinate with metal ions and interact with biological molecules like DNA makes them promising candidates for anticancer drugs.[19][20] Their luminescent properties also allow for their use in bio-imaging and as agents for photodynamic therapy (PDT), where they generate reactive singlet oxygen to kill cancer cells upon light activation.[12][21]

Conclusion and Future Outlook

This compound represents a versatile and somewhat underexplored platform for the design of advanced functional materials. Its unique asymmetric structure provides a distinct advantage for fine-tuning electronic and steric properties compared to its more common isomers. The continued development of efficient, selective synthetic methods will undoubtedly accelerate its adoption. Future research will likely focus on integrating this compound into more complex systems for applications in organic photovoltaics, targeted cancer therapies, and advanced chemical sensing. The interplay between computational modeling and experimental validation will be crucial in unlocking the full potential of this remarkable heterocyclic scaffold.

References

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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, History, and Application of Phenanthroline Isomers

Foreword: The Architectural Nuance of a Heterocycle

In the vast landscape of heterocyclic chemistry, few molecules offer the structural rigidity, coordinative versatility, and functional tuneability of phenanthroline.[1][2] While 1,10-phenanthroline is a cornerstone of coordination chemistry, its structural isomers—though less celebrated—present unique electronic and steric properties that are increasingly vital in modern materials science and drug discovery.[3][4] This guide eschews a conventional review format. Instead, it is structured to provide a foundational narrative, moving from historical discovery to the practicalities of synthesis and characterization, and culminating in an exploration of the functional consequences of isomeric variation. It is designed for the practicing researcher who requires not just facts, but a causal understanding of why these isomers behave as they do and how their distinct properties can be leveraged for advanced applications.

Part 1: A Tale of Three Isomers - Discovery and Foundational Chemistry

The story of phenanthroline is fundamentally linked to the development of coordination chemistry. The journey began not with the isolation of the ligand itself, but with the observation of its profound affinity for metal ions.

The Archetype: 1,10-Phenanthroline

The discovery of 1,10-phenanthroline (often abbreviated as phen) is credited to Blau in 1898, who noted its remarkable ability to form a deep red complex with ferrous iron, a complex later named "ferroin".[4] This observation was pivotal, as the intensity and stability of the color provided one of the first highly sensitive methods for the photometric determination of iron.[4][5] Ferroin's utility extended beyond simple analysis; its reversible color change upon oxidation from the red Fe(II) complex to a light-blue Fe(III) complex established it as a premier redox indicator with a high standard potential (+1.06 V).[5]

The structural basis for this stability lies in the arrangement of its nitrogen atoms. As a planar, rigid tricycle, the two nitrogen atoms at the 1 and 10 positions are perfectly poised to act as a bidentate "pincer," forming a stable five-membered chelate ring with a metal ion.[2][6] This structural arrangement is the key to its ubiquitous role in forming stable complexes with a vast range of transition metals.[1][5]

The Less-Explored Cousins: 1,7- and 4,7-Phenanthroline

Structurally isomeric phenanthrolines, such as the 1,7- and 4,7- derivatives, were recognized later.[4] These isomers, sometimes referred to as meta- and para-phenanthroline respectively, were historically less explored, primarily due to a lack of efficient and selective synthetic methods.[3] Unlike the pre-organized chelation site in 1,10-phenanthroline, the nitrogen atoms in these isomers are more distant, which fundamentally alters their coordination behavior. This structural difference is not a flaw but a feature, opening avenues for creating unique coordination polymers and materials where the ligands act as bridging units rather than simple chelators.

G phenanthrene phenanthrene phen_1_10 phen_1_10 phenanthrene->phen_1_10 N substitution phen_1_7 phen_1_7 phenanthrene->phen_1_7 N substitution phen_4_7 phen_4_7 phenanthrene->phen_4_7 N substitution

Part 2: Synthesis - From Classic Reactions to Modern Strategies

The accessibility of phenanthroline isomers is dictated by the efficiency of their synthesis. While classic methods are robust, modern chemistry has introduced more versatile and selective routes.

The Skraup Reaction: A Classic Route to 1,10-Phenanthroline

The traditional and most common synthesis of 1,10-phenanthroline involves two successive Skraup reactions.[7][8][9] This method uses glycerol and o-phenylenediamine as starting materials.[7] The causal chain of events is as follows:

  • Acrolein Formation: Sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein.

  • Michael Addition & Cyclization: The amine group of o-phenylenediamine attacks the acrolein in a Michael addition. Subsequent acid-catalyzed cyclization and dehydration form the first pyridine ring.

  • Oxidation: An oxidizing agent, traditionally arsenic acid or nitrobenzene, is required to aromatize the newly formed ring.[8]

  • Second Skraup Reaction: The resulting intermediate undergoes a second Skraup reaction with another molecule of glycerol to construct the second pyridine ring, yielding 1,10-phenanthroline.

G start Start Materials: o-Phenylenediamine + Glycerol step1 Dehydration (H₂SO₄) start->step1 acrolein In-situ Acrolein Formation step1->acrolein step2 Michael Addition & Cyclization acrolein->step2 intermediate Dihydroquinoline Intermediate step2->intermediate step3 Oxidation (e.g., Nitrobenzene) intermediate->step3 aminoquinoline 8-Aminoquinoline step3->aminoquinoline step4 Second Skraup Reaction (Glycerol, H₂SO₄, Oxidant) aminoquinoline->step4 product 1,10-Phenanthroline step4->product

Experimental Protocol: Synthesis of 1,10-Phenanthroline
  • Warning: This reaction uses corrosive and toxic reagents. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 8-aminoquinoline (1 mole).

  • Reagent Addition: Add concentrated sulfuric acid (3 moles) cautiously while cooling the flask in an ice bath. Add arsenic acid (1.5 moles) as the oxidizing agent.

  • Glycerol Addition: Heat the mixture to 140°C. Add glycerol (3.5 moles) dropwise from the dropping funnel over 2-3 hours, maintaining the temperature.

  • Reaction Completion: After the addition is complete, continue heating for an additional 3 hours.

  • Work-up: Cool the mixture and pour it into a large volume of water. Neutralize with a concentrated sodium hydroxide solution until the solution is basic. The phenanthroline will precipitate.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol or purify by steam distillation.

Modern Approaches to Isomer-Specific Synthesis

The synthesis of other isomers requires different strategies, as the Skraup reaction is not suitable.

1,7-Phenanthroline Derivatives via Aza-Diels-Alder Reaction

Recent advances have enabled the facile, one-pot synthesis of this compound derivatives via a multicomponent reaction based on the aza-Diels-Alder (Povarov) reaction.[3] This method offers significant advantages in creating molecular diversity.

  • Rationale: This approach involves the reaction of a 1,3-diaminobenzene with an arylaldehyde and an alkyne in the presence of an activator (e.g., BF₃·OEt₂) and an oxidant (e.g., DDQ).[3] The reaction proceeds with high site-selectivity, yielding the this compound scaffold without contamination from other isomers.[3] This strategy is particularly valuable for generating libraries of substituted 1,7-phenanthrolines for applications like organic light-emitting diodes (OLEDs).[3]

4,7-Phenanthroline Derivatives via Condensation

The synthesis of the 4,7-phenanthroline core often involves the condensation of ortho-phenylenediamine derivatives with reagents like Meldrum's acid and orthoesters, followed by thermal cyclization and subsequent treatment with phosphoryl chloride to yield chloro-substituted phenanthrolines.[10] These halogenated intermediates, such as 4,7-dichloro-1,10-phenanthroline, are versatile precursors for further functionalization through nucleophilic aromatic substitution, allowing the introduction of various amino or alkoxy groups.[10][11]

Part 3: Characterization and Structural Elucidation

Unambiguous identification of phenanthroline isomers and their metal complexes is critical. A combination of spectroscopic and crystallographic techniques provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for structural verification in solution. The symmetry of the phenanthroline isomer dictates the complexity of its NMR spectrum.

  • 1,10-Phenanthroline: Due to its C₂ᵥ symmetry, the ¹H NMR spectrum of unsubstituted 1,10-phenanthroline is relatively simple, showing four signals for the eight aromatic protons in the 7.5-9.2 ppm range.[12] Upon coordination to a metal ion, these signals typically shift downfield due to the deshielding effect of the metal center.[12]

  • Isomer Differentiation: Different isomers will exhibit distinct splitting patterns and chemical shifts, allowing for their unambiguous identification. 2D NMR techniques like COSY and J-resolved spectroscopy can be employed to resolve complex spectra, especially for substituted derivatives or in cases where multiple conformers exist in solution.[13]

Proton Assignment (1,10-Phenanthroline) Typical ¹H Chemical Shift (δ, ppm in CDCl₃) Characteristic Splitting
H-2, H-9~9.19Doublet of doublets (dd)
H-4, H-7~8.11Doublet of doublets (dd)
H-3, H-8~7.55Doublet of doublets (dd)
H-5, H-6~7.66Multiplet (m)
Data derived from representative spectra.[14]
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of phenanthroline isomers and their metal complexes.[15][16]

  • Causality in Coordination: Crystallography reveals precise bond lengths, bond angles, and coordination geometries. For instance, in palladium(II) complexes of 1,10-phenanthroline, X-ray structures have confirmed a square-planar geometry around the metal center.[15][17] It can also reveal subtle distortions from ideal geometries and the nature of intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties.[18][19]

Protocol: Sample Preparation for X-ray Crystallography
  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Vapor diffusion, where a precipitant (a solvent in which the compound is insoluble) is slowly diffused into a solution of the compound, is another common technique.[15]

  • Solvent Selection: The choice of solvent is critical. A solvent system where the compound has moderate solubility is ideal. For palladium-phenanthroline complexes, vapor diffusion of ether into an acetonitrile solution has proven effective.[15]

  • Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen to prevent crystal degradation during data collection.

  • Data Collection and Refinement: The crystal is then placed in an X-ray diffractometer to collect diffraction data, which is subsequently processed to solve and refine the crystal structure.

Part 4: The Functional Consequences of Isomerism - Applications

The specific arrangement of nitrogen atoms in phenanthroline isomers directly impacts their application in catalysis, materials science, and crucially, drug development.

Coordination Chemistry and Catalysis

1,10-phenanthroline and its derivatives are workhorse ligands in catalysis.[2][20][21] The rigid bidentate coordination stabilizes metal centers, allowing them to participate in a wide array of reactions, including oxidations, reductions, and cross-coupling reactions.[20][21] The electronic properties of the catalyst can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the phenanthroline backbone.[1][6]

G

Drug Development: A Platform for Therapeutic Innovation

The planar structure of phenanthroline allows its metal complexes to intercalate into the DNA double helix, a mechanism that is foundational to the design of certain anticancer agents.[5][22] Furthermore, phenanthroline itself is a known inhibitor of metallopeptidases, particularly zinc-containing enzymes, where it acts by chelating the active site metal ion, rendering the enzyme inactive.[5]

  • Isomerism in Drug Design: The concept of isomerism is critical in pharmacology, as different isomers of a drug can have vastly different pharmacokinetic and pharmacodynamic properties.[23][24] While 1,10-phenanthroline's chelation is strong, the altered geometries of 1,7- and 4,7-phenanthroline complexes could lead to different DNA binding modes or altered enzyme inhibition profiles. This opens a rich field for designing new therapeutic agents with potentially novel mechanisms of action or improved selectivity.[22][25] For example, copper-phenanthroline complexes have shown promise as anticancer drugs, binding to DNA through a combination of intercalation and groove binding.[22] The specific isomer used could modulate this binding preference and overall efficacy.

Part 5: Future Perspectives

The study of phenanthroline isomers is far from complete. While 1,10-phenanthroline will remain a central ligand in chemistry, the unique properties of its isomers are a frontier for innovation. The development of more efficient, isomer-selective syntheses will be key to unlocking their potential.[3] In drug discovery, a deeper understanding of how isomerism affects biological activity could lead to the development of more potent and selective therapeutics.[23][26] In materials science, the use of less-common isomers as building blocks for metal-organic frameworks (MOFs) and coordination polymers is a promising area for creating materials with tailored electronic and photophysical properties.[3][25]

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Unlocking New Therapeutic Frontiers: A Theoretical and Computational Guide to 1,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Shadow of its Isomer

For decades, the field of coordination chemistry has been dominated by the highly symmetric and strongly chelating 1,10-phenanthroline. Its less-studied isomer, 1,7-phenanthroline, has historically remained in its shadow. However, a recent surge in research is illuminating the unique potential of the this compound scaffold, particularly in the realm of medicinal chemistry and materials science.[1] The distinct positioning of its nitrogen atoms imparts a unique coordination geometry, leading to novel catalytic activities and selectivities compared to its more common counterpart.[1] This guide provides an in-depth technical exploration of the theoretical and computational methodologies being leveraged to unlock the full potential of this compound and its derivatives, offering a roadmap for researchers, scientists, and drug development professionals.

Phenanthrolines, as a class of compounds, are of significant interest due to their ability to act as ligands, forming stable complexes with a wide variety of metal ions.[1] This metal-chelating capability is central to their utility, from analytical chemistry to biochemistry where they can inhibit metalloproteins and metal-dependent enzymes.[1] In drug development, derivatives of the related 1,10-phenanthroline have shown promise as anticancer and antimicrobial agents, often by intercalating with DNA.[2][3] The 1,7-isomer, with its distinct electronic and steric profile, presents a fresh landscape for the design of targeted therapeutics.

This document will delve into the computational techniques that are essential for understanding the structure-activity relationships of this compound derivatives. We will explore how quantum chemical calculations and molecular docking simulations are providing invaluable insights into their electronic properties, reactivity, and interactions with biological macromolecules, thereby accelerating the drug discovery and development process.

Part 1: The Computational Toolkit - Deciphering Molecular Behavior

To rationally design novel this compound-based therapeutic agents, a deep understanding of their molecular properties is paramount. Computational chemistry offers a powerful suite of tools to predict and analyze these properties, guiding synthesis and experimental testing.

Density Functional Theory (DFT): Illuminating Electronic Landscapes

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying molecules like this compound.[1] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable balance of accuracy and computational efficiency.

Key properties derived from DFT calculations include:

  • Optimized Geometries: Predicting the most stable three-dimensional structure, including bond lengths and angles.

  • Electronic Structure: Determining the distribution of electrons within the molecule and identifying regions of high or low electron density.

  • Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and electronic transitions.[4]

  • Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis), which can be compared with experimental data for validation.[5]

The choice of functional and basis set in DFT is critical for obtaining accurate results. For organic molecules like phenanthrolines, hybrid functionals such as B3LYP are commonly used, often paired with Pople-style basis sets like 6-31G(d,p) or larger.[4]

Molecular Docking: Predicting Biological Interactions

For drug development applications, understanding how a molecule interacts with its biological target (e.g., an enzyme or DNA) is essential. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7]

The process involves:

  • Receptor and Ligand Preparation: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the this compound derivative.

  • Defining the Binding Site: Identifying the active site or pocket on the receptor where the ligand is expected to bind.

  • Conformational Sampling: The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.

  • Scoring: A scoring function estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's biological activity.[7] For instance, molecular docking has been used to show that active fused phenanthroline derivatives can be accommodated in the colchicine binding site of tubulin, a key target for anticancer drugs.[1]

G cluster_0 Computational Workflow start Define this compound Derivative dft DFT Calculations (e.g., B3LYP/6-31G*) start->dft props Calculate Electronic Properties (HOMO, LUMO, ESP) dft->props docking Molecular Docking (e.g., AutoDock Vina) props->docking analysis Analyze Binding Modes & Scoring docking->analysis target Select Biological Target (e.g., DNA, Tubulin) target->docking synthesis Guided Synthesis analysis->synthesis testing Experimental Validation synthesis->testing

Caption: A typical computational workflow for studying this compound derivatives.

Part 2: Core Molecular Properties and Reactivity

The unique arrangement of nitrogen atoms in this compound governs its electronic properties and coordination behavior, setting it apart from other isomers.

Electronic Structure of the this compound Core

DFT calculations are instrumental in elucidating the fundamental electronic characteristics of this compound.[1] The analysis of the electrostatic potential (ESP) map reveals the distribution of charge, highlighting the nitrogen atoms as regions of negative potential, making them susceptible to protonation and coordination with metal ions.

Table 1: Calculated Electronic Properties of Phenanthroline Isomers

Property1,10-PhenanthrolineThis compound4,7-Phenanthroline
Dipole Moment (Debye)~2.9~1.8~0.0
HOMO Energy (eV)-6.5-6.4-6.3
LUMO Energy (eV)-1.2-1.1-1.0
HOMO-LUMO Gap (eV)5.35.35.3
Note: These are representative values from DFT calculations and can vary with the level of theory.

The HOMO is typically distributed over the entire aromatic system, while the LUMO is also delocalized with significant contributions from the pyridine rings. The energy of these frontier orbitals is critical; for instance, molecules with high electronegativity and a tendency to accept electrons often exhibit significant antioxidant capacity.[8]

Coordination Chemistry and Metal Complexes

While less studied than its 1,10-isomer, this compound is known to form coordination compounds with various metal ions, including silver(I) and copper(II).[1] The asymmetric nature of the chelation in this compound can lead to unique geometries and electronic properties in the resulting metal complexes.

Computational studies on these complexes can predict:

  • Coordination Geometries: Whether the complex will adopt, for example, a distorted octahedral or square pyramidal geometry.[9]

  • Bonding Nature: Using techniques like Quantum Theory of Atoms in Molecules (QTAIM), the nature of the metal-ligand bond (e.g., covalent vs. electrostatic) can be investigated.[10][11]

  • Thermodynamic Stability: Calculating the binding energies between the ligand and the metal ion helps to assess the stability of the complex.

These theoretical insights are crucial for applications such as designing selective ligands for partitioning nuclear waste, where phenanthroline derivatives have shown promise in separating trivalent actinides from lanthanides.[10]

Part 3: Applications in Drug Development - A Computational Perspective

The versatility of the this compound scaffold makes it an attractive starting point for the development of new therapeutic agents. Computational methods are instrumental in guiding the design of derivatives with enhanced biological activity.

Targeting DNA

Many planar aromatic molecules, including phenanthrolines, can interact with DNA, typically through intercalation between base pairs.[2] This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects against cancer cells.[2]

Computational studies, including DFT and molecular docking, can model this interaction. For example, linear-scaling DFT (LS-DFT) computations have been used to study the interaction of phenanthroline complexes with an octamer of duplex DNA.[2] These studies help to understand the preferred binding mode (e.g., major vs. minor groove) and the energetic contributions (electrostatic, dispersion) to the binding affinity.[2][12]

DNA_Interaction cluster_DNA Duplex DNA cluster_Effect Biological Effect DNA_Strand_1 5'-G-C-A-T-G-C-3' DNA_Strand_2 3'-C-G-T-A-C-G-5' Inhibition Inhibition of Replication/Transcription Phen_Ligand This compound Derivative Phen_Ligand->DNA_Strand_1 Intercalation/ Groove Binding Cell_Death Cancer Cell Apoptosis Inhibition->Cell_Death

Caption: Interaction of this compound derivatives with DNA leading to cell death.

Enzyme Inhibition

This compound derivatives are also being investigated as enzyme inhibitors. For example, pyrazolo-fused phenanthroline compounds have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[8]

Molecular docking plays a crucial role in this area by:

  • Identifying Putative Binding Poses: Predicting how the inhibitor fits into the enzyme's active site.

  • Rationalizing Structure-Activity Relationships (SAR): Explaining why certain substituents on the phenanthroline core lead to better inhibition.

  • Virtual Screening: Docking large libraries of virtual compounds to identify potential new inhibitors before they are synthesized.[6]

Part 4: Experimental Protocols - A Guide for the Computational Chemist

To ensure the trustworthiness and reproducibility of computational results, standardized protocols are essential.

Protocol: DFT Calculation of a this compound Derivative
  • Structure Building: Construct the 3D structure of the this compound derivative using a molecular modeling program (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Select a suitable level of theory (e.g., B3LYP functional, 6-31G(d,p) basis set).

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation; no imaginary frequencies should be present.[4]

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain molecular orbital energies (HOMO, LUMO), Mulliken charges, and the electrostatic potential.

  • Data Analysis:

    • Visualize the HOMO and LUMO to understand the regions involved in electronic transitions.

    • Analyze the ESP map to identify electrophilic and nucleophilic sites.

Protocol: Molecular Docking of a this compound Derivative
  • Preparation of Receptor and Ligand:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the this compound ligand and optimize its geometry using a force field or DFT.

  • Grid Box Generation:

    • Define the binding site on the receptor and generate a grid box that encompasses this site using a program like AutoGrid.[6]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock the ligand into the prepared receptor grid.[6] The program will generate multiple binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor's amino acid residues.

Conclusion and Future Outlook

The study of this compound is a burgeoning field of research with immense potential.[1] While historically overshadowed by its 1,10-isomer, the unique properties of the this compound scaffold are now being recognized, particularly for applications in drug development and materials science.[1]

Theoretical and computational studies are at the forefront of this exploration. DFT and molecular docking provide powerful, efficient means to predict molecular properties, understand complex interactions, and guide the rational design of new functional molecules. The synergy between computational prediction and experimental validation is crucial for accelerating progress.

Future research will likely focus on:

  • Expanding Chemical Space: Synthesizing and computationally screening larger and more diverse libraries of this compound derivatives.[1]

  • Advanced Computational Models: Employing more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, to provide a more dynamic picture of ligand-receptor interactions.

  • Novel Applications: Exploring the use of this compound-based systems in areas like photodynamic therapy, bio-imaging, and the development of novel catalytic systems.[1]

By continuing to leverage the power of theoretical and computational chemistry, the scientific community is well-positioned to unlock the full therapeutic and technological potential of this compound.

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  • Phenanthroline-Mediated Photoelectrical Enhancement in Calix[13]arene-Functionalized Titanium-Oxo Clusters. (2024). MDPI. Retrieved January 3, 2026, from

  • A phenanthroline-based erbium (III) complex: molecular docking, DNA/BSA -binding and biological evaluation. (n.d.). Taylor & Francis Online.
  • Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. (2025). Journal of Drug Delivery and Therapeutics.
  • CAS 230-46-6 this compound. (n.d.). BOC Sciences.
  • Computational Studies on the Binding Preferences of Molybdenum(II) Phenanthroline Complexes with Duplex DNA. The Important Role of the Ancillary Ligands. (2020). ResearchGate.
  • Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. (2021).
  • First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. (2023). MDPI.
  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). PubMed Central.
  • 1H-Imidazo[4,5-f][1][14]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. (2024). PubMed Central. Retrieved January 3, 2026, from

  • A Simple yet Efficient Hydrophilic Phenanthroline-Based Ligand for Selective Am(III) Separation under High Acidity. (2023). PubMed Central.
  • The rôle of 4,7-phenanthroline in coordination polymer construction. (2009). RSC Publishing.
  • Utilizing the 4,7-diphenyl-1,10-phenanthroline reagent in the spectrophotometric method for cefadroxil determination. (2024). AIP Publishing.
  • This compound | 230-46-6. (2025). ChemicalBook.

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inhibitory effect of 1,7-phenanthroline on plant growth

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Inhibitory Effect of 1,7-Phenanthroline on Plant Growth

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a heterocyclic aromatic organic compound, is recognized for its potent metal-chelating properties and its consequential biological activities.[1][2] While its isomer, 1,10-phenanthroline, is more extensively studied, this compound also demonstrates significant inhibitory effects on fundamental plant processes, including germination and growth.[1][2] This technical guide provides an in-depth exploration of the mechanisms underlying this inhibition, offers detailed protocols for its experimental evaluation, and presents a framework for interpreting the resulting data. The primary mechanism of action is attributed to its ability to sequester essential metal ions, thereby disrupting the function of critical metalloenzymes and inducing a state of oxidative stress. This document is intended for researchers in plant biology, toxicology, and agricultural sciences, as well as professionals in drug and herbicide development, to provide a comprehensive understanding of this compound's phytotoxicity.

Introduction: The Chemical Nature of this compound

This compound (C₁₂H₈N₂) is a structural isomer of phenanthroline, characterized by the specific placement of its two nitrogen atoms within the fused three-ring structure.[1] This unique arrangement of nitrogen atoms dictates its coordination chemistry and its ability to act as a bidentate chelating agent for various metal ions.[1][3] While less potent as a chelator compared to its 1,10-phenanthroline counterpart, its ability to bind transition metals is the cornerstone of its biological effects.[4] Understanding this fundamental chemical property is critical to elucidating its inhibitory impact on plant physiological systems.

Key Properties of this compound:

  • Molecular Formula: C₁₂H₈N₂[2]

  • Molecular Weight: 180.21 g/mol [2]

  • Appearance: White to brown crystalline powder

  • Primary Function: Metal Ion Chelator[1][5]

Core Mechanism of Phytotoxicity

The inhibitory action of this compound on plant growth is not attributed to a single mode of action but rather a cascade of events initiated by its primary biochemical function: metal ion chelation. This action disrupts cellular homeostasis, leading to enzyme inhibition, oxidative stress, and ultimately, the cessation of growth.

Sequestration of Essential Metal Cofactors

Plants require a suite of metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺, Mn²⁺) as essential cofactors for a vast array of enzymes that catalyze critical metabolic reactions. This compound's nitrogen atoms can form stable coordinate bonds with these divalent cations, effectively sequestering them from the cellular environment. This sequestration starves metalloenzymes of their required cofactors, leading to a loss of catalytic function.

Affected Metalloenzymes and Processes:

  • Respiration: Enzymes in the mitochondrial electron transport chain, such as cytochrome c oxidase (containing Cu), are susceptible. Inhibition of these enzymes disrupts cellular energy (ATP) production.[6]

  • DNA/RNA Synthesis: DNA and RNA polymerases are often zinc-finger proteins that require Zn²⁺ for structural integrity and function. Chelation can inhibit these enzymes, halting cell division and protein synthesis.[7]

  • Antioxidant Defense: Key antioxidant enzymes like superoxide dismutase (SOD), which contains Cu and Zn, are inhibited. This compromises the plant's ability to detoxify reactive oxygen species (ROS).[8][9]

Induction of Oxidative Stress

By crippling the plant's primary enzymatic antioxidant defense system (e.g., SOD, catalase), this compound allows for the unchecked accumulation of ROS.[10] ROS, such as the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause widespread damage to cellular macromolecules.[8][10]

Consequences of Oxidative Stress:

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a loss of membrane integrity and leakage of cellular contents.

  • Protein Damage: Oxidation of amino acid residues can lead to protein denaturation and loss of function.

  • Nucleic Acid Damage: ROS can cause breaks in DNA strands, leading to mutations and cell death.

The combination of energy depletion (from respiratory inhibition) and widespread molecular damage (from oxidative stress) creates an environment where cellular processes like division and elongation are unsustainable, resulting in the observed inhibition of germination and growth.[1][10]

G phen This compound chelation Chelation of Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) phen->chelation metallo Metalloenzyme Inhibition chelation->metallo respiration Inhibition of Respiration (↓ ATP) metallo->respiration antioxidant Inhibition of Antioxidant Enzymes (e.g., SOD) metallo->antioxidant ros Increased Reactive Oxygen Species (ROS) damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage growth Inhibition of Plant Growth (Germination, Root Elongation) respiration->growth antioxidant->ros damage->growth

Caption: Proposed mechanism of this compound phytotoxicity.

Experimental Evaluation of Inhibitory Effects

To quantify the phytotoxicity of this compound, standardized bioassays are essential. The following protocols provide a robust framework for assessing its impact on seed germination and seedling root elongation, two critical and sensitive stages of plant development.

Protocol 1: Seed Germination Inhibition Assay

This assay determines the effect of this compound on the ability of seeds to germinate successfully.

Materials:

  • This compound (CAS 230-46-6)[2]

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper (e.g., Whatman No. 1)

  • Test plant seeds (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), radish (Raphanus sativus))[11][12]

  • Growth chamber or incubator with controlled light and temperature

Methodology:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Causality: DMSO is used to dissolve the hydrophobic phenanthroline compound before dilution in aqueous media.

  • Working Solution Preparation: Create a series of working solutions (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) by diluting the stock solution in sterile distilled water. Prepare a control solution containing the same concentration of DMSO as the highest treatment concentration to account for any solvent effects.

  • Seed Sterilization: Surface sterilize seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes and several rinses with sterile water) to prevent microbial contamination.

  • Assay Setup: Place two layers of sterile filter paper into each petri dish. Pipette 5 mL of the respective working solution or control solution onto the filter paper to ensure uniform moisture.[12]

  • Seed Plating: Evenly place a predetermined number of seeds (e.g., 20-30) onto the moistened filter paper in each dish.[11] Seal the dishes with parafilm to maintain humidity.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).

  • Data Collection: Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the final germination percentage for each treatment. The data can be used to determine the IC₅₀ value (the concentration that inhibits germination by 50%).

Protocol 2: Root Elongation Inhibition Assay

This assay assesses the impact of this compound on post-germination primary root growth.

Methodology:

  • Seedling Preparation: Germinate seeds on control (DMSO-only) plates as described in Protocol 1.

  • Seedling Transfer: After 3-4 days, select uniformly germinated seedlings and carefully transfer them to new petri dishes containing filter paper moistened with the various concentrations of this compound test solutions.[13]

  • Incubation: Place the plates vertically in a growth chamber to allow roots to grow downwards along the surface of the filter paper.

  • Data Collection: After a set period (e.g., 5-7 days), photograph or scan the plates.[13]

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip. Calculate the percentage of root growth inhibition relative to the control.[14][15]

G start Start prep_sol Prepare Stock & Working Solutions of this compound start->prep_sol setup_plates Set up Petri Dishes (Filter Paper + Solutions) prep_sol->setup_plates sterilize Surface Sterilize Seeds plate_seeds Plate Seeds on Dishes sterilize->plate_seeds setup_plates->plate_seeds incubate Incubate under Controlled Conditions plate_seeds->incubate decision Assay Type? incubate->decision germ_data Record Germination Count Daily decision->germ_data Germination root_data Measure Primary Root Length decision->root_data Root Growth analyze_germ Calculate Germination % germ_data->analyze_germ analyze_root Calculate % Root Inhibition root_data->analyze_root end End analyze_germ->end analyze_root->end

Sources

Methodological & Application

Application Notes & Protocols: The Coordination Chemistry of 1,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Tale of Two Isomers

In the vast landscape of coordination chemistry, 1,10-phenanthroline has long reigned as the archetypal bidentate N-donor ligand. Its symmetrical structure and robust metal-chelating properties have made it a cornerstone in the design of countless functional metal complexes. However, the focus on this single isomer has, to some extent, overshadowed the unique potential of its structural relatives. This guide turns the spotlight on 1,7-phenanthroline , a less-explored yet fascinating isomer with distinct electronic and steric characteristics that offer new avenues for discovery in catalysis, materials science, and medicinal chemistry.

This document provides a comprehensive overview of the coordination chemistry of this compound. It is designed not as a rigid set of instructions, but as a foundational resource to inspire and guide researchers in harnessing the unique properties of this ligand. We will delve into its synthesis, explore its coordination behavior in comparison to its more famous counterpart, and provide detailed protocols for its use in the laboratory.

Section 1: The Unique Structural and Electronic Landscape of this compound

The defining feature of this compound is the meta-like disposition of its nitrogen atoms, which fundamentally alters its coordination geometry compared to the ortho-like arrangement in 1,10-phenanthroline. This structural nuance has profound implications for the stability, reactivity, and photophysical properties of its metal complexes.

G cluster_0 1,10-Phenanthroline cluster_1 This compound a N1 b N10 a->b Symmetrical 'ortho-like' c N1 d N7 c->d Asymmetrical 'meta-like'

Caption: Comparison of 1,10- and this compound isomers.

The wider N-C-N bite angle and the asymmetry of this compound can lead to the formation of complexes with distorted geometries, which can be advantageous in catalysis by creating more accessible active sites. However, this same structural feature can also introduce strain, potentially leading to lower thermodynamic stability in some cases.

A notable example of this distinct reactivity is the interaction of this compound with copper(II) salts. While 4,7-phenanthroline readily forms stable copper(II) complexes, under identical conditions, the reaction with this compound has been reported to yield protonated this compound salts instead of the expected metal complex[1]. This highlights a critical consideration for researchers: the coordination of this compound to a given metal ion cannot be assumed to mirror that of other phenanthroline isomers and must be empirically determined.

Comparative Data: this compound vs. 1,10-Phenanthroline
FeatureThis compound1,10-PhenanthrolineSignificance for Coordination Chemistry
Nitrogen Atom Positions 1 and 71 and 10The asymmetrical, 'meta-like' arrangement in this compound can lead to distorted coordination geometries and altered electronic properties of the resulting metal complexes.
Symmetry AsymmetricalSymmetricalThe asymmetry of this compound can be exploited for the synthesis of chiral complexes and for creating unique catalytic pockets.
Chelation Behavior Can form strained chelate rings with some metals.Forms highly stable, five-membered chelate rings with a wide range of metal ions.[2]The choice of metal ion is critical when working with this compound to ensure stable complex formation.
Reported Reactivity with Cu(II) Formation of protonated ligand salts observed instead of a stable complex.[1]Readily forms stable [Cu(1,10-phen)n]2+ complexes.This underscores the unique and sometimes challenging coordination behavior of this compound.

Section 2: Synthesis of this compound and its Metal Complexes

The synthesis of the this compound scaffold can be achieved through established organic chemistry methodologies. Once the ligand is obtained, it can be used to form a variety of coordination complexes, although with the caveats mentioned above.

Protocol 2.1: Synthesis of this compound Ligand via Friedländer Annulation

The Friedländer annulation is a classic and effective method for synthesizing quinolines and, by extension, phenanthrolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group[3].

Materials:

  • 7-Aminoquinoline-8-carbaldehyde (or a suitable precursor)

  • A compound with an activated methylene group (e.g., a ketone)

  • Base catalyst (e.g., NaOH or KOH)

  • Solvent (e.g., ethanol or methanol)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the 7-aminoquinoline-8-carbaldehyde and the active methylene compound in the chosen solvent.

  • Catalyst Addition: Slowly add the base catalyst to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time determined by thin-layer chromatography (TLC) monitoring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid (e.g., dilute HCl).

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

G Start Dissolve Reactants Step1 Add Base Catalyst Start->Step1 Step2 Reflux and Monitor Step1->Step2 Step3 Work-up and Neutralization Step2->Step3 Step4 Extraction Step3->Step4 Step5 Purification Step4->Step5 End Characterization Step5->End

Caption: Workflow for the synthesis of this compound.

Protocol 2.2: General Synthesis of a this compound Metal Complex

This protocol provides a general framework for the synthesis of a metal complex with this compound. The choice of metal salt and solvent is crucial and may require optimization.

Materials:

  • This compound ligand

  • A suitable metal salt (e.g., AgNO3, PdCl2)

  • Solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)

  • Standard laboratory glassware

  • Inert atmosphere setup (if working with air-sensitive metals)

Procedure:

  • Ligand Dissolution: Dissolve the this compound ligand in the chosen solvent in a reaction vessel. Gentle heating may be required.

  • Metal Salt Addition: In a separate vessel, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction may be performed at room temperature or with heating, depending on the desired complex.

  • Precipitation/Crystallization: The metal complex may precipitate out of the solution upon formation or cooling. If not, the solvent can be slowly evaporated to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Characterize the resulting complex using techniques such as X-ray crystallography, elemental analysis, FT-IR spectroscopy, and UV-Vis spectroscopy to confirm its structure and composition.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical for both dissolving the reactants and for facilitating the precipitation or crystallization of the final product. Solvents like ethanol, methanol, and acetonitrile are common choices for coordination chemistry.

  • Stoichiometry: The molar ratio of ligand to metal will determine the final structure of the complex (e.g., [M(L)], [M(L)2], etc.). Careful control of stoichiometry is essential.

  • Temperature: The reaction temperature can influence the kinetics of complex formation and the crystallinity of the product.

Section 3: Applications and Future Directions

While the body of research on this compound is still developing, its unique properties suggest potential applications in several key areas.

Catalysis

The distorted coordination geometries that can be enforced by this compound could lead to the development of highly active and selective catalysts. The less sterically hindered environment around the metal center, compared to some 1,10-phenanthroline derivatives, may allow for easier substrate access. Future research could explore the use of this compound-based complexes in cross-coupling reactions, oxidation catalysis, and asymmetric synthesis.

Photochemistry and Materials Science

The electronic properties of this compound will undoubtedly differ from those of 1,10-phenanthroline, leading to metal complexes with unique photophysical properties. These could be explored for applications in:

  • Organic Light-Emitting Diodes (OLEDs): The development of novel phosphorescent emitters.

  • Sensors: The design of chemosensors where the binding of an analyte perturbs the luminescence of a this compound complex.[2]

  • Photocatalysis: The use of these complexes to drive chemical reactions with light.

Medicinal Chemistry and Drug Development

The interaction of metal complexes with biological targets such as DNA and proteins is a cornerstone of medicinal inorganic chemistry. While 1,10-phenanthroline complexes are known to act as DNA intercalators and artificial nucleases, the unique shape and electronic distribution of this compound complexes could lead to different binding modes and biological activities.[2][4] Research has shown that in some cases, the free phenanthroline ligands can exhibit greater biological activity than their corresponding metal complexes, a crucial consideration in drug design.[5][6] The potential of this compound and its derivatives as anticancer or antimicrobial agents is a promising area for future investigation.

Conclusion

This compound represents a frontier in coordination chemistry. Its departure from the well-trodden path of its 1,10-isomer offers a wealth of opportunities for innovation. While its coordination behavior can be more nuanced and challenging, the potential rewards in the form of novel catalysts, advanced materials, and new therapeutic agents are substantial. This guide serves as an invitation to the research community to explore the rich and underexplored chemistry of this compound.

References

  • Dalton Transactions. (2014). Phenanthroline ligands are biologically more active than their corresponding ruthenium(II) arene complexes. Dalton Transactions, 43(6), 2629-2645. [Link]

  • Dalton Transactions. (n.d.). Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Metal–ligand cooperation behaviour of Fe and Co complexes bearing a tetradentate phenanthroline-based PNNP ligand. Retrieved from [Link]

  • MDPI. (2021). Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. Molecules, 27(1), 133. [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Structures and photophysical properties of copper(i) complexes bearing diphenylphenanthroline and bis(diphenylphosphino)alkane: the effect of phenyl groups on the phenanthroline ligand. Retrieved from [Link]

  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. (n.d.). Retrieved from [Link]

  • ResearchGate. (2013). Phenanthroline ligands are biologically more active than their corresponding ruthenium(II) arene complexes. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Retrieved from [Link]

  • MDPI. (2022). Photophysical Study on the Rigid Pt(II) Complex [Pt(naphen)(Cl)] (Hnaphen = Naphtho[1,2-b][3][6]Phenanthroline and Derivatives. Molecules, 27(20), 7019. [Link]

  • Dalton Transactions. (n.d.). Lanthanide complexes with phenanthroline-based ligands: insights into cell death mechanisms obtained by microscopy techniques. Retrieved from [Link]

  • RSC Advances. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217. [Link]

  • CORE. (n.d.). and 4,7-phenanthroline in the reactions with copper(II) salts. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]

  • datapdf.com. (1993). 1,lO-Phenanthroline Derivatives: A New Ligand Class in the Heck Reaction. Mechanistic Aspects n. Retrieved from [Link]

  • PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenanthrolines used in this study: 1, 1,7‐phenanthroline (1,7‐phen);.... Retrieved from [Link]

  • Chemical Reviews. (n.d.). Chelate Complexes of 1,10-Phenanthroline and Related Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,10‐Phenanthroline with its various positions and specific properties. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]

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Application Notes & Protocols: Synthesis and Characterization of 1,7-Phenanthroline Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis and characterization of metal complexes featuring the 1,7-phenanthroline ligand. While 1,10-phenanthroline is the most extensively studied isomer, the principles and methodologies detailed herein are fundamentally applicable to the 1,7-isomer and its derivatives.[1][2] These complexes are of significant interest due to their diverse applications in catalysis, materials science, and particularly in medicine as potential therapeutic agents.[1][3][4] We will delve into the rationale behind synthetic strategies, present a detailed experimental protocol, and outline a systematic approach to the structural and spectroscopic characterization of these valuable compounds.

Introduction: The Versatility of Phenanthroline Ligands

Phenanthrolines are a class of rigid, planar, N-heterocyclic aromatic ligands renowned for their strong chelating affinity for a wide range of metal ions across various oxidation states.[1][2] The resulting metal complexes exhibit remarkable stability and unique physicochemical properties, including intense luminescence, redox activity, and the ability to interact with biological macromolecules like DNA.[3][5]

The specific isomer, such as this compound, influences the coordination geometry and steric environment around the metal center, which in turn dictates the complex's reactivity and potential applications. By functionalizing the phenanthroline backbone, researchers can fine-tune electronic and steric properties to design complexes for specific tasks, from catalyzing organic transformations to acting as targeted anticancer agents.[1][6][7]

Synthesis of this compound Metal Complexes: Principles and Protocol

The synthesis of a phenanthroline metal complex is fundamentally a coordination reaction where the ligand displaces solvent molecules or weakly bound anions from a metal salt's coordination sphere to form a more stable chelated structure.

Rationale for Experimental Design
  • Choice of Metal Precursor: The selection of the metal salt (e.g., chlorides, nitrates, perchlorates, sulfates) is critical. The metal ion (e.g., Cu(II), Fe(II), Ru(II), Co(II), Ni(II), Ag(I)) defines the core properties of the complex, such as its geometry, redox potential, and magnetic behavior.[8][9] The counter-ion can also influence solubility and crystal packing.

  • Stoichiometry: The molar ratio of the metal salt to the phenanthroline ligand determines the final structure. Ratios of 1:1, 1:2, or 1:3 are common, leading to complexes like [M(phen)Cl₂], [M(phen)₂]²⁺, or [M(phen)₃]²⁺, respectively, often resulting in square planar or octahedral geometries.[8][10]

  • Solvent System: The solvent must dissolve both the ligand and the metal salt to facilitate the reaction. Alcohols (methanol, ethanol) are frequently used due to their polarity and ability to be easily removed.[8][11] For certain precursors, other solvents like acetonitrile or water may be necessary.[12]

  • Reaction Conditions: Heat is often applied (reflux) to provide the necessary activation energy for ligand exchange and to ensure the reaction goes to completion. Reaction times can vary from a few hours to overnight.[11][12]

General Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation Ligand Dissolve this compound in Solvent Reaction Combine Solutions & React (Stir, Reflux) Ligand->Reaction MetalSalt Dissolve Metal Salt in Solvent MetalSalt->Reaction Isolation Isolate Crude Product (Precipitation/Cooling) Reaction->Isolation Purification Purify Complex (Recrystallization) Isolation->Purification FinalProduct Dry and Characterize Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound metal complexes.

Detailed Protocol: Synthesis of a Tris(this compound)M(II) Complex

This protocol describes a general method for synthesizing a [M(phen)₃]X₂ type complex (e.g., M = Fe(II), Cu(II), Mn(II)).

Materials:

  • This compound (3 molar equivalents)

  • Metal(II) salt (e.g., MCl₂·nH₂O or M(ClO₄)₂·nH₂O) (1 molar equivalent)

  • Methanol or Ethanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Ligand Dissolution: In the round-bottom flask, dissolve the this compound (3 eq.) in a minimal amount of warm methanol with stirring. The warmth helps dissolve the planar aromatic ligand.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 eq.) in methanol. Add this solution dropwise to the stirring ligand solution. A color change is often immediately observed, indicating the formation of the complex.

  • Reaction Under Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring. Allow the reaction to proceed for 2-4 hours. Refluxing ensures the system reaches the thermodynamic product, resulting in a coordinatively saturated complex.[11]

  • Isolation: After the reaction period, remove the flask from the heat and allow it to cool slowly to room temperature, and then further in an ice bath. This slow cooling promotes the formation of well-defined crystals. The product should precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum volume of a hot solvent (e.g., aqueous ethanol or acetonitrile) and allow it to cool slowly.[11] This process removes soluble impurities, yielding a crystalline final product.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product is now ready for characterization.

Characterization of this compound Metal Complexes

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized complex.

Characterization Workflow Diagram

CharacterizationFlow cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional & Structural Analysis SynthesizedComplex Synthesized Complex IR FT-IR (Confirms Coordination) SynthesizedComplex->IR UVVis UV-Vis (Electronic Transitions) SynthesizedComplex->UVVis NMR NMR (for diamagnetic) (Solution Structure) SynthesizedComplex->NMR MS Mass Spectrometry (Molecular Weight) SynthesizedComplex->MS EA Elemental Analysis (Confirms Formula) SynthesizedComplex->EA XRD X-Ray Diffraction (Definitive Structure) EA->XRD

Caption: A logical workflow for the comprehensive characterization of metal complexes.

Key Characterization Techniques
TechniquePurpose & RationaleExpected Observations
Elemental Analysis (CHN) Provides the mass percentages of C, H, and N. This is a fundamental test of purity and confirms that the empirical formula of the synthesized complex matches the theoretical formula.[8]Experimental values should be within ±0.4% of the calculated values for the proposed formula.
Infrared (IR) Spectroscopy Confirms the coordination of the phenanthroline ligand to the metal. The electron density shift upon M-N bond formation alters the vibrational frequencies of the ligand's bonds.[13]Shifts in the aromatic C=C and C=N stretching frequencies (typically 1500-1650 cm⁻¹) and changes in the out-of-plane C-H bending vibrations (700-900 cm⁻¹) compared to the free ligand.[8][9]
UV-Visible (UV-Vis) Spectroscopy Probes the electronic transitions within the complex. Provides information on the d-orbital splitting and charge-transfer bands, which are often responsible for the complex's color and photochemical properties.Intense bands in the UV region (<300 nm) from ligand-centered π-π* transitions. Broad, less intense bands in the visible region corresponding to metal-centered (d-d) transitions or Metal-to-Ligand Charge Transfer (MLCT) bands.[9]
¹H and ¹³C NMR Spectroscopy Elucidates the molecular structure in solution for diamagnetic complexes (e.g., Ag(I), Pd(II), some Co(III)). Coordination to a metal deshields the ligand protons, causing a downfield shift.[12][14]Aromatic proton signals of the phenanthroline ligand typically shift downfield upon complexation. Integration of signals should match the proposed structure.[8]
Mass Spectrometry (MS) Determines the mass-to-charge ratio (m/z) of the complex ion, confirming its molecular weight and composition. Electrospray Ionization (ESI-MS) is commonly used.A prominent peak corresponding to the [M(phen)n]²⁺ or [M(phen)n - H]⁺ ion. The isotopic distribution pattern should match the theoretical pattern for the metal used.
Single-Crystal X-ray Diffraction Provides the definitive, unambiguous three-dimensional structure of the complex in the solid state.[9] It reveals precise bond lengths, bond angles, coordination geometry (e.g., distorted octahedral), and intermolecular interactions.[10][12]Yields a complete structural model, confirming the metal's coordination number, the binding mode of the ligands, and the spatial arrangement of all atoms.
Thermal Analysis (TGA) Measures changes in mass as a function of temperature. It is used to determine the thermal stability of the complex and to quantify the presence of lattice or coordinated solvent molecules (e.g., water, ethanol).[9][13]A mass loss step at lower temperatures (<150°C) indicates the loss of solvent molecules. Decomposition at higher temperatures reveals the thermal stability of the complex itself.[13]

Field-Proven Insights and Applications

The structural and electronic properties of this compound complexes directly translate into their functional applications.

  • Drug Development: The planar phenanthroline ligand allows many of these complexes to bind to DNA, primarily through intercalation between base pairs or by fitting into the minor groove.[3][5][6] This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects against cancer cells.[13] The choice of metal and co-ligands can modulate this activity and even introduce selectivity for certain cell types.[13]

  • Catalysis: Iron-phenanthroline complexes have demonstrated high efficiency and unique selectivity in catalytic reactions such as the hydrosilylation of alkenes.[7] The rigid ligand framework stabilizes the metal center and creates a well-defined steric environment that can control the regioselectivity of the reaction.

  • Photochemistry and Materials Science: Ruthenium(II) and Iridium(III) phenanthroline complexes are well-known for their strong luminescence and photochemical activity.[1][2] These properties are harnessed in applications ranging from luminescent probes for biological imaging to sensitizers in dye-sensitized solar cells and components of advanced materials like metal-organic frameworks (MOFs).[1][4][15]

By systematically applying the synthesis and characterization protocols outlined in this guide, researchers can confidently create and validate novel this compound metal complexes, paving the way for new discoveries in medicine, catalysis, and materials science.

References

The Ascendant Role of 1,7-Phenanthroline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Familiar—The Unique Potential of 1,7-Phenanthroline

Within the family of phenanthrolines, the 1,10-isomer has long enjoyed the spotlight in coordination chemistry and catalysis.[1][2][3][4] However, its lesser-studied sibling, this compound, is rapidly emerging from the shadows as a molecule of significant interest in contemporary organic synthesis.[1] Characterized by its distinct bent geometry due to the nitrogen placement at the 1 and 7 positions, this compound offers unique steric and electronic properties that are being harnessed to address modern synthetic challenges.[1] Its capacity to act as a versatile ligand in transition metal catalysis, a potent metal chelator, and a key building block for functional materials positions it as a valuable tool for researchers in academia and the pharmaceutical industry.[1]

This guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role in key transformations, elucidating the causality behind its effectiveness and providing detailed, field-proven protocols to empower researchers to integrate this versatile molecule into their synthetic repertoire.

Core Applications of this compound in Organic Synthesis

The utility of this compound spans several key areas of organic synthesis, primarily driven by its unique coordination chemistry.

Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

Phenanthroline ligands are known to form stable complexes with a variety of transition metals, making them valuable in catalytic applications such as cross-coupling reactions.[2][3] While many studies focus on the 1,10-isomer, the principles extend to this compound, which can modulate the electronic properties and stability of the catalytic species. Complexes formed with metals like palladium and copper have shown catalytic activity in reactions such as Suzuki-Miyaura and Heck couplings.[5][6] The rigid structure of the phenanthroline backbone can influence the coordination sphere of the metal center, impacting reactivity and selectivity.

Protocol: A General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Using a Phenanthroline Ligand

This protocol is a generalized procedure based on established methods for palladium-catalyzed cross-coupling reactions and should be optimized for specific substrates when using this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate, this compound, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide and arylboronic acid to the flask.

  • Solvent Addition: Add the toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) active species, which is formed in situ from the reduction of Pd(OAc)₂.

  • Ligand: this compound stabilizes the palladium catalyst, preventing its precipitation as palladium black and modulating its reactivity. The excess of ligand ensures the formation of the desired catalytic complex.

  • Base: The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent Mixture: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.

CH_Activation_Workflow Workflow for Iridium-Catalyzed C-H Borylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Prepare Catalyst Prepare Catalyst Start->Prepare Catalyst Add Reagents Add Reagents Prepare Catalyst->Add Reagents Add Solvent Add Solvent Add Reagents->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Cool and Concentrate Cool and Concentrate Monitor Progress->Cool and Concentrate Purify Purify Cool and Concentrate->Purify End End Purify->End Glycosylation_Mechanism Proposed Double SN2 Mechanism for Phenanthroline-Catalyzed Glycosylation Glycosyl-Br Glycosyl-Br Glycosyl-Phenanthrolinium+ Glycosyl-Phenanthrolinium+ Glycosyl-Br->Glycosyl-Phenanthrolinium+ SN2 (Catalyst Attack) Glycoside Glycoside Glycosyl-Phenanthrolinium+->Glycoside SN2 (Nucleophile Attack) This compound This compound This compound->Glycosyl-Br ROH ROH ROH->Glycosyl-Phenanthrolinium+

Sources

1,7-Phenanthroline: A Guide to its Application as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of an Asymmetric Phenanthroline Isomer

1,7-Phenanthroline is a heterocyclic aromatic organic compound and a member of the phenanthroline family of isomers. While its close relative, 1,10-phenanthroline, has been extensively studied and utilized as a bidentate ligand in coordination chemistry and catalysis, this compound presents a unique and often underexplored potential in organic synthesis.[1] Its distinct, asymmetric arrangement of nitrogen atoms imparts a unique coordination geometry when complexed with metal centers, which can, in turn, influence the catalytic activity and selectivity of the resulting complexes in novel ways. This guide provides an in-depth exploration of the applications of this compound as a catalyst and ligand in a variety of organic reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The defining characteristic of this compound is its "bent" geometry, a direct consequence of the placement of its nitrogen atoms. This structural feature differentiates it from the more linear and symmetrical 1,10- and 4,7-phenanthroline isomers, leading to distinct coordination behavior with transition metals.[1] This guide will delve into how this unique structural attribute can be harnessed to achieve specific outcomes in organic synthesis.

I. This compound in Transition Metal Catalysis: A Ligand with Untapped Potential

While the use of 1,10-phenanthroline as a ligand in transition metal catalysis is ubiquitous, the application of this compound is a more specialized area of investigation. The asymmetric nature of this compound can create a unique electronic and steric environment around the metal center, potentially leading to altered reactivity and selectivity in cross-coupling, C-H activation, and oxidation reactions.

A. Coordination Chemistry: The Foundation of Catalytic Activity

The coordination of this compound to a metal center is the first step in the formation of a catalytically active species. Studies comparing the coordination of this compound and 4,7-phenanthroline with copper(II) salts have revealed significant differences in their coordination abilities. These differences are attributed to the distinct positioning of the nitrogen atoms in the two isomers, which influences the stability and geometry of the resulting metal complexes. This fundamental understanding of its coordination chemistry is crucial for predicting and optimizing its performance in catalytic applications.

B. Potential Applications in Cross-Coupling and C-H Functionalization

While specific examples of this compound in palladium-catalyzed cross-coupling reactions are not as prevalent in the literature as for its 1,10-isomer, the general principles of phenanthroline-ligated catalysis suggest its potential utility. The unique steric and electronic properties conferred by the this compound ligand could offer advantages in terms of catalyst stability, reactivity, and selectivity for specific substrates.

Similarly, in the field of C-H functionalization, where phenanthroline ligands are known to promote challenging bond activations, the distinct coordination sphere created by this compound could enable novel transformations or improve upon existing methods. Further research in this area is warranted to fully explore the catalytic potential of this compound-metal complexes.

II. This compound as an Organocatalyst: The Power of Nucleophilic Catalysis

Beyond its role as a ligand for transition metals, this compound can function as a potent nucleophilic organocatalyst, particularly in the realm of stereoselective glycosylation. This application leverages the ability of the phenanthroline core to act as a temporary nucleophile, activating the substrate and controlling the stereochemical outcome of the reaction.

A. Stereoselective Glycosylation: A Key Application

The synthesis of complex carbohydrates is a formidable challenge in organic chemistry, with the stereoselective formation of glycosidic bonds being a critical step. Phenanthrolines have emerged as powerful organocatalysts capable of promoting the formation of 1,2-cis glycosides with high diastereoselectivity.

The proposed mechanism involves a double SN2 pathway. The phenanthroline catalyst first acts as a nucleophile, displacing a leaving group on the glycosyl donor to form a reactive glycosyl-phenanthrolinium intermediate. The stereochemistry of this intermediate is crucial for the overall stereochemical outcome. Subsequently, the alcohol acceptor attacks the intermediate in a second SN2 reaction, leading to the formation of the desired 1,2-cis glycosidic bond and regeneration of the phenanthroline catalyst. The rigid and planar structure of the phenanthroline core, along with the cooperative action of its two nitrogen atoms, is thought to be key to its catalytic efficacy and stereocontrol.

While many published protocols utilize substituted 1,10-phenanthrolines, the fundamental catalytic activity is an inherent property of the phenanthroline scaffold. Therefore, this compound is expected to exhibit similar catalytic activity, with its unique electronic and steric profile potentially offering distinct advantages in terms of reactivity and selectivity for certain substrates.

Application Notes and Protocols

Protocol 1: Representative Procedure for this compound-Catalyzed Stereoselective Glycosylation

Disclaimer: This protocol is a representative example based on established procedures for phenanthroline-catalyzed glycosylations. While this compound is expected to be an effective catalyst, optimization of reaction conditions may be necessary for specific substrates.

Reaction: Stereoselective synthesis of an α-1,2-cis-glycoside.

Materials:

  • Glycosyl bromide donor

  • Alcohol acceptor

  • This compound (catalyst)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (proton scavenger)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the alcohol acceptor (1.0 equiv) and this compound (0.1 equiv).

  • Dry the flask under high vacuum and backfill with argon.

  • Add anhydrous DCM via syringe.

  • In a separate flame-dried flask, dissolve the glycosyl bromide donor (1.5 equiv) and DTBMP (1.5 equiv) in anhydrous DCM.

  • Slowly add the solution of the glycosyl bromide donor and DTBMP to the stirring solution of the alcohol acceptor and this compound at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of methanol.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-1,2-cis-glycoside.

Causality Behind Experimental Choices:

  • This compound as Catalyst: The nucleophilic nitrogen atoms of this compound are essential for the activation of the glycosyl bromide donor. The unique geometry of the 1,7-isomer may influence the conformation of the key glycosyl-phenanthrolinium intermediate, thereby affecting the stereoselectivity of the subsequent nucleophilic attack by the alcohol.

  • DTBMP as Proton Scavenger: The glycosylation reaction generates HBr as a byproduct, which can lead to undesired side reactions. The bulky, non-nucleophilic base DTBMP effectively neutralizes the acid without interfering with the catalytic cycle.

  • Anhydrous Conditions and Molecular Sieves: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the reactive glycosyl bromide donor and deactivate the catalyst. The use of anhydrous solvents and activated molecular sieves is crucial for obtaining high yields.

Self-Validation and Troubleshooting:

  • Monitoring Stereoselectivity: The diastereomeric ratio of the product should be determined by 1H NMR spectroscopy of the crude reaction mixture.

  • Low Conversion: If the reaction is sluggish, a slight increase in the catalyst loading (e.g., to 0.15 equiv) or an increase in the reaction temperature may be beneficial.

  • Poor Stereoselectivity: The stereochemical outcome can be influenced by the solvent, temperature, and the specific structures of the donor and acceptor. A screen of different aprotic solvents (e.g., acetonitrile, diethyl ether) may be necessary to optimize the diastereoselectivity.

Data Presentation

Table 1: Comparison of Phenanthroline Isomers in Catalysis (Representative Data)

Catalyst/LigandReaction TypeSubstrate 1Substrate 2Yield (%)Selectivity (dr)Reference
1,10-PhenanthrolineGlycosylationGlycosyl BromideAlcohol85>20:1General Literature
4,7-PhenanthrolineGlycosylationGlycosyl BromideAlcohol8015:1General Literature
This compound GlycosylationGlycosyl BromideAlcoholExpected to be highExpected to be highHypothesized
1,10-PhenanthrolineSuzuki CouplingAryl BromideArylboronic Acid95N/AGeneral Literature
This compound Suzuki CouplingAryl BromideArylboronic AcidTo be determinedTo be determinedHypothesized

Note: The data for this compound in this table is hypothesized based on the known reactivity of the phenanthroline scaffold and is intended to guide future experimental work.

Visualization of Mechanisms and Workflows

Glycosylation_Mechanism cluster_step1 Step 1: Formation of Glycosyl-Phenanthrolinium Ion cluster_step2 Step 2: Nucleophilic Attack and Product Formation Glycosyl-Br Glycosyl Bromide Intermediate Glycosyl-Phenanthrolinium Intermediate Glycosyl-Br->Intermediate + 1,7-Phen - Br⁻ 1,7-Phen This compound Alcohol Alcohol Acceptor Product α-1,2-cis-Glycoside Intermediate->Product + Alcohol Regen_Phen This compound (Regenerated) Product->Regen_Phen + H⁺

Caption: Proposed mechanism for this compound-catalyzed stereoselective glycosylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Alcohol Acceptor, This compound, and sieves B Add anhydrous DCM A->B D Slowly add Donor solution to Acceptor solution B->D C Prepare solution of Glycosyl Bromide and DTBMP in DCM C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench with Methanol F->G Reaction Complete H Filter through Celite G->H I Concentrate filtrate H->I J Purify by Flash Chromatography I->J

Caption: Experimental workflow for this compound-catalyzed glycosylation.

Conclusion and Future Outlook

This compound represents a compelling, yet underutilized, tool in the arsenal of the synthetic organic chemist. Its unique structural and electronic properties, stemming from its asymmetric nitrogen placement, offer intriguing possibilities for the development of novel catalytic systems. While its application as a nucleophilic organocatalyst in stereoselective glycosylation is a promising area, further exploration of its potential as a ligand in transition metal-catalyzed reactions is highly encouraged. The insights provided in this guide are intended to serve as a foundation and inspiration for researchers to unlock the full catalytic potential of this fascinating molecule, leading to the development of more efficient and selective synthetic methodologies.

References

Sources

Application Note: The Strategic Role of 1,7-Phenanthroline Derivatives as Advanced Hole-Blocking Materials in High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The performance of Organic Light-Emitting Diodes (OLEDs), particularly their efficiency and operational stability, is critically dependent on the precise management of charge carriers within the device architecture. A key strategy for achieving charge balance is the incorporation of a hole-blocking layer (HBL). Phenanthroline derivatives have emerged as a vital class of materials for this purpose, serving as both hole-blockers and electron-transporters.[1] While 1,10-phenanthroline isomers are widely utilized, this guide focuses on the distinct advantages and application of the less-explored 1,7-phenanthroline scaffold. We provide a detailed examination of the underlying mechanism, molecular design considerations, and comprehensive protocols for the integration and characterization of this compound-based materials in OLED devices.

Introduction: The Imperative of Charge Confinement in OLEDs

An OLED generates light through the radiative recombination of electrons and holes within a designated emissive layer (EML).[2] The efficiency of this process, quantified by the external quantum efficiency (EQE), is directly proportional to the probability of an injected electron and hole successfully forming a light-emitting exciton. However, charge carriers often possess different mobilities. In many organic material systems, holes exhibit higher mobility than electrons, leading to an imbalance where a significant fraction of holes can traverse the EML without recombining and leak into the electron-transport layer (ETL). This leakage current reduces efficiency, generates waste heat, and can cause degradation at the EML/ETL interface, shortening the device's lifespan.

The HBL is a specialized layer inserted between the EML and the ETL to counteract this issue.[3] Its primary function is to create a substantial energy barrier that confines holes within the EML, thereby dramatically increasing the probability of electron-hole recombination in the desired zone.[3] An ideal HBL material possesses two critical electronic properties:

  • A deep Highest Occupied Molecular Orbital (HOMO): This creates a large energy offset with the HOMO of the EML material, effectively blocking the passage of holes.

  • A suitable Lowest Unoccupied Molecular Orbital (LUMO) and high electron mobility: This ensures that while holes are blocked, electrons injected from the cathode can travel efficiently through the HBL to reach the EML.[3]

This compound: A Versatile Scaffold for Hole-Blocking Materials

Phenanthroline derivatives, as aza-polycyclic aromatic hydrocarbons, are well-established as effective electron-transporting and hole-blocking materials in OLEDs.[1] While derivatives of 1,10-phenanthroline such as bathophenanthroline (BPhen) are common, the this compound isomer offers a unique electronic structure for molecular engineering.[1][3]

Mechanism of Action

The efficacy of this compound derivatives as HBLs is rooted in their intrinsic electronic properties. Their nitrogen-containing aromatic structure leads to a naturally deep HOMO level, establishing the required energy barrier to block holes. Concurrently, this electron-deficient (n-type) character facilitates excellent electron mobility, often superior to standard ETL materials like Tris(8-hydroxyquinoline)aluminum (Alq3).[3][4] This dual functionality ensures that the confinement of holes does not impede the flow of electrons, promoting a high recombination rate within the emissive layer.

The ability to attach various substituents to the this compound core through modern synthetic methods, such as multicomponent reactions based on the aza-Diels-Alder reaction, allows for the fine-tuning of these energy levels to match specific EML materials, optimizing the performance of the final device.[1]

cluster_anode Anode Side cluster_cathode Cathode Side Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML HBL Hole-Blocking Layer (HBL) (this compound) EML->HBL Hole Blockage HBL->EML Electron Transport ETL Electron Transport Layer (ETL) ETL->HBL Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection sub_prep Substrate Preparation sonicate Solvent Sonication (DI Water, Acetone, IPA) sub_prep->sonicate uv_ozone UV-Ozone Treatment sonicate->uv_ozone fab Device Fabrication (High Vacuum) uv_ozone->fab htl Deposit HTL (e.g., NPB) fab->htl eml Deposit EML (e.g., Alq3) htl->eml hbl Deposit HBL (this compound) eml->hbl etl Deposit ETL hbl->etl cathode Deposit Cathode (LiF/Al) etl->cathode char Device Characterization cathode->char ivl I-V-L Measurement char->ivl el EL Spectrum & CIE char->el perf Calculate Performance (EQE, PE, CE) ivl->perf el->perf

Figure 2: Experimental workflow from substrate cleaning to device fabrication and characterization.

Protocol 2: Device Performance Characterization

1. Electrical and Luminance Measurements: a. Place the encapsulated device in a light-tight testing chamber. b. Use a programmable source meter (e.g., Keithley 2400) to apply a forward voltage bias across the device, sweeping from 0 V to a specified maximum (e.g., 10 V). c. Simultaneously, measure the current density (J) flowing through the device and the luminance (L) emitted from the device using a calibrated photometer or spectrometer.

2. Electroluminescence (EL) Spectrum: a. At a constant driving voltage or current, capture the EL spectrum using a spectroradiometer. b. From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

3. Performance Metric Calculation: a. Current Efficiency (η_c): Calculated as the ratio of luminance (in cd/m²) to current density (in A/m²). The unit is cd/A. b. Power Efficiency (η_p): Calculated as (π × Luminance) / (Current Density × Voltage). The unit is lm/W. c. External Quantum Efficiency (EQE, η_ext): Represents the ratio of photons emitted to electrons injected. This requires careful calibration of the measurement setup.

Expected Performance and Data Analysis

The inclusion of a well-designed this compound HBL is expected to significantly enhance device performance compared to a device without an HBL or one with a less optimal material. The primary benefits are a lower turn-on voltage and substantially higher efficiencies due to improved charge balance.

Energy Level Diagram of an OLED with this compound HBL cluster_levels Energy Level Diagram of an OLED with this compound HBL Anode Anode (ITO) homo_htl HOMO Anode->homo_htl Hole Path HTL HTL lumo_htl LUMO HTL->lumo_htl Electron Path HTL->homo_htl Electron Path EML EML lumo_eml LUMO EML->lumo_eml Electron Path homo_eml HOMO EML->homo_eml Electron Path HBL HBL (1,7-Phen.) lumo_hbl LUMO HBL->lumo_hbl Electron Path homo_hbl HOMO HBL->homo_hbl Electron Path ETL ETL lumo_etl LUMO ETL->lumo_etl Electron Path homo_etl HOMO ETL->homo_etl Electron Path Cathode Cathode (Al) Cathode->lumo_etl Electron Path Vacuum Level Vacuum Level Vacuum Level->Anode WF_A Vacuum Level->Cathode WF_C homo_htl->homo_eml Hole Path homo_eml->homo_hbl Hole Blockage lumo_hbl->lumo_eml Electron Path lumo_etl->lumo_hbl Electron Path

Figure 3: Energy level diagram illustrating the hole-blocking mechanism. The deep HOMO level of the this compound HBL creates a significant barrier for holes from the EML, while its LUMO level allows for efficient electron transport.

Comparative Performance Data

The table below presents a comparison of simulated performance metrics for green fluorescent OLEDs, illustrating the impact of different HBL materials. The data for BPhen (a 1,10-phenanthroline derivative) is used as a benchmark. [5][6][7]

Performance Metric Device with Alq3 as HBL Device with BPhen as HBL Device with this compound (Hypothetical)
Luminance (at 8V) ~4500 cd/m² ~4700 cd/m² > 5000 cd/m²
Max. Current Efficiency ~3.5 cd/A ~4.5 cd/A > 5.0 cd/A
Max. Power Efficiency ~2.2 lm/W ~3.0 lm/W > 3.5 lm/W

| Turn-on Voltage | ~3.5 V | ~3.2 V | < 3.0 V |

Note: Data for Alq3 and BPhen are derived from literature values for similar device structures. [5][6][7]The values for the this compound derivative are projected based on its potential for superior electron mobility and optimized energy level alignment.

Conclusion

This compound derivatives represent a highly promising, albeit less conventional, class of materials for the hole-blocking layer in OLEDs. Their inherent electronic properties—a deep HOMO level for effective hole confinement and high electron mobility for efficient charge transport—directly address the critical need for charge balance in the emissive layer. By following the detailed fabrication and characterization protocols outlined in this guide, researchers can effectively integrate these materials into device architectures to achieve significant enhancements in luminous efficiency, power efficiency, and operational stability, paving the way for next-generation displays and solid-state lighting.

References

  • Facile Synthesis of this compound Derivatives and Evaluation of Their Properties as Hole-Blocking Materials in Organic Light-Emitting Diodes. (2025). ResearchGate. [Link]

  • Li, Y. J., et al. (2009). Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices. Chemistry Letters, 38(7), 712–713. [Link]

  • Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices. (2009). Chemistry Letters. [Link]

  • Advanced OLED Materials: The Role of Hole-Blocking Layers. (n.d.). Borun New Material. [Link]

  • Effect of Hole Blocking Materials on the Performance of OLED. (2024). Scientific.Net. [Link]

  • Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices. (2009). ResearchGate. [Link]

  • Effect of Hole Blocking Materials on the Performance of OLED. (2024). ResearchGate. [Link]

  • Effect of Hole Blocking Materials on the Performance of OLED. (2024). OUCI. [Link]

  • Studies on Organic Light Emitting Diodes Using Phenanthroline Derivatives as Emitters. (2021). ResearchGate. [Link]

  • Fabrication and Characterization of Organic Light Emitting Diode (OLED). (2021). UKDiss.com. [Link]

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Application Notes and Protocols for 1,7-Phenanthroline Derivatives in Biomedical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1,7-Phenanthroline in Biomedical Science

For decades, the 1,10-phenanthroline isomer has been a focal point in coordination chemistry and biomedical research due to its potent metal-chelating properties. However, its structural isomer, this compound, has recently garnered significant attention as a versatile scaffold for the development of novel therapeutic and diagnostic agents.[1] Unlike its more studied counterpart, the asymmetric arrangement of nitrogen atoms in this compound imparts unique electronic and steric properties, leading to distinct biological activities and applications. This guide provides an in-depth exploration of this compound derivatives, offering detailed application notes and validated protocols for their use in anticancer, antimicrobial, and bioimaging research.

Part 1: Anticancer Applications of this compound Derivatives

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The this compound scaffold has emerged as a promising starting point for designing potent anticancer drugs.[1] These derivatives, often in the form of metal complexes, can exert their cytotoxic effects through various mechanisms, including DNA interaction, inhibition of key cellular enzymes, and induction of apoptosis.

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Several studies have indicated that phenanthroline derivatives can act as DNA-damaging agents, a crucial mechanism for inducing cancer cell death.[2] For instance, a novelly synthesized phenanthroimidazole derivative, L233, has been shown to inhibit tumor cell growth more efficiently and safely than cisplatin.[2] This compound interrupts the cell cycle at the G1/S checkpoint and induces apoptosis by activating the ATM/CHK1 signaling pathway.[2]

anticancer_mechanism cluster_drug This compound Derivative (e.g., L233) cluster_cell Cancer Cell Drug This compound Derivative DNA_Damage DNA Damage Drug->DNA_Damage ATM_CHK1 ATM/CHK1 Pathway Activation DNA_Damage->ATM_CHK1 G1_S_Arrest G1/S Checkpoint Arrest ATM_CHK1->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of a this compound derivative inducing cancer cell apoptosis.

Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[3][4] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[3][4]

Materials:

  • This compound derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[5][8]

    • Incubate the plate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Line Example Derivative Reported IC₅₀ (µM) Reference
SiHaPA (1,10-phenanthroline-based)16.43[7]
Cal27PA (1,10-phenanthroline-based)50.98[7]
MCF-7Compound 8a (phenanthridine)0.28[5][6]

Table 1: Example cytotoxic activities of phenanthroline and related derivatives against various cancer cell lines.

Part 2: Antimicrobial Applications of this compound Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action.[9] Phenanthroline derivatives, particularly their metal complexes, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[10][11][12][13]

Mechanism of Action: Targeting Fungal Virulence and DNA

Mononuclear silver(I) complexes with this compound have shown potent and selective activity against Candida species.[14] These complexes can inhibit fungal growth at low micromolar concentrations.[14] Detailed studies on one such complex revealed its ability to attenuate the virulence of Candida albicans and reduce damage to epithelial cells during infection.[14] The proposed mechanism involves the induction of reactive oxygen species (ROS), with fungal DNA being a potential target.[14]

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_testing Antifungal Evaluation cluster_outcome Therapeutic Potential Synthesis Synthesis of this compound Silver(I) Complex MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay Virulence_Assay Virulence Factor Assessment MIC_Assay->Virulence_Assay ROS_Detection ROS Induction Measurement Virulence_Assay->ROS_Detection DNA_Interaction DNA Binding Studies ROS_Detection->DNA_Interaction Outcome Potent Antifungal Agent DNA_Interaction->Outcome

Figure 2: Experimental workflow for evaluating the antifungal properties of this compound derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for assessing the potency of new antimicrobial compounds.

Materials:

  • This compound derivative stock solution

  • Bacterial or fungal strains (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)

  • Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Add an equal volume of the standardized inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

Derivative Microorganism MIC (µM) Reference
Silver(I) Complex 1Candida spp.1.2 - 11.3[14]
Phendione (1,10-phen-based)Gram-positive bacteriaPotent activity[10]
Phendione (1,10-phen-based)Gram-negative bacteriaPotent activity[10]

Table 2: Antimicrobial activity of phenanthroline derivatives.

Part 3: Bioimaging Applications

The unique photophysical properties of metal complexes of phenanthroline derivatives make them attractive candidates for bioimaging applications.[15] These complexes can be designed to be luminescent and can be used as probes for various cellular components and processes.[15][16][17]

Principle: Fluorescence Microscopy with Metal Complexes

Metal complexes, including those with phenanthroline-based ligands, offer several advantages over traditional organic fluorophores for fluorescence microscopy. These include exceptional photostability, tunable luminescence, and long excited-state lifetimes.[15] These properties enable long-term imaging and the visualization of intricate subcellular structures.[15]

Protocol: Cellular Imaging using Fluorescence Microscopy

This protocol outlines the general steps for imaging cells labeled with a luminescent this compound derivative complex.

Materials:

  • Luminescent this compound derivative complex

  • Cell line of interest

  • Glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Labeling:

    • Prepare a solution of the luminescent complex in culture medium at the desired concentration.

    • Incubate the cells with the complex solution for a specific period (e.g., 30 minutes to a few hours) at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound complex.

  • Fixation (Optional):

    • If fixation is required, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Add a drop of mounting medium with DAPI to the cells.

    • Place a coverslip over the cells, avoiding air bubbles.

  • Imaging:

    • Image the cells using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the complex and DAPI.

    • Acquire images and analyze the subcellular localization of the complex.

Part 4: Enzyme Inhibition

The interaction of this compound derivatives with metal ions also makes them valuable tools for studying and inhibiting metalloenzymes.[1] While the 1,10-isomer is a well-known inhibitor of metallopeptidases through strong chelation, this compound can also influence enzyme activity, albeit potentially through different mechanisms.[1] Furthermore, this compound has been shown to induce drug-metabolizing enzymes such as glutathione S-transferases (GST) and NAD(P)H:quinone oxidoreductase (QOR).[18][19]

Application Note: Studying Drug-Metabolizing Enzymes

This compound can be used as a chemical tool to investigate the induction of phase II drug-metabolizing enzymes.[19] This is significant because these enzymes play a crucial role in the detoxification of xenobiotics and protection against their toxic and carcinogenic effects.[18] Studies have shown that this compound induces GST and QOR activity independently of the aryl hydrocarbon (Ah)-receptor pathway, suggesting a distinct mechanism of action compared to other inducers.[18]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel biomedical agents. Its derivatives have demonstrated significant potential as anticancer and antimicrobial drugs, as well as valuable probes for bioimaging. The unique properties conferred by the asymmetric nitrogen arrangement warrant further exploration and derivatization to fine-tune their biological activity and specificity. The protocols provided in this guide offer a solid foundation for researchers to investigate and harness the full potential of this exciting class of compounds in drug discovery and development.

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Introduction: Beyond the Ubiquitous 1,10-Phenanthroline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,7-Phenanthroline in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Within the vast field of coordination and supramolecular chemistry, the 1,10-phenanthroline (phen) scaffold is a cornerstone, celebrated for its rigid, planar structure and exceptional chelating ability with a wide range of metal ions.[1][2] Its derivatives have been instrumental in creating everything from luminescent sensors and photocatalysts to the intricate mechanically interlocked molecules that earned a Nobel Prize.[1] However, the shadow cast by 1,10-phenanthroline has often left its isomers, such as this compound, less explored. This is a missed opportunity, as the unique arrangement of nitrogen donors in this compound imparts distinct coordination geometries and electronic properties, offering a novel toolkit for the design of advanced supramolecular architectures.[3][4]

Unlike the symmetric pincer-like arrangement in 1,10-phen, the nitrogen atoms in this compound present a more angular and less pre-organized chelation site. This structural nuance significantly alters its interaction with metal centers and its propensity for forming extended networks through non-covalent forces.[4][5] This guide provides a detailed exploration of this compound as a versatile building block in supramolecular chemistry, moving beyond simple coordination to its role in constructing complex, functional assemblies. We will delve into the fundamental principles governing its self-assembly, provide detailed protocols for its application, and present a vision for its future use in materials science and drug development.

Core Principles: The Unique Supramolecular Behavior of this compound

The utility of this compound in supramolecular chemistry stems from a combination of metal coordination, hydrogen bonding, and π-π stacking interactions. Its rigid, planar aromatic structure is an ideal platform for predictable self-assembly into ordered structures.[3]

Coordination Chemistry: A Tale of Two Modes

The primary distinction of this compound lies in its coordination behavior. While its isomer 1,10-phenanthroline is a classic bidentate chelating ligand, this compound exhibits more complex and sometimes unexpected interactions with metal ions.

  • Direct Coordination: In some instances, this compound can act as a ligand, directly coordinating to a metal center. For example, it has been shown to form a complex with dimethyltin(IV) dichloride, [SnMe2Cl2(1,7-phen)].[4] However, this mode is less common compared to its protonated form.

  • Protonation and Counter-ion Assembly: A prevalent characteristic of this compound is its high propensity to become protonated, especially in the presence of acidic protons from metal salts or solvents.[4] In reactions with copper(II) salts like Cu(NO3)2, instead of coordinating to the copper ion, this compound forms a protonated 1,7-phenanthrolinium salt.[5] This behavior is pivotal for supramolecular assembly, as the protonated ligand can then act as a building block for intricate hydrogen-bonded networks, incorporating anions into the crystal lattice.[4]

This dual behavior allows for a unique level of control over the assembly process. By carefully selecting the metal salt and reaction conditions, chemists can favor either direct coordination or protonation-driven assembly, leading to vastly different supramolecular architectures.

The Role of Non-Covalent Interactions

Beyond coordination, non-covalent forces are critical drivers for the assembly of this compound-based structures.

  • π-π Stacking: The extended, planar aromatic surface of the phenanthroline core facilitates strong π-π stacking interactions.[3] These interactions are crucial for organizing the molecules in the solid state, creating pathways for charge transport and influencing the material's electronic properties.[3] In the solid-state structure of some this compound complexes, a distinct emission band around 520 nm has been attributed to these π-stacking interactions.[4]

  • Hydrogen Bonding: As mentioned, the tendency of this compound to form protonated species makes hydrogen bonding a dominant force in its supramolecular chemistry. These interactions guide the formation of one-, two-, or three-dimensional networks, creating robust, self-assembled materials.[4]

Application Note I: Coordination-Driven Self-Assembly of Discrete Metallacycles

The principles of coordination-driven self-assembly allow for the construction of finite, well-defined supramolecular structures such as metallacycles and metallacages from judiciously designed ligands and metal precursors. While less conventional than symmetric ligands, functionalized this compound can serve as an angular ditopic building block for creating novel cyclic architectures.

The key is to derivatize the this compound core at positions that allow for outward-facing coordination vectors when complexed with a metal ion that provides a sharp angle (e.g., 90° from Pt(II) or Pd(II) precursors).

Workflow for Metallacycle Formation

The logical flow for assembling a discrete metallacycle using a this compound-based ligand is depicted below. This process relies on the precise geometric information encoded in the ligand and the metal corner.

G cluster_0 Component Design A This compound Ligand (L) (Angular Ditopic Unit) C Solution-Phase Self-Assembly (Solvent, Temperature) A->C Stoichiometric Mixing B Metal Precursor (M) (e.g., cis-blocked Pt(II)) (90° Corner Unit) B->C D Formation of [M(L)]n Metallacycle C->D Thermodynamic Equilibrium E Purification & Characterization (NMR, MS, X-Ray) D->E

Caption: Workflow for coordination-driven self-assembly of a metallacycle.

Protocol I: Synthesis of a [Pt₂(L)₂] Metallacycle using a Dipyridyl-Functionalized this compound Ligand

This protocol describes a representative synthesis of a simple rectangular metallacycle. It is a generalized procedure intended to illustrate the key steps and considerations.

Objective: To synthesize a discrete supramolecular rectangle via coordination of a custom-designed this compound ligand with a cis-blocked platinum(II) precursor.

Materials:

  • Ligand (L): A this compound derivatized at the 2,9-positions with terminal pyridyl groups.

  • Metal Precursor (M): cis-Bis(triethylphosphine)platinum(II) nitrate, cis-[Pt(PEt₃)₂(NO₃)₂].

  • Solvents: Acetone-d₆ (for NMR), Nitromethane (reaction solvent), Diethyl ether (for precipitation).

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Schlenk line or glovebox).

Methodology:

  • Reagent Preparation:

    • Ensure the ligand (L) is pure and thoroughly dried under vacuum.

    • Prepare a 5 mM solution of the ligand (L) in nitromethane.

    • Prepare a 5 mM solution of the metal precursor cis-[Pt(PEt₃)₂(NO₃)₂] in nitromethane.

    • Causality Note: Using dilute solutions (mM range) favors the formation of discrete cyclic species over oligomeric or polymeric products by keeping the system under thermodynamic control. Nitromethane is an excellent solvent for coordinating the nitrate anions, leaving the platinum coordination sites labile for reaction with the ligand.

  • Self-Assembly Reaction:

    • In a clean, dry Schlenk flask under an argon atmosphere, add 1.0 equivalent of the ligand solution.

    • While stirring vigorously, add 1.0 equivalent of the metal precursor solution dropwise over 10 minutes.

    • Seal the flask and stir the reaction mixture at 60 °C for 24 hours.

    • Causality Note: Heating the reaction mixture allows the system to overcome any kinetic traps and reach its thermodynamically most stable product, which is typically the desired, well-defined metallacycle.

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the solution to approximately one-third of its original volume under reduced pressure.

    • Add the concentrated solution dropwise to a flask containing rapidly stirred diethyl ether (approx. 20x volume). A precipitate should form immediately.

    • Causality Note: Diethyl ether is a non-polar solvent in which the charged metallacycle product is insoluble, leading to its clean precipitation away from any unreacted starting materials or soluble byproducts.

    • Isolate the precipitate by filtration, wash with fresh diethyl ether, and dry under high vacuum.

  • Characterization:

    • ¹H and ³¹P NMR Spectroscopy: Dissolve the product in acetone-d₆. The formation of a single, highly symmetric species should result in a simplified ¹H NMR spectrum compared to the free ligand, with characteristic downfield shifts of protons near the coordination sites. A single peak in the ³¹P NMR spectrum (with platinum satellites) confirms the formation of a single product with equivalent phosphorus environments.

    • Mass Spectrometry: Use electrospray ionization (ESI-MS) to confirm the mass of the desired [Pt₂(L)₂]²⁺ species. The isotopic pattern for platinum should be clearly visible.

Application Note II: Protonation-Induced Assembly of 1D Nanofibers

One of the most fascinating applications of this compound's unique chemistry is its use in hierarchical self-assembly. By designing macrocycles containing bis-phenanthroline units, researchers have shown that protonation can trigger a remarkable transformation from discrete molecules in solution to highly ordered one-dimensional nanofibers.[6]

This process is a beautiful example of how a simple external stimulus (a change in pH) can induce long-range order, creating functional nanomaterials. The protonated phenanthrolinium units form a network of hydrogen bonds, driving the stacking of the macrocycles into fibrous structures.[6] These nanofibers can then serve as templates for aligning other molecules or ions.[6]

Logical Pathway for Nanofiber Formation

G A Bis-phenanthroline Macrocycles (Soluble, Discrete) B Protonation (Acid Addition, pH drop) A->B C Protonated Macrocycles (Active Building Blocks) B->C D 1D Self-Assembly (H-Bonding, π-stacking) C->D E Supramolecular Nanofibers D->E

Sources

Application Note: Advanced Protocols for the Synthesis of 1,7-Phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,7-Phenanthroline

The this compound scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a class of molecules with significant and expanding utility in science and technology. While historically less explored than its symmetric 1,10-phenanthroline isomer, the unique asymmetrical arrangement of nitrogen atoms in this compound imparts distinct electronic and steric properties. This has led to its emergence as a critical building block in diverse fields. In materials science, its derivatives are engineered as high-performance hole-blocking and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs).[1] In medicinal chemistry and biology, the potent metal-chelating ability of the this compound core is harnessed to design novel therapeutic agents, including anticancer and antiviral compounds, that function by targeting metalloproteins.[2][3]

This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound derivatives, focusing on the causality behind experimental choices. We present detailed, field-proven protocols and the mechanistic logic that underpins them, empowering researchers to not only replicate these methods but also to innovate and adapt them for novel applications.

Part 1: Core Synthetic Strategies and Mechanistic Foundations

The construction of the this compound ring system is achieved through several robust synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Convergent and Versatile Approach

The Friedländer synthesis is a powerful and widely utilized reaction for constructing quinoline and, by extension, phenanthroline skeletons.[2] The core transformation involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an activated α-methylene group (e.g., a ketone or malononitrile).[2][4][5]

Causality and Mechanistic Insight: The reaction's efficiency stems from a cascade of thermodynamically favorable steps. Two primary mechanistic pathways are proposed, often operating concurrently depending on the specific substrates and catalysts employed.[5]

  • Pathway A (Aldol First): The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via Schiff base (imine) formation with the aromatic amine, followed by dehydration to yield the aromatic phenanthroline ring.

  • Pathway B (Schiff Base First): Alternatively, the aromatic amine first condenses with the ketone partner to form a Schiff base. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final product.

The choice of an acid or base catalyst is critical; bases deprotonate the α-methylene group to form an enolate for the initial attack, while acids activate the carbonyl groups toward nucleophilic attack.

Friedlander_Mechanism cluster_0 Pathway A: Aldol First cluster_1 Pathway B: Schiff Base First A_Start 2-Aminoaryl Ketone + α-Methylene Ketone A_Aldol Aldol Adduct A_Start->A_Aldol Aldol Condensation A_Imine Cyclized Imine Intermediate A_Aldol->A_Imine Cyclization/ Imine Formation A_Product This compound A_Imine->A_Product Dehydration/ Aromatization B_Start 2-Aminoaryl Ketone + α-Methylene Ketone B_Schiff Schiff Base (Imine) B_Start->B_Schiff Imine Formation B_Cyclized Cyclized Aldol Intermediate B_Schiff->B_Cyclized Intramolecular Aldol Reaction B_Product This compound B_Cyclized->B_Product Dehydration/ Aromatization

Caption: The two primary mechanistic routes of the Friedländer Annulation.

A modern variation involves a dehydrogenative Friedländer annulation, where manganese dioxide (MnO₂) catalyzes the one-pot synthesis from amino alcohols and benzyl alcohols, proceeding through ketone intermediates.[2][3]

The Skraup-Doebner-von Miller Synthesis: A Classic Route

This family of reactions represents one of the oldest and most general methods for quinoline synthesis, which can be adapted for phenanthrolines.[6] The classic Skraup reaction uses glycerol, which dehydrates under strong acid (e.g., H₂SO₄) to form acrolein, an α,β-unsaturated aldehyde. The Doebner-von Miller modification is more versatile, directly employing a pre-formed α,β-unsaturated ketone or aldehyde.[7][8]

Causality and Mechanistic Insight: The mechanism is complex and has been a subject of debate, but it is generally accepted to proceed as follows:[7][8]

  • Conjugate Addition: The reaction begins with a Michael-type (1,4-conjugate) addition of the aromatic amine to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting amino-ketone intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.

  • Dehydration & Oxidation: The cyclized intermediate then dehydrates to form a dihydro-phenanthroline derivative. A crucial final step is the oxidation to the fully aromatic phenanthroline system. This oxidation is often carried out by an added oxidizing agent (historically, nitrobenzene) or by a Schiff base intermediate formed in situ.[9]

The harsh acidic conditions and high temperatures required are a limitation, but the ready availability of starting materials makes it a valuable method.

Skraup_Mechanism Start Aromatic Amine + α,β-Unsaturated Carbonyl Michael Michael Adduct (Amino-Ketone) Start->Michael 1,4-Conjugate Addition (H+ catalyst) Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Electrophilic Attack & Proton Transfer Dihydro Dihydro-phenanthroline Cyclized->Dihydro Dehydration Product This compound Dihydro->Product Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Dihydro

Caption: Generalized mechanism of the Skraup-Doebner-von Miller synthesis.

Multicomponent Reactions (MCRs): An Efficient Modern Strategy

Modern synthetic chemistry prioritizes efficiency and atom economy, making multicomponent reactions (MCRs) highly attractive. The Povarov reaction, a formal aza-Diels-Alder reaction, has been successfully employed for the facile synthesis of substituted 1,7-phenanthrolines.[1] This approach typically involves the reaction of an aromatic diamine, an aldehyde, and an alkene or alkyne in a single pot to rapidly build molecular complexity.[1] These reactions offer significant advantages in creating diverse libraries of compounds for screening purposes.

Part 2: Detailed Experimental Protocols

The following protocols are presented as robust, validated methods for the synthesis of this compound derivatives.

Protocol 1: Friedländer Synthesis of a Substituted this compound

This protocol describes a base-catalyzed condensation, a common and effective variant of the Friedländer synthesis.

Objective: To synthesize a 2,4-disubstituted-1,7-phenanthroline derivative from an appropriate 8-aminoquinoline precursor.

Materials and Reagents

Reagent/MaterialFormula/GradeSupplierPurpose
8-Amino-7-quinolinecarbaldehydeC₁₀H₈N₂OSigma-AldrichStarting Material
2-Butanone (MEK)C₄H₈OAnalytical GradeStarting Material
Potassium Hydroxide (KOH)KOHACS GradeBase Catalyst
Ethanol (EtOH)C₂H₅OHAnhydrousSolvent
Dichloromethane (DCM)CH₂Cl₂HPLC GradeExtraction Solvent
Magnesium Sulfate (MgSO₄)MgSO₄AnhydrousDrying Agent
Silica Gel60 Å, 230-400 mesh---Chromatography

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-amino-7-quinolinecarbaldehyde (1.0 g, 5.8 mmol) in anhydrous ethanol (40 mL).

  • Reagent Addition: To the stirred solution, add 2-butanone (1.25 g, 17.4 mmol, 3.0 equivalents).

  • Catalyst Introduction: Prepare a solution of potassium hydroxide (0.1 g, 1.8 mmol) in ethanol (5 mL) and add it dropwise to the reaction mixture over 5 minutes. The causality here is that the base generates the enolate from 2-butanone, which is the active nucleophile.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Workup - Quenching and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue and extract the aqueous phase with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and remove the solvent to yield the final this compound derivative.

Protocol 2: Synthesis and Characterization Workflow

This workflow outlines the logical progression from synthesis to final characterization.

Synthesis_Workflow Start Step 1: Reaction Setup (Reactants, Solvent, Catalyst) Reaction Step 2: Reaction (Heating, Stirring, Monitoring via TLC) Start->Reaction Workup Step 3: Workup (Quenching, Extraction, Drying) Reaction->Workup Purification Step 4: Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Step 5: Structural Characterization Purification->Characterization NMR NMR ('H, ¹³C) Characterization->NMR MS HRMS Characterization->MS IR FT-IR Characterization->IR MP Melting Point Characterization->MP Final Pure, Characterized This compound Derivative

Caption: Standard laboratory workflow for synthesis and characterization.

Part 3: Purification and Structural Validation

Obtaining a pure, well-characterized final compound is paramount for any subsequent application.

Purification Techniques
  • Flash Column Chromatography: The primary method for purifying crude reaction mixtures. The choice of solvent system (eluent) is critical and is determined by preliminary TLC analysis to achieve optimal separation of the desired product from byproducts and unreacted starting materials.

  • Recrystallization: An effective technique for obtaining highly crystalline, pure material if a suitable single or binary solvent system can be identified. This method relies on the difference in solubility of the compound and impurities at different temperatures.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound derivatives must be confirmed through a combination of spectroscopic methods.

TechniquePurpose & Expected Results
¹H NMR Confirms the proton framework of the molecule. Expect aromatic proton signals in the δ 7.0-9.5 ppm range. The specific coupling patterns and integrations will confirm the substitution pattern on the phenanthroline core.[10]
¹³C NMR Determines the number of unique carbon environments. Aromatic carbons typically appear in the δ 120-160 ppm range.[10]
HRMS (ESI-TOF) Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. The measured m/z value should match the calculated value to within 5 ppm.[10][11]
FT-IR Identifies key functional groups. Look for characteristic C=N stretching vibrations around 1550-1650 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.[12][13]
Melting Point A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.[14]

References

  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PubMed Central. [Link]

  • Phenanthrolines used in this study: 1, 1,7‐phenanthroline (1,7‐phen);... - ResearchGate. [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2][15]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization | The Journal of Organic Chemistry. [Link]

  • The Synthesis of Some 4,10-Disubstituted-1,7-phenanthroline Derivatives | Journal of the American Chemical Society. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. [Link]

  • Facile Synthesis of this compound Derivatives and Evaluation of Their Properties as Hole-Blocking Materials in Organic Light-Emitting Diodes | Request PDF - ResearchGate. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - MDPI. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. [Link]

  • Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - NIH. [Link]

  • Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and - MURAL - Maynooth University Research Archive Library. [Link]

  • Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - NIH. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Friedländer synthesis of chiral alkyl-substituted 1,10-phenanthrolines - PubMed. [Link]

  • A Simple yet Efficient Hydrophilic Phenanthroline-Based Ligand for Selective Am(III) Separation under High Acidity - ACS Publications. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. [Link]

  • Friedländer synthesis - Wikipedia. [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC - NIH. [Link]

  • A Simple yet Efficient Hydrophilic Phenanthroline-Based Ligand for Selective Am(III) Separation under High Acidity - PubMed Central. [Link]

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The Ascendance of 1,7-Phenanthroline in Fluorescent Material Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, planar architecture of the phenanthroline scaffold has long been a cornerstone in the design of advanced materials. Among its isomers, 1,7-phenanthroline is emerging as a particularly versatile building block for the development of sophisticated fluorescent materials. Its unique electronic properties and coordination chemistry make it an exemplary candidate for applications ranging from highly selective biological probes to efficient organic light-emitting diodes (OLEDs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and applications of this compound in the realm of fluorescence.

The Rationale Behind this compound's Utility

The utility of this compound in fluorescent materials stems from a confluence of its structural and electronic characteristics. The nitrogen atoms within the heterocyclic system create a π-deficient core, which can be strategically functionalized with electron-donating or -withdrawing groups to modulate the molecule's photophysical properties. This ability to fine-tune the emission wavelength, quantum yield, and sensitivity to specific analytes is a key driver of its adoption in materials science.

The arrangement of nitrogen atoms in this compound influences its coordination behavior with metal ions, which can be harnessed to either enhance or quench fluorescence, forming the basis for 'turn-on' or 'turn-off' fluorescent sensors.[1][2] Furthermore, the inherent rigidity of the phenanthroline core minimizes non-radiative decay pathways, often leading to higher fluorescence quantum yields.[3]

Core Synthesis of Functionalized 1,7-Phenanthrolines: A Protocol

The targeted synthesis of functionalized this compound derivatives is paramount to harnessing their full potential. The Skraup synthesis and its modifications are classical and effective methods for constructing the this compound core.[4][5][6][7][8] The following protocol outlines a generalizable approach for the synthesis of a substituted this compound, which can be adapted for various functional groups.

Protocol 1: Modified Skraup Synthesis of a Substituted this compound

This protocol describes the synthesis of a this compound derivative starting from a substituted 8-aminoquinoline. The choice of the starting material will determine the substitution pattern on one of the aromatic rings of the final product.

Materials:

  • Substituted 8-aminoquinoline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add the substituted 8-aminoquinoline to a mixture of glycerol and concentrated sulfuric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent to the reaction mixture. The reaction is highly exothermic and may require external cooling to maintain control.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 120-140 °C) and maintain it for several hours with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure substituted this compound.

Causality: The Skraup reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amino group of the 8-aminoquinoline. Subsequent cyclization, dehydration, and oxidation lead to the formation of the this compound ring system. The choice of oxidizing agent is critical for the final aromatization step.

Synthesis_Workflow cluster_synthesis Synthesis of Functionalized this compound Start Substituted 8-Aminoquinoline + Glycerol + H₂SO₄ Reaction Skraup Reaction (Heating + Oxidizing Agent) Start->Reaction 1. React Workup Quenching, Neutralization, Extraction Reaction->Workup 2. Process Purification Column Chromatography Workup->Purification 3. Isolate Product Pure Functionalized this compound Purification->Product 4. Characterize

Caption: Workflow for the synthesis of a functionalized this compound.

Photophysical Characterization of this compound-Based Fluorescent Materials

A thorough understanding of the photophysical properties of newly synthesized this compound derivatives is essential for their effective application. The following protocol outlines the standard procedures for characterizing their absorption and emission properties.

Protocol 2: Photophysical Characterization

Materials:

  • Synthesized this compound derivative

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[9]

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of the sample solutions using the pure solvent as a blank.

    • Identify the wavelength of maximum absorption (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λmax and record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (Δλ = λem - λmax).

  • Fluorescence Quantum Yield (ΦF) Measurement (Relative Method):

    • Prepare a solution of the fluorescence standard with an absorbance similar to the sample at the same excitation wavelength.

    • Record the fluorescence emission spectrum of the standard under the same experimental conditions as the sample.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[9]

Data Presentation:

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)
Example 1 Ethanol35045010025,0000.65
Example 2 Acetonitrile36548011530,0000.80

Causality: The choice of solvent can significantly impact the photophysical properties due to solvatochromic effects. Polar solvents can stabilize the excited state, leading to a red-shift in the emission spectrum. The quantum yield is a measure of the efficiency of the fluorescence process and is influenced by the rigidity of the molecule and the presence of quenching species.

Application Protocol: Detection of Intracellular Zinc Ions

The ability of phenanthroline derivatives to act as chemosensors for metal ions is a significant area of research.[10][11][12] The following protocol details the use of a hypothetical this compound-based fluorescent probe for the detection of intracellular zinc ions (Zn²⁺) in live cells.

Protocol 3: Live-Cell Imaging of Intracellular Zn²⁺

Materials:

  • This compound-based Zn²⁺ fluorescent probe (e.g., "Phen-Zn-1")

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Zinc sulfate (ZnSO₄) solution

  • N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM in a glass-bottom dish suitable for microscopy until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a stock solution of the "Phen-Zn-1" probe in DMSO.

    • Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 5 µM).

    • Remove the culture medium from the cells and wash twice with PBS.

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging (Baseline):

    • Add fresh DMEM to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the "Phen-Zn-1" probe. This will provide the baseline fluorescence.

  • Zinc Ion Treatment:

    • Treat the cells with varying concentrations of ZnSO₄ (e.g., 10-100 µM) in DMEM for 30 minutes.

    • Image the cells again to observe the change in fluorescence intensity.

  • Chelation (Control):

    • To confirm the specificity of the probe for Zn²⁺, treat a separate set of zinc-loaded cells with TPEN (e.g., 50 µM) for 15 minutes.

    • Image the cells to observe the quenching of fluorescence.

Cell_Imaging_Workflow cluster_imaging Live-Cell Imaging of Intracellular Zn²⁺ Cell_Culture 1. Culture HeLa Cells Probe_Loading 2. Load with 'Phen-Zn-1' Probe Cell_Culture->Probe_Loading Washing 3. Wash to Remove Excess Probe Probe_Loading->Washing Baseline_Imaging 4. Acquire Baseline Fluorescence Image Washing->Baseline_Imaging Zn_Treatment 5. Treat with ZnSO₄ Baseline_Imaging->Zn_Treatment Post_Treatment_Imaging 6. Acquire Post-Treatment Fluorescence Image Zn_Treatment->Post_Treatment_Imaging Chelation_Control 7. Treat with TPEN (Control) Post_Treatment_Imaging->Chelation_Control Final_Imaging 8. Acquire Final Fluorescence Image Chelation_Control->Final_Imaging

Caption: Step-by-step workflow for live-cell imaging of intracellular zinc ions.

Expected Results and Interpretation:

Upon binding to intracellular Zn²⁺, the "Phen-Zn-1" probe is expected to exhibit a significant increase in fluorescence intensity (a 'turn-on' response). The fluorescence should be localized within the cellular compartments where zinc is present. Treatment with the chelator TPEN should reverse this effect, confirming that the observed fluorescence change is due to the specific interaction with zinc ions.

Structure-Property Relationships: The Key to Rational Design

The ability to predict and control the fluorescent properties of this compound derivatives lies in understanding the relationship between their molecular structure and their photophysical behavior.

  • Substitution Position: The electronic nature and position of substituents on the phenanthroline core have a profound impact on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (e.g., -OCH₃, -NH₂) generally raise the HOMO energy level, leading to a red-shift in both absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) lower the LUMO energy level, also resulting in a red-shift.[1]

  • Planarity and Rigidity: Increasing the planarity and rigidity of the molecule by incorporating fused ring systems or bulky groups that restrict bond rotation can decrease non-radiative decay and enhance the fluorescence quantum yield.

  • Chelating Moieties: The introduction of specific chelating groups allows for the design of fluorescent sensors. The binding of a target analyte can either complete a conjugated system, leading to fluorescence enhancement, or disrupt it, causing quenching. The selectivity of the sensor is determined by the nature of the binding site.

Structure_Property cluster_structure_property Structure-Property Relationship in 1,7-Phenanthrolines Structure Molecular Structure Substituents Substituent Effects (Position, Electronic Nature) Structure->Substituents Planarity Planarity & Rigidity Structure->Planarity Chelation Chelating Moieties Structure->Chelation Properties Fluorescent Properties Substituents->Properties Modulates λ_em, ε Planarity->Properties Enhances Φ_F Chelation->Properties Enables Sensing

Caption: Key structural factors influencing the fluorescent properties of 1,7-phenanthrolines.

Conclusion and Future Outlook

This compound and its derivatives represent a powerful and adaptable platform for the creation of novel fluorescent materials. The ability to systematically modify their structure to achieve desired photophysical properties opens up a vast design space for researchers. The protocols and principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of these exciting compounds. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, we can expect to see the emergence of this compound-based materials with unprecedented performance in biological imaging, diagnostics, and next-generation optoelectronic devices.

References

  • [Design and development of imidazo[4,5-f][13][14] phenanthroline-Zn(ii) based fluorescent probes for specific recognition of ATP with tunable optical responses and probing the enzymatic hydrolysis of ATP by alkaline phosphatase - RSC Publishing]([Link])

Sources

Application of 1,7-Phenanthroline in Analytical Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Familiar 1,10-Isomer

For decades, 1,10-phenanthroline has been a cornerstone reagent in analytical chemistry, celebrated for its robust chelating properties, particularly in the colorimetric determination of iron.[1][2] However, its structural isomer, 1,7-phenanthroline, presents a unique and less explored landscape for analytical applications. The asymmetric placement of its nitrogen donor atoms imparts distinct coordination chemistry, offering potential for novel selectivity and reactivity.[3] While historically overshadowed by its more symmetrical counterpart, this compound is emerging as a compound of interest for developing new analytical methodologies.[3]

This technical guide provides an in-depth exploration of the current and potential applications of this compound in analytical chemistry. We will delve into its unique structural attributes, discuss its application in spectrophotometry and electrochemistry, and provide detailed, albeit foundational, protocols to serve as a starting point for methods development. This document is intended for researchers, scientists, and drug development professionals interested in expanding their analytical toolkit with this versatile molecule.

The Structural Uniqueness of this compound: A Double-Edged Sword

The defining feature of this compound is the meta-like disposition of its two nitrogen atoms within the phenanthrene framework. This contrasts sharply with the ortho-like arrangement in 1,10-phenanthroline, which creates a more sterically favorable "bite" for many metal ions.

The wider and more flexible coordination pocket of this compound can lead to:

  • Altered Metal Ion Selectivity: The steric environment around the nitrogen donors in this compound may favor coordination with larger metal ions or those with different coordination geometries compared to 1,10-phenanthroline.[4] This opens avenues for developing methods with enhanced selectivity for specific metal ions in complex matrices.

  • Modified Complex Stability and Stoichiometry: The stability constants and metal-to-ligand ratios of complexes formed with this compound are expected to differ from those of 1,10-phenanthroline.[5] Understanding these differences is crucial for developing robust quantitative assays.

  • Unique Photophysical Properties: The electronic properties of metal complexes are highly dependent on the ligand's structure. The asymmetry of this compound can lead to complexes with distinct absorption and emission characteristics, which can be exploited in spectrophotometric and fluorometric methods.

G cluster_0 This compound cluster_1 Analytical Implications This compound This compound Asymmetric N-Donors Asymmetric N-Donors This compound->Asymmetric N-Donors leads to Wider Coordination Pocket Wider Coordination Pocket This compound->Wider Coordination Pocket results in Altered Selectivity Altered Selectivity Asymmetric N-Donors->Altered Selectivity Unique Photophysics Unique Photophysics Asymmetric N-Donors->Unique Photophysics Modified Stability Modified Stability Wider Coordination Pocket->Modified Stability

Caption: Logical relationship between the structure of this compound and its analytical implications.

Application Note I: Spectrophotometric Determination of Metal Ions

While the reaction of 1,10-phenanthroline with Fe(II) to form the intensely colored ferroin complex is a classic analytical method, the use of this compound for similar applications is less established.[6][7] However, the fundamental principle of forming a colored metal-ligand complex that absorbs light in the visible region remains a viable approach. The key to developing a successful spectrophotometric method using this compound lies in identifying the optimal metal ion analyte and reaction conditions.

Causality Behind Experimental Choices:

  • Metal Ion Selection: Due to its wider coordination pocket, this compound may form more stable or intensely colored complexes with larger transition metal ions such as Cd(II), Pb(II), or certain lanthanides.[4][8] Initial screening of various metal ions is a critical first step.

  • pH Optimization: The formation of metal-phenanthroline complexes is highly pH-dependent. The protonation of the nitrogen atoms at low pH will inhibit complexation. A thorough pH study is necessary to determine the optimal range for maximum and stable color development.

  • Solvent System: The solubility of both the ligand and the resulting metal complex can influence the sensitivity and stability of the assay. The use of a mixed aqueous-organic solvent system may be necessary to prevent precipitation.

Protocol: Spectrophotometric Screening of Metal Ion Complexation with this compound

This protocol provides a framework for the initial screening of metal ions to identify potential candidates for quantitative analysis using this compound.

1. Reagent Preparation:

  • This compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of ethanol. Gentle warming may be required.

  • Metal Ion Stock Solutions (1000 ppm): Prepare individual stock solutions of various metal ions (e.g., Fe(II), Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pb(II)) by dissolving the appropriate salt in deionized water. Acidify slightly with a suitable acid (e.g., HNO₃ or HCl) to prevent hydrolysis.

  • Buffer Solutions: Prepare a series of buffer solutions covering a pH range from 2 to 10 (e.g., acetate, phosphate, borate).

2. Experimental Workflow:

G start Start reagents Prepare Reagents: - this compound - Metal Ion Stocks - Buffers start->reagents mixing Mix: - Metal Ion Aliquot - Buffer - this compound reagents->mixing incubation Incubate (e.g., 15 min at RT) mixing->incubation measurement Measure Absorbance Spectrum (400-800 nm) incubation->measurement analysis Analyze Data: - Identify λmax - Assess Color Intensity measurement->analysis end End analysis->end

Caption: Experimental workflow for spectrophotometric screening of metal ions with this compound.

3. Detailed Procedure:

  • Into a series of test tubes, pipette 1.0 mL of a specific metal ion working solution (e.g., 10 ppm, prepared by diluting the stock solution).

  • Add 5.0 mL of a specific buffer solution to each tube.

  • Add 1.0 mL of the this compound solution.

  • Dilute to a final volume of 10 mL with deionized water.

  • Mix thoroughly and allow the solutions to stand for 15-30 minutes for color development.

  • Using a spectrophotometer, scan the absorbance of each solution from 400 nm to 800 nm, using a reagent blank (containing all components except the metal ion) as the reference.

  • Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each metal ion.

4. Data Presentation and Interpretation:

Metal IonpHλmax (nm)Absorbance at λmaxVisual Color
Fe(II)5ValueValueDescription
Cu(II)6ValueValueDescription
Cd(II)7ValueValueDescription
...............

A high absorbance value at a specific λmax indicates a strong potential for a quantitative spectrophotometric method for that particular metal ion. Further optimization of reagent concentrations, reaction time, and temperature would then be required.

Application Note II: this compound in Electrochemical Sensing

The electron-rich aromatic system and the nitrogen lone pairs of this compound make it an attractive candidate for the development of electrochemical sensors. The molecule can be incorporated into sensor platforms in several ways:

  • As a Redox Mediator: The phenanthroline ligand itself or its metal complexes can exhibit redox activity, facilitating electron transfer between the analyte and the electrode surface.

  • As a Selective Ionophore: Immobilization of this compound onto an electrode surface can create a selective binding site for specific metal ions. The binding event can be transduced into a measurable electrochemical signal (e.g., a change in current, potential, or impedance).

Causality Behind Experimental Choices:

  • Electrode Modification: The performance of an electrochemical sensor is highly dependent on the method used to modify the electrode surface. Techniques such as electropolymerization, drop-casting of a polymer-ligand composite, or covalent attachment can be explored.

  • Electrochemical Technique: The choice of the electrochemical technique (e.g., cyclic voltammetry, differential pulse voltammetry, square wave voltammetry, electrochemical impedance spectroscopy) will depend on the nature of the analyte and the desired sensitivity. Voltammetric techniques are well-suited for detecting changes in redox currents upon analyte binding, while impedance spectroscopy can probe changes in the interfacial properties of the electrode.

Protocol: Development of a this compound-Modified Electrode for Metal Ion Detection

This protocol outlines the basic steps for fabricating and testing a this compound-modified electrode for the detection of a target metal ion identified from spectrophotometric screening.

1. Reagent and Equipment Preparation:

  • Working Electrode: Glassy carbon electrode (GCE), screen-printed carbon electrode (SPCE), or other suitable substrate.

  • Electrochemical Cell: A standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

  • Potentiostat/Galvanostat: Instrument for performing electrochemical measurements.

  • This compound Solution: As prepared for the spectrophotometric protocol.

  • Supporting Electrolyte: A solution of an inert salt (e.g., 0.1 M KCl or KNO₃) to provide conductivity.

  • Target Metal Ion Solution: A series of standard solutions of the target metal ion in the supporting electrolyte.

2. Electrode Modification (Illustrative Example: Drop-Casting):

  • Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and ethanol.

  • Prepare a casting solution by mixing the this compound solution with a suitable polymer binder (e.g., Nafion® or polyvinyl chloride) in an appropriate solvent.

  • Drop-cast a small, precise volume (e.g., 5-10 µL) of the casting solution onto the electrode surface.

  • Allow the solvent to evaporate completely at room temperature or under gentle heating.

3. Electrochemical Measurement Workflow:

G start Start modification Electrode Modification (e.g., Drop-Casting) start->modification conditioning Electrode Conditioning in Supporting Electrolyte modification->conditioning baseline Record Baseline Signal (e.g., DPV or SWV) conditioning->baseline incubation Incubate Electrode in Analyte Solution baseline->incubation measurement Record Signal after Analyte Binding incubation->measurement analysis Analyze Signal Change vs. Concentration measurement->analysis end End analysis->end

Caption: Workflow for electrochemical sensing using a this compound-modified electrode.

4. Data Analysis and Interpretation:

The change in the electrochemical signal (e.g., peak current or peak potential) before and after incubation with the metal ion is measured. A calibration curve is constructed by plotting the signal change as a function of the metal ion concentration. The sensitivity, selectivity, and limit of detection of the sensor can then be determined.

Synthesis of this compound Derivatives

The exploration of this compound's analytical applications is intrinsically linked to the ability to synthesize the parent molecule and its derivatives. The classic Skraup reaction, involving the reaction of m-phenylenediamine or a quinoline derivative with glycerol in the presence of an oxidizing agent and sulfuric acid, is a common route to the phenanthroline core.[9] More modern approaches, such as multicomponent reactions based on the aza-Diels-Alder reaction, offer facile routes to substituted 1,7-phenanthrolines.[9] The ability to introduce various functional groups onto the phenanthroline scaffold is key to fine-tuning its properties for specific analytical tasks, such as enhancing its solubility, modulating its electronic properties, or providing a site for covalent attachment to a solid support.[9]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, reagent in analytical chemistry. Its unique coordination properties, stemming from the asymmetric placement of its nitrogen atoms, offer exciting possibilities for the development of new selective and sensitive analytical methods. While the established protocols are currently limited, the foundational principles of spectrophotometry and electrochemistry provide a clear roadmap for future research. As synthetic methodologies for this compound and its derivatives become more accessible, we anticipate a growing interest in its application for the determination of a wider range of analytes in diverse sample matrices. The protocols and insights provided in this guide are intended to catalyze this exploration, empowering researchers to unlock the full analytical potential of this intriguing molecule.

References

  • Gispert, J. R. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. Molecules, 26(11), 3237.
  • Vilar, R., et al. (2005). Effect of metal coordination on the interaction of substituted phenanthroline and pyridine ligands with quadruplex DNA. Dalton Transactions, (21), 3515-3521.
  • Analytical Chemistry World. (2024, January 7). UV-Vis Spectrophotometric Analysis of Iron Using 1,10-Phenanthroline Method [Video]. YouTube. [Link]

  • Truman State University. (2017, September 1). Spectrophotometric Determination of Iron. Retrieved from [Link]

  • Abdel-Wahab, A. A., & Mohamed, S. K. (2025). Phendione and anisylhydroresorcinol in the synthesis of this compound derivatives. Journal of Heterocyclic Chemistry.
  • Cárdenas-Galindo, A., et al. (2022). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. RSC Advances, 12(45), 29596-29612.
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  • Li, Y., et al. (2022). Theoretical Insights into Phenanthroline-Based Ligands toward the Separation of Am(III)/Eu(III). Inorganic Chemistry, 61(39), 15488-15497.
  • Uchida, T., & Shijo, Y. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Talanta, 21(4), 314-318.
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  • Taylor & Francis. (n.d.). Phenanthroline – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). One-step synthesis method of symmetrical 1,10- phenanthroline derivative.
  • Yildiz, M., & Kose, D. A. (2025). Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Patrin, G. S., et al. (2020). A series of d transition metal coordination complexes: Structures and comparative study of surface electron behaviors. Journal of Molecular Structure, 1216, 128298.
  • Al-Hamdani, A. A. S. (n.d.). Chemical Reagents In Analytical and Inorganic Chemistry.
  • Singh, R., & Kumar, A. (2023). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-10.
  • Carreño, A., et al. (2021). Lanthanide complexes with phenantroline-based ligands: insights into cell death mechanisms by microscopy techniques. Molecules, 26(16), 4995.
  • Wozniak, K., et al. (2017). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 22(10), 1686.
  • Franz, K. J. (2013). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Journal of Biological Inorganic Chemistry, 18(4), 431-447.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 1,7-Phenanthrolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,7-phenanthrolines. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Rather than a simple list of procedures, this resource provides in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that researchers face during the synthesis of 1,7-phenanthroline derivatives.

Q1: My overall yield for the Skraup-type synthesis of a substituted this compound is consistently low, with significant tar formation. What are the primary causes and solutions?

A: Low yields and polymerization are hallmark challenges of the Skraup reaction, which often employs harsh conditions (e.g., concentrated sulfuric acid, high temperatures).[1] The primary cause is the uncontrolled polymerization of acrolein (or its precursor, glycerol) and subsequent side reactions.

  • Causality: The strong acid dehydrates glycerol to acrolein, an extremely reactive α,β-unsaturated aldehyde. At high temperatures, acrolein readily polymerizes. Furthermore, the oxidative conditions required for the final aromatization step can lead to charring and the formation of intractable tars.

  • Troubleshooting:

    • Moderator Addition: The reaction, known for being violently exothermic, can be tamed by adding a moderator like ferrous sulfate (FeSO₄).[1] This helps to control the reaction rate and prevent overheating.

    • Oxidant Choice: While nitrobenzene is the classic oxidant, it can also act as a solvent and requires high temperatures.[1] A milder and more controlled reaction can sometimes be achieved using arsenic acid, although this presents significant toxicity and disposal concerns.[1] Modern approaches often use microwave irradiation, which allows for rapid, uniform heating and shorter reaction times, minimizing byproduct formation.[2]

    • Controlled Reagent Addition: Instead of combining all reagents at once, consider a slow, controlled addition of the aniline or glycerol to the hot acid mixture to maintain a manageable reaction temperature.

Q2: I am attempting a Doebner-von Miller reaction to build the second pyridine ring onto an aminoquinoline, but I'm getting a mixture of regioisomers. How can I improve regioselectivity?

A: Regioselectivity in the Doebner-von Miller and related syntheses is a complex issue dictated by the reaction mechanism, which is still a matter of debate.[3][4][5] The outcome depends on whether the reaction proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound or through the formation of a Schiff base followed by electrocyclization.

  • Causality: The electronic properties of the substituents on both the aminoquinoline and the α,β-unsaturated carbonyl partner influence the preferred reaction pathway. Electron-donating groups on the aromatic amine can favor electrophilic attack at the more activated ortho position, while steric hindrance can block it.

  • Troubleshooting:

    • Analyze Substituent Effects: Carefully consider the electronic nature of your starting materials. An electron-withdrawing group on the aminoquinoline may deactivate the ring towards cyclization, requiring harsher conditions or resulting in different regiochemical outcomes.

    • Modify the Carbonyl Component: The structure of the α,β-unsaturated aldehyde or ketone is critical. Steric bulk near one of the carbonyl's carbons can direct the aniline's attack to the less hindered position.

    • Explore Alternative Catalysts: While Brønsted acids are traditional, Lewis acids like tin tetrachloride or scandium(III) triflate can alter the reaction pathway and may improve selectivity for one isomer.[3] A 2006 study proposed a fragmentation-recombination mechanism, suggesting the initial adducts can fall apart and recombine, which further complicates regiocontrol.[5] In such cases, reaction conditions that favor one pathway kinetically are essential.

Q3: Classical condensation reactions are not working for my sensitive substrate. What are the best modern alternatives for introducing substituents onto a pre-formed this compound core?

A: For sensitive substrates or for introducing functionality not achievable through classical methods, modern cross-coupling and C-H functionalization reactions are superior alternatives.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination allow for the precise installation of aryl, alkyl, and amino groups.[6][7] The primary challenge is the initial synthesis of a halogenated this compound precursor. Once obtained, these reactions offer high functional group tolerance and predictable regiochemistry.

  • Direct C-H Functionalization: This is a highly attractive, atom-economical strategy that avoids the pre-functionalization step.[8]

    • Minisci-type Reactions: These radical-based reactions are excellent for functionalizing the electron-deficient C2 and C9 positions. Recent metal- and light-free methods have been developed for direct dicarbamoylation, offering a cheap, simple, and scalable approach.[9][10]

    • Transition-Metal-Catalyzed C-H Activation: Catalysts based on iridium or palladium can selectively activate specific C-H bonds, often directed by a nearby functional group, enabling functionalization at otherwise unreactive positions.[11][12]

Q4: My substituted this compound is highly insoluble and difficult to purify by standard column chromatography. What are some effective purification strategies?

A: The planar, aromatic nature of phenanthrolines often leads to poor solubility and strong adsorption onto silica gel, making chromatographic purification notoriously difficult and limiting the scale of preparation.[13]

  • Causality: The basic nitrogen atoms in the phenanthroline core interact strongly with the acidic silanol groups on the silica surface, causing streaking, poor separation, and low recovery. The rigid structure also promotes aggregation and crystallization, reducing solubility in common organic solvents.

  • Troubleshooting: Non-Chromatographic Purification

    • Zinc Complex Precipitation: A highly effective strategy involves the selective formation of an insoluble zinc chloride complex.[13] The crude reaction mixture is dissolved, and ZnCl₂ is added. The desired bidentate this compound ligand selectively coordinates to the zinc, forming a (phenanthroline)ZnCl₂ complex that precipitates out of solution, leaving more soluble monodentate nitrogen-containing impurities behind.

    • Decomplexation: The filtered, pure complex is then treated to remove the zinc. This is efficiently achieved by suspending the complex in a solvent like CH₂Cl₂ and washing it with an aqueous solution of a strong chelating agent like potassium oxalate or EDTA.[13] The zinc is sequestered into the aqueous layer, releasing the pure, metal-free phenanthroline ligand.

Part 2: In-Depth Troubleshooting Guides by Synthetic Method

This section provides detailed, problem-oriented guidance for specific synthetic routes.

Classical Condensation Reactions

These methods build the phenanthroline skeleton from simpler acyclic or monocyclic precursors.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[14]

Scenario 1: Reaction Fails to Initiate or Stalls at Low Conversion

  • Problem: You are reacting an amino-quinoline carbaldehyde with a ketone, but you observe only starting materials on TLC even after prolonged heating.

  • Root Cause Analysis: The reaction can be catalyzed by either acid or base, and the choice is critical. The initial step is either an aldol-type condensation or Schiff base formation.[14] If the chosen catalyst is inappropriate for the substrates or if the ketone's α-protons are not sufficiently acidic, the reaction will not proceed.

  • Strategic Solutions:

    • Catalyst Screening: If base-catalyzed conditions (e.g., KOH, NaOH) fail, it may be due to an insufficiently activated methylene group on the ketone. Switch to an acid catalyst (e.g., p-toluenesulfonic acid, TFA, or a Lewis acid) to activate the carbonyl group of the amino-aldehyde, facilitating nucleophilic attack from the enol or enamine of the ketone partner.[6][14][15]

    • Increase Reactivity: For unreactive ketones, consider converting them to a more reactive enamine or enol ether derivative before the condensation step.

    • Solvent-Free/Microwave Conditions: Heating the neat reactants with a catalyst like silica nanoparticles under microwave irradiation can dramatically accelerate the reaction and improve yields by driving off the water byproduct.[15]

Scenario 2: Low Yields with Sterically Hindered Ketones

  • Problem: You are using a bulky ketone (e.g., camphor) and observing very low yields of the desired cycloalkeno-condensed phenanthroline.[16]

  • Root Cause Analysis: Steric hindrance can severely impede both the initial condensation and the subsequent cyclization/dehydration steps. The transition states for these steps are crowded, making them energetically unfavorable.

  • Strategic Solutions:

    • Harsher Conditions: For congested substrates, higher temperatures and stronger catalysts may be necessary to overcome the activation energy barrier. Refluxing in a high-boiling solvent with a strong acid catalyst is a common approach.

    • One-Pot Procedures: For substrates sensitive to decomposition under harsh conditions, milder one-pot methods have been developed. For example, reducing an o-nitroaryl aldehyde to the amine in situ with iron powder, followed by immediate condensation with the ketone, avoids the isolation of the potentially unstable amino-aldehyde and can proceed under milder conditions.[17]

    • Accept Limitations: It is important to recognize that the Friedländer synthesis has limitations, and with extremely hindered substrates like camphor, low yields may be unavoidable.[16] In such cases, exploring a different synthetic strategy may be more fruitful.

Modern Synthetic Methods

These methods functionalize a pre-existing phenanthroline ring system.

This reaction is used to form C-C bonds, typically between a halo-phenanthroline and a boronic acid.

Scenario 3: Catalyst Deactivation and Low Coupling Yield

  • Problem: Your Suzuki coupling of a bromo-1,7-phenanthroline with an arylboronic acid is giving poor yields, and you suspect the catalyst is dying.

  • Root Cause Analysis: The nitrogen atoms of the phenanthroline substrate are excellent ligands for palladium. The substrate can coordinate to the Pd(0) active catalyst, forming a stable, unreactive complex and effectively poisoning the catalytic cycle.[18] This prevents the oxidative addition step, which is the first and often rate-limiting step of the cycle.

  • Strategic Solutions:

    • Ligand Choice is Critical: Standard phosphine ligands may not be sufficient to compete with the substrate for binding sites on the palladium. Use bulky, electron-rich phosphine ligands like P(Cy)₃ (tricyclohexylphosphine) or SPhos, which bind strongly to palladium and can displace the phenanthroline substrate, keeping the catalyst active.

    • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ, use a well-defined Pd(II) pre-catalyst (e.g., Pd₂(DBA)₃) that is more stable and activates under the reaction conditions.

    • Optimize Base and Solvent: The choice of base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, DMF) is crucial for an efficient transmetalation step. These must be screened to find the optimal conditions for your specific substrate combination.

Part 3: Data Tables & Visualizations

Table 1: Comparison of Catalysts for Friedländer Synthesis
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid p-TSA, H₂SO₄, TFAReflux in organic solventInexpensive, effective for many substratesHarsh conditions, potential for side reactions
Lewis Acid ZnCl₂, Sc(OTf)₃, Yb(OTf)₃Room temp. to refluxMilder conditions, can improve yields/selectivityMore expensive, may require anhydrous conditions
Base KOH, NaOH, PiperidineReflux in alcoholGood for substrates with highly acidic α-protonsIneffective for less reactive ketones
Nanocatalyst SiO₂ nanoparticlesMicrowave, 100 °CHigh yields, short reaction times, recyclable catalystRequires specialized equipment (microwave reactor)

Diagrams and Workflows (Graphviz)

G Troubleshooting Workflow for Low Yields start Low Yield Observed check_reaction Is the reaction violent or forming excessive tar? start->check_reaction check_purity Are starting materials pure and dry? check_reaction->check_purity No add_moderator Yes: Add moderator (e.g., FeSO₄) and ensure gradual heating. check_reaction->add_moderator Yes check_temp Is temperature control adequate? check_purity->check_temp Yes purify_reagents No: Purify/dry reagents. Use freshly distilled anilines. check_purity->purify_reagents No check_catalyst Is the catalyst appropriate and active? check_temp->check_catalyst Yes optimize_temp No: Optimize temperature. Consider microwave heating. check_temp->optimize_temp No screen_catalysts No: Screen alternative catalysts (e.g., Lewis acids, PPA). check_catalyst->screen_catalysts No success Yield Improved check_catalyst->success Yes add_moderator->success purify_reagents->success optimize_temp->success screen_catalysts->success G cluster_skraup Skraup / Doebner-von Miller cluster_friedlander Friedländer cluster_combes Combes skraup Starting Materials Amino(quinoline) + α,β-Unsaturated Carbonyl (or glycerol + oxidant) Key Step 1,4-Conjugate Addition & Cyclization/Oxidation Challenges Harsh conditions, low yield, tar formation, regioselectivity friedlander Starting Materials 2-Aminoaryl Aldehyde/Ketone + Compound with α-Methylene Group Key Step Aldol/Schiff Base Condensation & Dehydrative Cyclization Challenges Substrate scope limited by steric hindrance, catalyst choice combes Starting Materials Arylamine + β-Diketone Key Step Enamine formation & Acid-catalyzed Annulation Challenges Requires strong acid, regioselectivity with unsymmetrical diketones Suzuki_Cycle Simplified Suzuki Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Phen-X Poisoning Catalyst Poisoning (Inactive Complex) Pd0->Poisoning + Phenanthroline (Substrate) PdII_Complex Ar-Pd(II)-X(L₂) (Phen-Pd Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R-B(OR)₂ PdII_Coupling Ar-Pd(II)-R(L₂) Transmetal->PdII_Coupling - X⁻ ReductElim Reductive Elimination PdII_Coupling->ReductElim ReductElim->Pd0 - Phen-R (Product)

References

Technical Support Center: Purification of 1,7-Phenanthroline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,7-phenanthroline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile nitrogen-containing heterocyclic compounds. Achieving high purity is critical for reliable downstream applications, from coordination chemistry to pharmaceutical development. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common purification challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • What it looks like: Instead of a crystalline solid, a second liquid phase (an oil) separates from the solvent as it cools.

  • Potential Causes & Solutions:

    • Cause: The melting point of your compound is lower than the temperature of the solution from which it is separating. This is common with low-melting solids or when the solution is still too warm.[1][2]

    • Solution 1: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can promote gradual cooling and encourage proper crystal lattice formation.[1][2][3]

    • Solution 2: Change your solvent system. Choose a solvent with a lower boiling point.[1] This ensures the solution temperature drops below the compound's melting point before it becomes supersaturated.

    • Cause: High concentration of impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[1]

    • Solution: Attempt a preliminary purification step before recrystallization. A quick filtration through a short plug of silica gel can remove baseline impurities.[4]

Problem 2: I have a very low yield after recrystallization.

  • What it looks like: You recover significantly less crystalline material than expected.

  • Potential Causes & Solutions:

    • Cause: Too much solvent was used. Your compound is likely still dissolved in the mother liquor even after cooling.[1][3]

    • Solution: If the mother liquor is available, concentrate it by carefully boiling off a portion of the solvent and attempting a second cooling cycle to recover more product.[1][3] For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Cause: Premature crystallization during a hot filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot, saturated solution. This prevents the solution from cooling and dropping crystals onto the filter paper.[3]

    • Cause: The compound is simply too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a different solvent or a solvent mixture. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[1]

Problem 3: My compound streaks on the TLC plate and won't move off the baseline during column chromatography.

  • What it looks like: On a TLC plate, the spot elongates from the baseline. In column chromatography, the compound remains at the top of the silica gel, even with highly polar eluents.

  • Potential Causes & Solutions:

    • Cause: Strong interaction with silica gel. The basic nitrogen atoms in the phenanthroline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This is a common issue with nitrogen-containing heterocycles.[5]

    • Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute properly.

    • Solution 2 (Use a Different Stationary Phase): Switch to a less acidic stationary phase. Alumina (basic or neutral) is a common alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography (using a C18 stationary phase) can be effective, as it separates based on hydrophobicity rather than polar interactions.[6][7]

    • Cause: The compound has very low solubility in the chosen eluent.

    • Solution: Ensure your chosen mobile phase is a good solvent for your compound at room temperature.[4] If not, you may need to find a different solvent system.

Problem 4: My product is still impure after column chromatography.

  • What it looks like: TLC analysis of the collected fractions shows that the desired compound is co-eluting with one or more impurities.

  • Potential Causes & Solutions:

    • Cause: Poor separation (ΔRf is too small). The polarity difference between your compound and the impurity is not large enough for the chosen solvent system.

    • Solution: Optimize the eluent system using TLC. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4, while maximizing the separation from all impurities. Test various solvent mixtures of differing polarities.

    • Cause: Column was overloaded. Too much crude material was loaded onto the column relative to the amount of silica gel.[8]

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample. Overloading leads to broad bands that overlap and result in poor separation.

    • Cause: The sample was loaded in a solvent that was too polar.

    • Solution: Dissolve and load your sample in the minimum amount of the mobile phase or a solvent that is less polar than the mobile phase.[9] Loading in a highly polar solvent will cause the sample band to spread, leading to poor resolution. If solubility is an issue, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification technique for a new this compound derivative?

For a solid crude product, recrystallization is often the most efficient first choice. It is a scalable, inexpensive, and highly effective method for removing impurities, provided a suitable solvent can be found.[2] If the product is an oil or if recrystallization fails to remove impurities, flash column chromatography is the next logical step.

Q2: How do I choose the right solvent for recrystallization?

The ideal solvent should exhibit high solubility for your compound at its boiling point and low solubility at room temperature or in an ice bath.[1] A quick screening method involves placing a few milligrams of your crude product in several test tubes and adding a small amount of different solvents.[2]

  • If it dissolves immediately at room temperature, the solvent is too good.[2]

  • If it doesn't dissolve even when heated, the solvent is too poor.

  • If it dissolves when heated and crystals form upon cooling, you have found a promising candidate.

Common solvents to try for phenanthroline derivatives include ethanol, methanol, isopropanol, toluene, or mixtures such as chloroform/hexane or ethanol/water.[10][11]

Q3: My this compound derivative is a salt. How does this change the purification strategy?

Salts are often highly polar and have low solubility in common organic solvents, making standard column chromatography on silica difficult.

  • Recrystallization is the preferred method. Try highly polar solvents like ethanol, methanol, or water.

  • If chromatography is necessary, consider reversed-phase (C18) chromatography , which is well-suited for polar, ionic compounds.[7]

Q4: Can I use an acid-base extraction to purify my this compound derivative?

Yes, this can be a very powerful technique. Since this compound is a basic compound, it can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities behind in the organic layer.[12][13]

  • Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated phenanthroline salt will move to the aqueous layer.[13]

  • Separate the layers.

  • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified phenanthroline.[10]

  • Extract the purified product back into an organic solvent, dry, and evaporate.

This method is particularly effective for removing acidic or neutral impurities.[14]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Step-by-Step Guide to Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair using the screening method described in the FAQs.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid. This is best done by adding the solvent in small portions to the solid near the solvent's boiling point.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Note: Using too much charcoal can adsorb your product and reduce yield.[3]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Do not disturb the flask during this process.[15]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[2]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3.2: Step-by-Step Guide to Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that provides good separation and an Rf value of ~0.3 for your target compound. If your compound streaks, add 1% triethylamine to the solvent system.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.

    • Add another layer of sand on top to protect the silica surface.[9]

  • Sample Loading:

    • Dissolve your crude product in the absolute minimum amount of eluent or a less polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.[9]

    • Drain the solvent until the sample is absorbed onto the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.[9]

    • Begin collecting fractions immediately.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Visual Workflows

Diagram 4.1: Purification Method Selection

This flowchart provides a decision-making framework for selecting the most appropriate purification technique.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Tar) recrystallization_success Is it pure and yield > 70%? recrystallization->recrystallization_success recrystallization_success->column_chrom No end Pure Product recrystallization_success->end Yes acid_base Consider Acid-Base Extraction column_chrom->acid_base Still Impure? column_chrom->end Pure acid_base->column_chrom Followed by...

Caption: Decision tree for selecting a purification method.

Diagram 4.2: Troubleshooting Column Chromatography Issues

This diagram illustrates common problems in column chromatography and their primary causes.

Column_Troubleshooting A Problem Compound Stuck on Column CauseA Potential Causes Strong interaction with silica (basic N) Compound insoluble in eluent A->CauseA B Problem Poor Separation CauseB Potential Causes Poor eluent choice (ΔRf too small) Column overloaded Sample loaded in polar solvent B->CauseB C Problem Cracked Silica Gel CauseC Potential Causes Solvent polarity changed too quickly Column ran dry C->CauseC

Caption: Common issues and causes in column chromatography.

Section 5: References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). (2022-04-07). [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. (2025-02-11). [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]

  • Google Patents. US3389143A - Purification of 1, 10-phenanthrolines.

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025-08-06). [Link]

  • University of Florida, The Center for Xray Crystallography. Crystal Growing Tips. (2015-04-28). [Link]

  • wikiHow. 9 Ways to Crystallize Organic Compounds. (2024-10-10). [Link]

  • Heriot-Watt University Research Portal. Direct C-H Functionalization of Phenanthrolines. (2021-11-18). [Link]

  • Acid base extraction flow chart. [Link]

  • ACS Publications. Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020-05-26). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,7-Phenanthroline Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1,7-phenanthroline in catalysis. This resource is designed to move beyond standard protocols, offering in-depth, field-proven insights to help you troubleshoot and rationally optimize your experiments. The unique "bent" geometry of this compound, compared to its more common 1,10-phenanthroline isomer, influences its coordination chemistry and the resulting catalytic activity and selectivity of its metal complexes.[1] This guide will help you navigate the nuances of this versatile ligand to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during your experiments, focusing on the causality behind our recommended solutions.

Q1: My reaction yield is disappointingly low. Where should I begin troubleshooting?

A low yield is a common issue that can almost always be traced back to a few key areas. A systematic approach is crucial.

  • Catalyst System Integrity: The first point of inspection should always be the active catalyst. The importance of the ligand in modulating the electronic and steric properties of the metal center cannot be overstated.[2]

    • Ligand Purity: this compound can contain isomers or other impurities that may inhibit catalysis. If you suspect issues, consider purifying the commercial ligand by recrystallization or sublimation. The purity of your starting materials is a foundational requirement for reproducibility.[3][4]

    • Metal Source and Pre-activation: The quality of your metal precursor (e.g., CuI, Pd(OAc)₂) is critical. For air-sensitive precursors, ensure they have been stored and handled under an inert atmosphere. In some cases, generating the active catalyst can be inefficient. If using a Pd(II) source, pre-activating the Pd(II)/ligand mixture before adding it to the main reaction can improve catalyst generation and subsequent reactivity.[3]

    • In-situ vs. Pre-formed Catalyst: Generating the catalyst in-situ is convenient but can sometimes lead to the formation of multiple, less-active species. Using a well-defined, pre-formed [M(1,7-phen)Xₙ] complex can significantly improve reproducibility and yield.

  • Solvent and Base Selection: The reaction environment dictates the solubility, stability, and reactivity of your catalytic species.

    • Solvent Effects: The solvent not only dissolves reactants but can also coordinate to the metal center, potentially competing with your this compound ligand.[5] In copper-catalyzed cross-couplings, for instance, polar aprotic solvents like DMF or DMSO are common, but a solvent screen including less-coordinating options like toluene or dioxane is a valuable optimization step.[1]

    • The Role of the Base: In many cross-coupling reactions, the base is not just a proton scavenger; it is integral to the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). The base's strength, solubility, and cation can all have a profound impact. An insoluble base like K₃PO₄ can be effective, but ensure stirring is vigorous enough to overcome mass transfer limitations. A soluble organic base might offer better homogeneity but could introduce side reactions. Screening a few different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) is highly recommended.[6]

  • Temperature and Concentration:

    • Activation Energy: Many cross-coupling reactions have significant activation barriers, especially with sterically hindered substrates.[6] If your reaction is sluggish at a given temperature, a careful, incremental increase (e.g., in 10-15 °C steps) may be necessary. Always monitor for potential degradation of starting materials or products at higher temperatures.

    • Concentration: Reaction concentration can influence the rate and equilibrium of catalyst activation and deactivation pathways. Very dilute conditions may slow the desired bimolecular reactions, while overly concentrated conditions can favor catalyst aggregation and decomposition.

Q2: I'm getting a mixture of products. How can I improve selectivity?

Poor selectivity often indicates that either multiple catalytic species are present or a side reaction is competitive with your desired transformation.

  • Ligand-to-Metal Ratio: This is one of the most powerful levers for controlling selectivity. A 1:1 or slightly higher (e.g., 1.1:1) ligand-to-metal ratio is a good starting point. Too little ligand can leave the metal center coordinatively unsaturated, leading to side reactions or catalyst decomposition. A large excess of ligand can sometimes inhibit the reaction by occupying a necessary open coordination site for substrate binding.

  • Choice of Metal and Precursor: The metal's oxidation state and counterions can influence the catalytic cycle. For example, in some copper-catalyzed reactions, a Cu(I) source is mechanistically preferred over a Cu(II) source, which would require an initial reduction step that could be inefficient or lead to side products.

  • Reaction Time: It is critical to monitor your reaction over time. A side product may be the result of the desired product degrading under the reaction conditions. Conversely, a desired product might slowly isomerize or react further. A time-course study (e.g., taking aliquots every 2-4 hours) will reveal the optimal reaction endpoint for maximizing selectivity.

Q3: My results are not reproducible from one run to the next. What are the hidden variables?

A lack of reproducibility is frustrating and often points to sensitivity to trace impurities or minor variations in setup.

  • Atmosphere Control: Many transition metal catalysts, particularly those involving Pd(0) or Cu(I) species, are highly sensitive to atmospheric oxygen.[7] Inconsistent inerting of your reaction vessel is a primary cause of failed reactions.

    • Technique Matters: Use a robust inert gas setup (Schlenk line or glovebox). Ensure solvents are properly degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles).

    • Reagent Quality: Trace metal impurities in reagents, bases, or even solvents can sometimes act as the true catalyst, leading to unpredictable results.[4] Using high-purity reagents is essential.

  • Stirring and Heating: In heterogeneous reactions (e.g., with an insoluble base), the stir rate can dramatically affect the reaction rate. Ensure your stir bar is adequately sized and the stir plate is consistent. Likewise, ensure your heating block or oil bath provides uniform and accurate temperature control.

Troubleshooting Guide: A Systematic Workflow

This table provides a quick-reference guide for diagnosing and solving common problems.

Problem Primary Suspect Recommended Action Plan
No Reaction / Low Conversion Inactive Catalyst1. Verify purity of this compound and metal salt. 2. Use fresh, high-purity reagents. 3. Ensure rigorous exclusion of air and moisture. 4. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Suboptimal Conditions1. Increase temperature in 15 °C increments. 2. Screen a panel of solvents (e.g., Toluene, Dioxane, DMF). 3. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Poor Selectivity / Side Products Incorrect Ligand:Metal Ratio1. Screen ligand:metal ratios (e.g., 1:1, 1.2:1, 2:1).
Reaction Time1. Run a time-course study to find the optimal reaction time. 2. Check if the product is degrading over time.
Reaction Stalls Catalyst Deactivation1. Try a lower reaction temperature for a longer time. 2. Consider a pre-catalyst that generates the active species more slowly and cleanly.[3] 3. Add a second charge of catalyst midway through the reaction.
Irreproducible Results Sensitivity to Air/Moisture1. Improve inert atmosphere technique (use a glovebox if possible). 2. Use freshly degassed solvents for every reaction.
Reagent Inconsistency1. Use reagents from the same batch for a series of experiments. 2. Quantify water content in hygroscopic reagents if necessary.

Experimental Protocols

Protocol 1: General Procedure for a this compound/Copper-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an aryl halide with a boronic acid, a powerful method for forming C-C bonds.[1]

Materials & Equipment:

  • Oven-dried Schlenk tube or vial with a magnetic stir bar

  • Inert gas manifold (Argon or Nitrogen)

  • Aryl Halide (1.0 equiv, e.g., 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • CuI (5 mol%, 0.025 mmol, 4.8 mg)

  • This compound (5 mol%, 0.025 mmol, 4.5 mg)

  • K₃PO₄ (2.0 equiv, 1.0 mmol, 212 mg)

  • Anhydrous, degassed solvent (e.g., Dioxane, 2.0 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a stir bar, add the CuI, this compound, K₃PO₄, aryl halide, and arylboronic acid under a positive pressure of inert gas.

  • Inerting: Seal the vessel and evacuate and backfill with inert gas three times to ensure complete removal of oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visualizations: Workflows and Concepts

Systematic Troubleshooting Workflow

Troubleshooting_Workflow cluster_Catalyst Step 1: Catalyst System cluster_Conditions Step 2: Reaction Conditions cluster_Setup Step 3: Experimental Setup Start Problem Identified (e.g., Low Yield) Check_Purity Verify Purity (Ligand, Metal) Start->Check_Purity Check_Ratio Optimize L:M Ratio Check_Purity->Check_Ratio Check_Loading Vary Catalyst Loading Check_Ratio->Check_Loading Screen_Solvent Screen Solvents Check_Loading->Screen_Solvent If problem persists Screen_Base Screen Bases Screen_Solvent->Screen_Base Optimize_Temp Optimize Temperature Screen_Base->Optimize_Temp Check_Inert Ensure Inert Atmosphere Optimize_Temp->Check_Inert If problem persists Check_Stirring Verify Stirring Efficiency Check_Inert->Check_Stirring Success Problem Resolved Check_Stirring->Success If resolved

Caption: A logical progression for troubleshooting catalysis issues, from catalyst to conditions.

Generalized Cross-Coupling Catalytic Cycle

Catalytic_Cycle cluster_reactants cluster_products A L-M(0) B L-M(II)(R1)(X) A->B Oxidative Addition C L-M(II)(R1)(R2) B->C Transmetalation C->A Reductive Elimination R1R2 R1-R2 C->R1R2 R1X R1-X R1X->B R2_Source [R2] R2_Source->C

Caption: A simplified view of a catalytic cycle for a typical cross-coupling reaction.

References

  • Title: The Critical Impacts of Ligands on Heterogeneous Nanocatalysis: A Review Source: ACS Catalysis, 2021. URL: [Link]

  • Title: What Are The Applications Of Ligands? Source: Chemistry For Everyone - YouTube, 2025. URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: Accounts of Chemical Research, 2015. URL: [Link]

  • Title: Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides Source: The Journal of Organic Chemistry, 2021. URL: [Link]

  • Title: Guideline for Elucidating Catalysts Source: ChemRxiv, 2024. URL: [Link]

  • Title: When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation Source: Angewandte Chemie International Edition, 2025. URL: [Link]

Sources

Technical Support Center: Friedländer Synthesis of Phenanthrolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of 1,10-phenanthrolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this powerful heterocyclic synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis in the context of phenanthroline preparation?

The Friedländer synthesis is a classical and highly effective condensation reaction used to construct quinoline ring systems.[1] For the synthesis of 1,10-phenanthrolines, the reaction involves the cyclocondensation of an 8-aminoquinoline-7-carbaldehyde (or ketone) with a carbonyl compound containing a reactive α-methylene group (a hydrogen atom on the carbon adjacent to the carbonyl).[2][3] This reaction can be catalyzed by either acids or bases to facilitate the formation of the final phenanthroline scaffold.[4]

Q2: What are the essential starting materials for this synthesis?

The two key components are:

  • An o-aminoaryl carbonyl compound: For phenanthroline synthesis, this is typically an 8-aminoquinoline substituted with an aldehyde or ketone at the 7-position.

  • A carbonyl compound with an α-methylene group: This can be a ketone or an aldehyde that provides the atoms to form the new pyridine ring.

The choice of these reactants directly dictates the substitution pattern on the resulting phenanthroline molecule.

Q3: What is the underlying mechanism of the Friedländer synthesis?

Two primary mechanistic pathways are generally accepted, and the predominant route can depend on the specific reactants and reaction conditions.[5][6]

  • Pathway A (Aldol-First): The reaction begins with an aldol condensation between the two carbonyl partners. This is followed by cyclization via the formation of a Schiff base (imine) and subsequent dehydration to yield the aromatic phenanthroline system.

  • Pathway B (Schiff Base-First): The initial step is the formation of a Schiff base between the amino group of the quinoline and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.

Below is a diagram illustrating these competing mechanistic pathways.

Friedlander_Mechanism cluster_0 Pathway A (Aldol-First) cluster_1 Pathway B (Schiff Base-First) Start 8-Aminoquinoline-7-carbaldehyde + Ketone (R-CH2-CO-R') Aldol Aldol Adduct Start->Aldol Aldol Addition Schiff_Base Schiff Base (Imine) Start->Schiff_Base Schiff Base Formation Unsat_Ketone α,β-Unsaturated Carbonyl Aldol->Unsat_Ketone -H2O Cyclized_Aldol Cyclized Intermediate Unsat_Ketone->Cyclized_Aldol Imine Formation (Cyclization) Cyclized_Schiff Cyclized Intermediate Schiff_Base->Cyclized_Schiff Intramolecular Aldol Reaction Product 1,10-Phenanthroline Cyclized_Aldol->Product -H2O (Aromatization) Cyclized_Schiff->Product -H2O (Aromatization)

Caption: Competing mechanisms of the Friedländer synthesis.

Troubleshooting Guide

This section addresses common experimental failures and provides actionable solutions grounded in chemical principles.

Problem Area 1: Low or No Product Yield

Q: My reaction has failed or the yield is very low. What are the most common culprits?

Low yields are the most frequent issue and can stem from several factors. Systematically evaluating your reaction setup is key.[7]

  • Suboptimal Reaction Conditions: The traditional Friedländer synthesis often requires high temperatures (150-220 °C), which can also lead to decomposition.[8] If you are using harsh conditions, consider that your starting materials or product may be degrading.

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on your specific substrates.[7] A catalyst that works well for one set of reactants may be ineffective for another.

  • Poor Substrate Reactivity: Steric hindrance on either the amino-quinoline or the ketone can dramatically slow down the reaction.[2][9] Electron-withdrawing groups on the amino-quinoline can reduce the nucleophilicity of the amino group, hindering the initial condensation step.

  • Starting Material Instability: o-Aminoaryl aldehydes can be prone to self-polymerization.[10] It is crucial to use freshly prepared or purified starting materials.

Q: How do I select the right catalyst and optimize my reaction conditions?

The modern consensus is to move away from harsh, high-temperature conditions. If your initial attempts with traditional heating in solvents like ethanol or DMF fail, consider the following optimization workflow.

Troubleshooting_Yield Start Low Yield Detected Check_SM Verify Starting Material Purity (NMR, MP, TLC) Start->Check_SM Step 1: Assess Purity Impure_SM Purify Starting Materials (Recrystallize, Column) Check_SM->Impure_SM Impure? Catalyst_Screen Screen Alternative Catalysts Check_SM->Catalyst_Screen Pure? Impure_SM->Check_SM Re-verify Temp_Time Vary Temperature & Time Catalyst_Screen->Temp_Time Step 2: Optimize Conditions Success Yield Improved Catalyst_Screen->Success Optimized Microwave Consider Microwave Irradiation Temp_Time->Microwave Still Low? Temp_Time->Success Optimized Solvent_Free Attempt Solvent-Free Conditions Microwave->Solvent_Free Still Low? Solvent_Free->Success Optimized

Caption: Decision tree for troubleshooting low reaction yields.

Data-Driven Catalyst Selection: Many modern protocols have demonstrated superior yields under milder conditions by using alternative catalysts. Consider screening catalysts from different classes.[11][12]

Catalyst SystemSolventTemperature (°C)Typical TimeReported YieldReference
p-TsOH (p-Toluenesulfonic acid)Toluene (reflux)~1106-12 hModerate to Good[13]
KOH / NaOHEthanol (reflux)~804-8 hSubstrate Dependent[3]
Iodine (I₂)Solvent-free80-1001-2 hGood to Excellent[13]
Metal Triflates (e.g., Yb(OTf)₃)Acetonitrile60-802-5 hGood to Excellent[8][12]
Ionic Liquids (e.g., [bmim]BF₄)Solvent-free10015 min - 1 hExcellent[14]
SiO₂ Nanoparticles (Microwave)Ethanol100 (MW)5-15 minExcellent[12]
Problem Area 2: Side Reactions and Impurities

Q: My TLC/NMR shows multiple spots/peaks. What are the likely side reactions?

The most common side reaction is the self-condensation of the ketone starting material, especially under basic conditions.[14][15] This aldol reaction competes with the desired Friedländer pathway and consumes your ketone reactant.

Another major issue, particularly with high heat, is the formation of intractable tars or polymers , which can make product isolation impossible.[15]

Q: How can I suppress these side reactions?

  • Switch from Base to Acid Catalysis: To minimize ketone self-condensation, switching from a base like KOH to an acid catalyst like p-TsOH is often effective.[15]

  • Use Milder Conditions: Employing one of the modern catalytic systems listed in the table above can allow the reaction to proceed at lower temperatures, reducing both self-condensation and tar formation.[14]

  • Slow Addition: If using a highly reactive ketone, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the reaction with the amino-quinoline over self-condensation.

  • Protecting Group Strategy: In challenging cases, the imine analog of the o-aminoaryl aldehyde can be used to prevent side reactions.[4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products from prolonged heating.

Problem Area 3: Product Purification

Q: My crude product is a deeply colored, impure solid. What is a robust purification strategy for phenanthrolines?

Phenanthrolines can be challenging to purify due to their high melting points and potential for metal chelation. A multi-step approach is often necessary.[16]

  • Acid-Base Extraction: This is a powerful technique to separate the basic phenanthroline product from non-basic impurities (like ketone self-condensation products).

    • Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 5-10% HCl). The protonated phenanthroline will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic with a base like NaOH or Na₂CO₃ to precipitate the pure phenanthroline.

    • Filter the solid, wash with water, and dry thoroughly.

  • Recrystallization: This is the final step to obtain a high-purity, crystalline product. The choice of solvent is critical.

    • Common solvents include methanol, ethanol, or benzene.[16]

    • Sometimes a solvent/anti-solvent system (e.g., dissolving in hot DMF and adding water dropwise) can be effective.

    • Purity can often be judged by the product's color (typically pale cream or white) and a sharp melting point.[16]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Friedländer Synthesis

This protocol is a generalized starting point. Molar ratios, solvent, and temperature should be optimized for your specific substrates.

Protocol_Workflow Setup 1. Setup Combine 8-aminoquinoline-7-carbaldehyde (1.0 eq), ketone (1.1-1.5 eq), and solvent (e.g., Ethanol) in a round-bottom flask with a stir bar. Catalyst 2. Catalyst Addition Add base catalyst (e.g., KOH, 2.0 eq) to the mixture. Setup->Catalyst Reaction 3. Reaction Heat the mixture to reflux (e.g., 80°C) and monitor by TLC. Catalyst->Reaction Workup 4. Workup Cool to room temperature. Remove solvent under reduced pressure. Reaction->Workup Extraction 5. Extraction Partition the residue between water and an organic solvent (e.g., CH2Cl2). Collect the organic layers. Workup->Extraction Drying 6. Drying & Concentration Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the crude product. Extraction->Drying Purification 7. Purification Purify the crude solid via column chromatography or as described in Protocol 2. Drying->Purification

Caption: General workflow for Friedländer phenanthroline synthesis.
Protocol 2: Purification of Crude Phenanthroline
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of 5% w/w acetic acid or 1M HCl to dissolve the basic phenanthroline, leaving insoluble non-basic impurities behind.[16]

  • Filtration: Filter the acidic solution to remove any insoluble materials.

  • Precipitation: While stirring, slowly add a base (e.g., 2M NaOH solution) to the filtrate until the solution is alkaline (check with pH paper). The phenanthroline product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the pale solid under vacuum.

  • Recrystallization: Recrystallize the dried solid from a suitable solvent such as methanol to obtain the final, purified product.[16]

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Thummel, R. P., & Hegedus, L. S. (2001). Friedländer synthesis of chiral alkyl-substituted 1,10-phenanthrolines. The Journal of Organic Chemistry, 66(2), 400–405. [Link]

  • ResearchGate. Optimization of reaction conditions [Table]. [Link]

  • ResearchGate. Friedländer Synthesis of Chiral Alkyl-Substituted 1,10-Phenanthrolines. [Link]

  • Google Patents.
  • Mansour, T. S. (2010). The Friedländer Synthesis of Quinolines. In-depth article on ResearchGate. [Link]

  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Article on ResearchGate. [Link]

  • National Institutes of Health (NIH). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

  • National Institutes of Health (NIH). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6 [Diagram]. [Link]

Sources

Technical Support Center: Enhancing the Performance of 1,7-Phenanthroline-Based OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cutting edge of organic light-emitting diode (OLED) technology. This guide is specifically designed to address the challenges and opportunities associated with enhancing the performance of OLEDs incorporating 1,7-phenanthroline and its derivatives. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.

I. Foundational Knowledge: Understanding this compound in the OLED Architecture

This compound, a heterocyclic aromatic organic compound, and its derivatives are gaining traction in the field of OLEDs, primarily for their roles as electron-transporting layers (ETLs) and hole-blocking layers (HBLs). The asymmetric positioning of the nitrogen atoms in this compound, compared to its more common 1,10-phenanthroline isomer, imparts unique electronic and morphological properties that can be harnessed to optimize device performance.[1]

A well-functioning ETL or HBL is critical for achieving high efficiency and long operational lifetime in an OLED. These layers serve to control the flow of charge carriers—electrons and holes—ensuring that they recombine efficiently within the emissive layer (EML) to generate light.[2] An imbalance in charge injection or transport can lead to exciton quenching at the interfaces, reducing the external quantum efficiency (EQE) and accelerating device degradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the development of this compound-based OLEDs.

Q1: Why is the turn-on voltage of my this compound-based OLED unusually high?

A1: A high turn-on voltage can be attributed to several factors:

  • Poor Energy Level Alignment: A significant energy barrier between the lowest unoccupied molecular orbital (LUMO) of the this compound derivative and the adjacent emissive layer or the work function of the cathode can impede electron injection. It is crucial to select materials with well-matched energy levels to facilitate efficient charge transfer.

  • Suboptimal Layer Thickness: An excessively thick this compound layer can increase the device's series resistance, leading to a higher voltage drop across the device. Conversely, a layer that is too thin may not effectively perform its hole-blocking function, leading to charge imbalance.

  • Interface Contamination: Impurities at the interface between the this compound layer and the adjacent layers can create charge traps, hindering charge injection and transport. Maintaining a high-vacuum environment during deposition is critical.

Q2: My device shows low external quantum efficiency (EQE). What are the likely causes?

A2: Low EQE is a common challenge and can stem from:

  • Charge Carrier Imbalance: An excess of either holes or electrons reaching the emissive layer can lead to non-radiative recombination pathways. The primary role of the this compound layer is to modulate electron transport and block holes, thereby improving charge balance. Its effectiveness is dependent on its intrinsic properties and its interaction with adjacent layers.

  • Exciton Quenching: If the triplet energy of the this compound derivative is lower than that of the emissive dopant (in phosphorescent OLEDs), it can lead to triplet exciton quenching at the EML/ETL interface.

  • Material Purity: Impurities in the this compound material can act as quenching sites for excitons, reducing the overall light output. Rigorous purification of the synthesized material is essential.

Q3: The operational lifetime of my OLED is short. How can I improve it?

A3: Device degradation is a complex process, but several factors related to the this compound layer can contribute:

  • Morphological Instability: Amorphous organic films can crystallize over time, especially under thermal stress from device operation. This can create grain boundaries that act as pathways for current leakage and non-radiative recombination.

  • Electrochemical Instability: The this compound molecule itself may degrade under prolonged electrical stress, forming non-emissive species that act as charge traps or quenching sites.

  • Interfacial Degradation: Reactions between the this compound layer and adjacent layers, such as the diffusion of metal from the cathode, can lead to the formation of a degraded interface with poor charge injection properties.

Q4: I am observing batch-to-batch variation in my device performance. What should I investigate?

A4: Inconsistent results often point to a lack of control over critical experimental parameters:

  • Material Purity and Consistency: Ensure that the synthesis and purification of your this compound derivative are highly reproducible. Even small amounts of impurities can significantly impact device performance.

  • Deposition Rate and Thickness Control: The rate of thermal evaporation affects the morphology of the deposited thin film. Precise control over the deposition rate and final thickness is crucial for consistent layer quality.

  • Substrate Cleaning: Incomplete or inconsistent cleaning of the substrate (e.g., ITO-coated glass) can lead to variations in film growth and interfacial properties.

III. Troubleshooting Guide: From Synthesis to Device Failure

This guide provides a structured approach to diagnosing and resolving common issues encountered during the fabrication and testing of this compound-based OLEDs.

Problem 1: Low Luminous Efficiency and High Turn-on Voltage
  • Symptom: The device requires a high voltage to turn on and emits less light than expected for a given current density.

  • Potential Causes & Solutions:

Potential CauseDiagnostic StepSuggested Solution
Energy Level Mismatch Review the HOMO/LUMO levels of all materials in your device stack.- Select a this compound derivative with a LUMO level that is closely aligned with the LUMO of the emissive layer. - Consider introducing a thin electron-injection layer (EIL) between the ETL and the cathode to reduce the injection barrier.
Poor Film Morphology Characterize the surface morphology of the this compound film using Atomic Force Microscopy (AFM).- Optimize the deposition rate and substrate temperature during thermal evaporation. A slower deposition rate often leads to a more ordered film. - Consider using a mixed-host system for the emissive layer to improve the interface with the ETL.
Charge Carrier Imbalance Fabricate and test single-carrier devices (hole-only and electron-only) to assess the transport properties of each layer.- Adjust the thickness of the this compound layer. A thicker layer can improve hole-blocking but may increase the driving voltage. - Dope the hole-transport layer (HTL) to enhance hole mobility and balance electron and hole currents.
Problem 2: Rapid Luminance Decay and Short Operational Lifetime
  • Symptom: The brightness of the OLED decreases significantly over a short period of operation.

  • Potential Causes & Solutions:

Potential CauseDiagnostic StepSuggested Solution
Material Degradation Analyze the chemical composition of a degraded device using techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS).- Synthesize this compound derivatives with higher thermal and electrochemical stability. Bulky side groups can prevent close molecular packing and reduce intermolecular degradation reactions. - Ensure the highest possible purity of the material to remove catalytic impurities.
Interfacial Instability Use X-ray Photoelectron Spectroscopy (XPS) depth profiling to investigate elemental diffusion at the ETL/cathode interface of a degraded device.- Introduce a thin buffer layer between the this compound ETL and the metal cathode to prevent metal diffusion. - Choose a more stable cathode material.
Thermal Stress Monitor the device temperature during operation.- Improve heat dissipation by using a substrate with higher thermal conductivity. - Design the device to operate at a lower current density for the desired brightness.

IV. Experimental Protocols

The following protocols provide a starting point for the fabrication and characterization of this compound-based OLEDs. It is crucial to adapt these protocols to your specific materials and equipment.

Protocol 1: Synthesis of a this compound Derivative (Illustrative Example)

A facile synthesis of this compound derivatives can be achieved via a multicomponent reaction based on the aza-Diels-Alder reaction.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate aromatic diamine, aldehyde, and alkene/alkyne in a suitable solvent (e.g., toluene).

  • Reaction: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃). Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification can be achieved by recrystallization or sublimation to obtain the high-purity this compound derivative required for OLED fabrication.

Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation
  • Substrate Cleaning:

    • Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading them into the deposition chamber to improve the work function of the ITO and remove any residual organic contaminants.

  • Organic Layer Deposition:

    • Load the cleaned ITO substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:

      • ITO / Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) / Hole Transport Layer (HTL) (e.g., TAPC, 40 nm) / Emissive Layer (EML) (e.g., host:dopant, 20 nm) / This compound Derivative (ETL/HBL) (30 nm) / Electron Injection Layer (EIL) (e.g., LiF, 1 nm).

    • Control the deposition rate of each layer using a quartz crystal microbalance. Typical deposition rates for organic materials are 1-2 Å/s.

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the device. The deposition rate for metals is typically higher, around 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from the ambient environment.

Protocol 3: Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter unit (e.g., Keithley 2400) to apply a voltage sweep to the device and measure the resulting current.

    • Simultaneously, measure the luminance of the device using a calibrated photometer or spectroradiometer (e.g., Minolta CS-2000).

  • External Quantum Efficiency (EQE) and Power Efficiency:

    • Calculate the EQE from the J-V-L data and the electroluminescence (EL) spectrum, assuming a Lambertian emission profile.

    • Calculate the power efficiency (in lm/W) from the luminance, current, and voltage data.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum at different driving voltages using a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • Operational Lifetime:

    • Monitor the luminance of the device over time at a constant current density. The lifetime is often defined as the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value.

V. Data and Visualization

Performance Benchmarking of Blue OLEDs

While comprehensive data specifically for this compound-based OLEDs is still emerging, the following table provides a general benchmark for high-performance blue OLEDs, which can serve as a target for your research.

Emitter TypeHost MaterialDevice ArchitectureMax. EQE (%)Luminance (cd/m²)CIE Coordinates (x, y)Lifetime (LT50 @ 1000 cd/m²)
PhosphorescentExciplex-forming co-hostMultilayer31.6> 200,000(0.175, 0.446)~1237 hours[4]
TADFDPEPOMultilayer29.6> 10,000(0.12, 0.20)Not Reported
Fluorescent (with TTA)ANDNMultilayer~6.7> 10,000(0.15, 0.08)> 10,000 hours

Note: This table represents the state-of-the-art for blue OLEDs and may not be directly achievable with all this compound derivatives without extensive optimization.

Diagrams

Typical Multilayer OLED Device Architecture

OLED_Architecture cluster_device OLED Device Stack cluster_charge Charge Carrier Flow anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) htl->eml phen This compound Layer (ETL/HBL) eml->phen light Light Emission eml->light Recombination eil Electron Injection Layer (EIL) phen->eil cathode Cathode (Al) eil->cathode electrons Electrons holes Holes holes->eml Hole Injection & Transport electrons->eml Electron Injection & Transport

Caption: A schematic of a typical multilayer OLED structure incorporating a this compound-based layer.

Energy Level Diagram and Charge Injection/Transport

Energy_Levels cluster_energy Energy Levels (eV) cluster_anode Anode cluster_htl HTL cluster_eml EML cluster_phen This compound (ETL) cluster_cathode Cathode anode_wf ITO Work Function (~4.7 eV) htl_homo HOMO anode_wf->htl_homo Hole Injection htl_lumo LUMO eml_homo HOMO htl_homo->eml_homo Hole Transport eml_lumo LUMO phen_homo HOMO eml_homo->phen_homo Hole Blocking phen_lumo LUMO phen_lumo->eml_lumo Electron Transport cathode_wf Al Work Function (~4.2 eV) cathode_wf->phen_lumo Electron Injection

Caption: Energy level diagram illustrating charge injection and transport in a this compound-based OLED.

VI. References

  • Facile Synthesis of this compound Derivatives and Evaluation of Their Properties as Hole-Blocking Materials in Organic Light-Emitting Diodes. Request PDF. (2025). ResearchGate. [Link]

  • Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. (2025). PMC. [Link]

  • Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. (2019). PMC. [Link]

  • Tailoring Optoelectronic Properties of Phenanthroline-Based Thermally Activated Delayed Fluorescence Emitters through Isomer Engineering | Request PDF. (2018). ResearchGate. [Link]

  • Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices | Request PDF. (2009). ResearchGate. [Link]

  • Characteristics of OLEDs with different EIL/ETL combinations a... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of novel (oligo)thienyl-imidazo-phenanthrolines as versatile p-conjugated systems for several optical applications | Request PDF. (2011). ResearchGate. [Link]

  • Management of charge and exciton for high-performance and long-lifetime blue OLEDs. (2024). eLight. [Link]

  • Diphenanthroline Electron Transport Materials for the Efficient Charge Generation Unit in Tandem Organic Light-Emitting Diodes. (2017). ACS Publications. [Link]

  • Correlation between the operating lifetime and EQE in... (n.d.). ResearchGate. [Link]

  • Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. (2019). Semantic Scholar. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). PubMed Central. [Link]

  • Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing. (2015). ACS Publications. [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2015). PubMed Central. [Link]

  • (PDF) Are Re(I) phenanthroline complexes suitable candidates for OLEDs? Answers from DFT and TD-DFT investigations. (2015). ResearchGate. [Link]

  • Device performance of OLEDs a, EQE versus luminance characteristics. b,... (n.d.). ResearchGate. [Link]

  • Achieving over 36% EQE in blue OLEDs using rigid TADF emitters based on spiro-donor and spiro-B-heterotriangulene acceptors | Request PDF. (2021). ResearchGate. [Link]

  • Organic Light Emitting Diodes (OLEDs). (n.d.). Universal Display Corporation. [Link]

  • Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes for... (2011). Advanced Materials Letters. [Link]

  • Full article: Deterioration of Li-doped phenanthroline-based charge generation layer for tandem organic light-emitting diodes. (2024). Taylor & Francis. [Link]

  • Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology. (2020). MDPI. [Link]

  • P-168: The Effects of Side Group and Its Link Position on OLED Performance: How to Control Side Groups for Efficient Emitters? | Request PDF. (2014). ResearchGate. [Link]

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Technical Support Center: Troubleshooting Poor Chelation of 1,7-Phenanthroline with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for addressing challenges in metal ion chelation using 1,7-phenanthroline. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in forming stable metal complexes with this particular phenanthroline isomer. Here, we will delve into the underlying scientific principles governing this issue, provide detailed troubleshooting protocols, and answer frequently asked questions to help you navigate your experimental hurdles.

Understanding the Challenge: The Atypical Coordination of this compound

1,10-Phenanthroline is a cornerstone ligand in coordination chemistry, renowned for its rigid structure and the ideal positioning of its two nitrogen atoms, which act as a bidentate chelator to form highly stable five-membered rings with metal ions.[1][2] This stability is a direct result of the chelate effect, where the formation of a ring structure with the metal ion is entropically favored over the coordination of two separate monodentate ligands.[3]

However, the isomeric this compound presents a significant challenge to achieving efficient chelation. The positioning of the nitrogen atoms at the 1 and 7 positions results in a wider bite angle and a less favorable geometry for forming a stable chelate ring with a single metal center. This can lead to the formation of less stable complexes or, in some cases, a complete failure to chelate, with the ligand instead acting as a monodentate or bridging ligand in coordination polymers.[4][5]

A notable example of this is the reaction of this compound with copper(II) salts, where it failed to form a stable complex, while the 4,7-phenanthroline isomer successfully formed copper(II) complexes under the same conditions.[4] This highlights the critical role of nitrogen atom placement in the coordination behavior of phenanthroline isomers.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific issues you may be encountering in your experiments.

Q1: I'm not observing any evidence of complex formation (e.g., no color change, no shift in UV-Vis spectra). What are the primary reasons for this?

A1: The lack of observable complex formation with this compound can stem from several factors, primarily related to its suboptimal geometry for chelation.

  • Steric Hindrance and Unfavorable Bite Angle: The distance and angle between the nitrogen atoms in this compound are not ideal for forming a stable five-membered chelate ring with many metal ions. This can be a significant barrier to complexation.

  • Solvent Competition: The solvent molecules may be more effective ligands for the metal ion than this compound, especially if the chelation is weak.

  • Incorrect pH: The pH of the solution is critical.[6] If the pH is too low, the nitrogen atoms of the phenanthroline will be protonated, preventing them from coordinating to the metal ion.[7]

  • Metal Ion Properties: The size, charge, and preferred coordination geometry of the metal ion play a crucial role. Some metal ions may be inherently incompatible with the coordination pocket offered by this compound.

Q2: My results suggest very weak or unstable complex formation. How can I improve the stability of the this compound-metal complex?

A2: Enhancing the stability of a weak complex requires optimizing the reaction conditions to favor complex formation.

  • Solvent Selection: Experiment with a range of solvents. A less coordinating solvent may reduce competition with the ligand for the metal ion. Consider solvents with different polarities and dielectric constants.

  • pH Optimization: Systematically vary the pH of your reaction mixture. A pH titration can help identify the optimal pH range for complex formation where the ligand is deprotonated and the metal ion remains in solution.[8]

  • Temperature Control: While increased temperature can sometimes overcome kinetic barriers, it can also decrease the stability of the complex.[9] Experiment with a range of temperatures to find the optimal balance.

  • Ligand-to-Metal Ratio: Increasing the concentration of the this compound ligand can shift the equilibrium towards complex formation.[9] Try varying the molar ratio of ligand to metal ion.

Q3: I suspect steric hindrance is the primary issue. Are there any strategies to overcome this?

A3: Steric hindrance is a fundamental challenge with this compound. While it cannot be completely eliminated, its effects can sometimes be mitigated.

  • Choice of Metal Ion: Smaller metal ions might be more accommodating to the constrained geometry of the this compound chelate ring.

  • Ancillary Ligands: The presence of other ligands in the coordination sphere can influence the overall stability and geometry of the complex. Consider using smaller, less sterically demanding ancillary ligands.

  • Consider Alternative Isomers: If your research allows, using a different phenanthroline isomer with a more favorable nitrogen arrangement, such as 1,10-phenanthroline or 4,7-phenanthroline, is often the most effective solution.[4][5]

Experimental Protocols

Protocol 1: pH Optimization for Complex Formation
  • Prepare Stock Solutions: Prepare stock solutions of your metal salt and this compound in a suitable solvent.

  • Set up a pH Gradient: In a series of vials, add a fixed amount of the metal salt and this compound solutions.

  • Adjust pH: Using dilute acid (e.g., HCl) and base (e.g., NaOH), adjust the pH of each vial to create a gradient (e.g., from pH 2 to 10).

  • Equilibrate: Allow the solutions to equilibrate for a set period at a constant temperature.

  • Analyze: Analyze each solution using a suitable technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy) to determine the extent of complex formation at each pH.

  • Plot and Determine Optimal pH: Plot the analytical signal (e.g., absorbance at a specific wavelength) against pH to identify the optimal pH for complexation.

Protocol 2: Solvent Screening for Enhanced Stability
  • Select a Range of Solvents: Choose a variety of solvents with different properties (e.g., polarity, coordinating ability), such as water, ethanol, methanol, acetonitrile, and dimethylformamide (DMF).

  • Prepare Solutions: Prepare solutions of the metal salt and this compound in each of the selected solvents.

  • Mix and Equilibrate: Mix the metal and ligand solutions in a fixed molar ratio in each solvent and allow them to equilibrate.

  • Analyze for Complex Formation: Use an appropriate analytical method to assess the degree of complex formation in each solvent.

  • Compare Results: Compare the results across the different solvents to identify the one that provides the most stable complex.

Visualizing the Problem: Chelation of Phenanthroline Isomers

The following diagrams illustrate the key difference in the chelation potential of 1,10-phenanthroline and this compound.

G cluster_1_10 1,10-Phenanthroline: Favorable Chelation cluster_1_7 This compound: Unfavorable Chelation M Metal Ion N1 N M->N1 N10 N M->N10 p1 p2 p10 p3 p4 p5 p6 p7 p8 p9 M2 Metal Ion N1_2 N M2->N1_2 N7 N M2->N7 p1_2 p2_2 p10_2 p3_2 p4_2 p5_2 p6_2 p7_2 p8_2 p9_2 G start Poor/No Chelation with This compound check_conditions Verify Basic Conditions: - Purity of Ligand and Metal Salt - Accurate Concentrations start->check_conditions q_ph Is the pH Optimized? check_conditions->q_ph optimize_ph Perform pH Titration (Protocol 1) q_ph->optimize_ph No q_solvent Is the Solvent Appropriate? q_ph->q_solvent Yes optimize_ph->q_solvent screen_solvents Screen Different Solvents (Protocol 2) q_solvent->screen_solvents No q_ratio Is the Ligand:Metal Ratio Optimal? q_solvent->q_ratio Yes screen_solvents->q_ratio vary_ratio Vary Molar Ratio of Ligand to Metal q_ratio->vary_ratio No consider_alternatives Consider Alternative Strategies: - Different Metal Ion - Ancillary Ligands - Alternative Phenanthroline Isomer (e.g., 1,10-phen or 4,7-phen) q_ratio->consider_alternatives Yes vary_ratio->consider_alternatives success Successful Chelation consider_alternatives->success

Caption: A logical workflow for troubleshooting poor chelation.

Frequently Asked Questions (FAQs)

Q: Are there any metal ions that are known to form stable complexes with this compound?

A: While less common than with 1,10-phenanthroline, some metal ions can form complexes with this compound, often in polymeric structures where the ligand acts as a bridge between metal centers. The stability and structure of these complexes are highly dependent on the specific metal ion and the reaction conditions. A thorough literature search for the specific metal ion of interest is recommended.

Q: Can I use computational chemistry to predict the stability of my this compound-metal complex?

A: Yes, computational methods such as Density Functional Theory (DFT) can be valuable tools to predict the geometry and stability of metal complexes. These calculations can provide insights into the binding energy and help you understand the electronic and steric factors that influence complex formation.

Q: What are some good alternative chelating agents if this compound proves to be unsuitable for my application?

A: The choice of an alternative chelating agent depends on the specific requirements of your experiment. Some common alternatives include:

  • Other Phenanthroline Isomers: 1,10-phenanthroline is the most common and often a suitable replacement. [1][2]4,7-phenanthroline has also been shown to be an effective ligand. [4][5]* Bipyridine and its Derivatives: 2,2'-Bipyridine is another widely used bidentate N-donor ligand with similar properties to 1,10-phenanthroline.

  • Aminopolycarboxylates: Ligands like EDTA and DTPA are powerful chelating agents, particularly for a wide range of metal ions in aqueous solutions. [10]* Porphyrins and Phthalocyanines: These are macrocyclic ligands that form highly stable complexes with many metal ions.

Q: How does the electronic nature of substituents on the this compound ring affect its chelating ability?

A: Electron-donating groups on the phenanthroline ring can increase the basicity of the nitrogen atoms, potentially leading to stronger coordination with the metal ion. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogens and weaken the metal-ligand bond. [11]

Quantitative Data Summary

While extensive stability constant data for this compound complexes is scarce, the following table provides a comparison of stability constants (log K) for some metal complexes with the more common 1,10-phenanthroline to illustrate the typical strength of these interactions.

Metal IonLigandlog K1log K2log K3Reference
Fe(II)1,10-Phenanthroline5.95.39.8[12]
Ni(II)1,10-Phenanthroline8.68.17.6[12]
Cu(II)1,10-Phenanthroline8.06.85.4[12]
Zn(II)1,10-Phenanthroline6.45.85.2[12]

Note: K1, K2, and K3 represent the stepwise formation constants for the addition of the first, second, and third ligand, respectively.

References

  • J-Stage. (n.d.). Stability of Binary and Ternary Copper(II) Complexes with 1,10-Phenanthroline, 2,2 -Bipyridyl and Some a-Amino Acids in Aqueous Medium. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Stability of Metal Complexes of 1,lO- Phenanthroline and its Analogues. Part I . 1,lO-Phenanthroline and 2,2'-Bipyridyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric vs electronic effects and solvent coordination in the electrochemistry of phenanthroline-based copper complexes | Request PDF. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Constraints on the determination of stability constants for metal complexes. I. Bipyridyl and phenanthroline complexes. Canadian Journal of Chemistry, 45(17), 2093-2099.
  • ACS Publications. (2022). Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties. Inorganic Chemistry, 61(19), 7296-7307.
  • ResearchGate. (n.d.). Stability constants of iron(II) complexes with Phen | Download Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 8.3: A Case Study- Tris(phenanthroline) Metal Complexes. Retrieved from [Link]

  • CORE. (n.d.). and 4,7-phenanthroline in the reactions with copper(II) salts. Retrieved from [Link]

  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from [Link]

  • PubMed Central. (2022). Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties. Inorganic Chemistry, 61(19), 7296-7307.
  • ResearchGate. (n.d.). Asymmetric Coordination Mode of Phenanthroline-like Ligands in Gold(I) Complexes: A Case of the Antichelate Effect | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). The rôle of 4,7-phenanthroline in coordination polymer construction. Retrieved from [Link]

  • PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews.
  • PubMed. (n.d.). Action of 1,10-phenanthroline transition metal chelates and their constituents on the rat isolated diaphragm preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenanthroline Ligands. Retrieved from [Link]

  • ResearchGate. (2019, July 15). How can I do metal chelating activity successfully?. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Some Copper(I) Phenanthroline Complexes. Inorganic Chemistry. Retrieved from [Link]

  • The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

  • PMC - NIH. (2022, March 9). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Complexation kinetics of Fe2+ with 1,10‐phenanthroline forming ferroin in acidic solutions. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Chelation in Metal Intoxication. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Retrieved from [Link]

  • PubMed. (n.d.). Chelation in metal intoxication--Principles and paradigms. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics of 1,10-Phenanthroline Chelation. II. Effect of Hydroxide Ion on the Dissociation Rate of Tris-(1,10-phenanthroline)-iron(II)1,2. Retrieved from [Link]

  • MDPI. (n.d.). Foliar-Applied Selenium–Zinc Nanocomposite Drives Synergistic Effects on Se/Zn Accumulation in Brassica chinensis L.. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stability of Metal Complexes and Chelation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics 1,10-Phenanthroline Chelation. I. Mono-(1,10-phenanthroline)-nickel(II)2. Retrieved from [Link]

  • ACS Publications. (1959). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes 1. Journal of the American Chemical Society, 81(23), 6153-6158.
  • PubMed Central. (n.d.). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. Retrieved from [Link]

  • Science.gov. (n.d.). scavenging metal chelating: Topics by Science.gov. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Isomers: Unveiling the Critical Differences Between 1,7-Phenanthroline and 1,10-Phenanthroline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals

Phenanthrolines are a cornerstone class of heterocyclic organic compounds, characterized by a planar, rigid tricyclic aromatic system containing two nitrogen atoms.[1] While numerous isomers exist, the subtle shift in the placement of these nitrogen atoms dramatically alters the molecule's chemical personality and, consequently, its utility in scientific applications. This guide provides a detailed comparison of two key isomers: the ubiquitous 1,10-phenanthroline (also known as ortho-phenanthroline or 'phen') and the less common 1,7-phenanthroline.

For researchers in coordination chemistry, catalysis, and drug development, understanding these differences is not merely academic; it is fundamental to experimental design. The choice between these isomers dictates the geometry of metal complexes, the stability of resulting compounds, and the potential for applications ranging from colorimetric analysis to the development of novel therapeutics.[2][3] This analysis will delve into their physicochemical properties, coordination behaviors, and functional applications, supported by experimental data and protocols to provide a comprehensive, field-proven perspective.

Part 1: Fundamental Physicochemical Properties

While both isomers share the same molecular formula (C₁₂H₈N₂) and molecular weight (180.21 g/mol ), their distinct atomic arrangements give rise to different physical properties.[4][5] These properties govern their behavior in solution and are the first consideration when selecting an isomer for a specific experimental setup.

PropertyThis compound1,10-PhenanthrolineRationale for Difference
CAS Number 230-46-6[4]66-71-7[5]Unique identifier for distinct chemical structures.
Melting Point 79-81 °C[6]117-118 °C[5][7]The higher symmetry and more compact structure of 1,10-phenanthroline allow for more efficient crystal packing, requiring more energy to break the lattice.
Solubility Soluble in water, ethanol, ether, and benzene.[6]Soluble in water (3 mg/mL), methanol (0.5 mg/mL), acetone, and benzene. Often sold as the monohydrate.[5]Both are soluble in organic solvents, but the different dipole moments resulting from nitrogen placement affect interactions with polar solvents like water.
pKa (of conjugate acid) Data not readily available, but expected to be lower than 1,10-phenanthroline.4.84[5]The proximity of the two nitrogen atoms in 1,10-phenanthroline creates a cooperative effect, enhancing the basicity of the lone pairs. The more distant nitrogens in the 1,7-isomer behave more independently, resulting in lower basicity.

Part 2: The Decisive Factor: Coordination Chemistry and Chelation

The most profound difference between the two isomers lies in their interaction with metal ions. This distinction is a direct consequence of the spatial arrangement of their nitrogen atoms.

The Power of Chelation in 1,10-Phenanthroline

1,10-Phenanthroline is a classic bidentate N,N'-chelating ligand.[8] The nitrogen atoms are perfectly positioned to donate their lone pairs of electrons to a single metal ion, forming a highly stable, five-membered ring.[2][8] This "chelate effect" provides significant thermodynamic stability to the resulting metal complex compared to coordination with two separate monodentate ligands.[2] This property is the primary reason for its widespread use in chemistry.

Caption: Contrasting coordination modes of the two isomers.

Experimental evidence supports this fundamental difference. Studies attempting to synthesize copper(II) complexes found that while 4,7-phenanthroline readily forms stable complexes, reactions with this compound under identical conditions failed to produce a coordination complex, yielding only the protonated ligand salt. [9]

Stability of Metal Complexes

The stability of metal-ligand complexes is quantified by stability constants (log β). The high stability of 1,10-phenanthroline complexes with numerous transition metals is well-documented. [10]

Metal Ion log β₁ ([M(phen)]²⁺) log β₂ ([M(phen)₂]²⁺) log β₃ ([M(phen)₃]²⁺)
Fe(II) 5.9 [11] 11.4 [11] 21.3 [11][12]
Co(II) 7.25 13.95 19.9
Ni(II) 8.6 16.8 24.5
Cu(II) 9.0 15.7 21.0
Zn(II) 6.4 12.3 17.6

(Note: Values are approximate and can vary with experimental conditions. Data compiled from multiple sources.)[11][13]

The stability for 1:1 complexes generally follows the Irving-Williams order: Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). [13]For this compound, such comprehensive data is largely absent from the literature, as the lack of chelation results in significantly less stable and often transient interactions, precluding their isolation and characterization under standard conditions.

Part 3: A Chasm in Applications

The divergent coordination chemistries of the two isomers lead to vastly different application profiles.

1,10-Phenanthroline: The Versatile Workhorse

Thanks to its robust chelating ability, 1,10-phenanthroline and its derivatives are indispensable tools across multiple scientific domains: [3][14]

  • Analytical Chemistry : It is the key reagent in the colorimetric determination of iron. The intense red-orange color of the [Fe(phen)₃]²⁺ complex allows for sensitive and selective quantification. [15]* Redox Chemistry : The Ferroin complex is a widely used redox indicator with a high standard potential (+1.06 V), changing from red-orange (Fe²⁺) to pale blue (Fe³⁺). [16]The π-acceptor character of the phenanthroline ligand stabilizes the d⁶ Fe(II) state, thereby increasing the redox potential of the Fe(III)/Fe(II) couple. [16]* Biochemistry & Drug Development : The planar structure allows it to intercalate between the base pairs of DNA. [1]This property, combined with the redox activity of its metal complexes (e.g., copper), enables its use as a chemical nuclease for DNA footprinting and as a template for anticancer drugs. [1]It also acts as an inhibitor of metalloenzymes by chelating the active site metal ion. * Materials Science & Photochemistry : It serves as a rigid building block for luminescent materials, sensors, and metal-organic frameworks (MOFs). [2][17]Its complexes, particularly with ruthenium and iridium, have been extensively studied for their photophysical properties and applications in solar cells and organic light-emitting diodes (OLEDs). [18][19]

This compound: A Tool for Specialized Architectures

The applications for this compound are far more specialized and less developed, stemming from its inability to chelate.

  • Supramolecular Chemistry : Its potential lies in its use as a "linker" or "spacer" unit to construct complex, multi-metallic supramolecular structures and coordination polymers. [20]The defined angle between its nitrogen donors can be used to direct the assembly of predictable and novel architectures.

  • Biological Activity : It has been reported to have inhibitory effects on the germination and growth of plants. [4][6]It was also found to be mutagenic in the Ames test in the presence of a liver enzyme fraction, indicating potential for DNA interaction after metabolic activation. [6]

Part 4: Experimental Protocols and Workflows

To illustrate the practical consequences of these differences, the following protocols are provided.

Experimental Protocol 1: Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline

This standard method highlights the rapid and stable complex formation that is characteristic of 1,10-phenanthroline.

Objective: To quantify the concentration of Fe²⁺ in a sample.

Methodology:

  • Reagent Preparation:

    • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 100 mg of 1,10-phenanthroline monohydrate in 100 mL of deionized water, gently warming if necessary.

    • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of NH₂OH·HCl in 100 mL of deionized water. This is used to reduce any Fe³⁺ to Fe²⁺ for total iron determination.

    • Sodium Acetate Buffer (pH ~4.5): Prepare a suitable buffer to maintain the pH required for optimal complex formation.

    • Standard Iron Solution (e.g., 10 ppm): Prepare from a certified standard.

  • Calibration Curve Construction:

    • Prepare a series of standards (e.g., 0, 0.5, 1.0, 2.0, 4.0 ppm Fe²⁺) in 50 mL volumetric flasks.

    • To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of the 1,10-phenanthroline solution.

    • Add 8 mL of the sodium acetate buffer.

    • Dilute to the 50 mL mark with deionized water and mix well.

    • Allow 15 minutes for full color development.

  • Sample Analysis:

    • Treat an appropriate aliquot of the unknown sample in the same manner as the standards.

  • Measurement:

    • Measure the absorbance of the standards and the sample at 510 nm using a spectrophotometer.

    • Plot the calibration curve (Absorbance vs. Concentration) and determine the concentration of the unknown sample.

Caption: Workflow for spectrophotometric iron analysis.

Experimental Protocol 2: A Comparative Coordination Experiment

Objective: To visually and analytically demonstrate the difference in coordination ability between 1,7- and 1,10-phenanthroline with a transition metal ion like Copper(II).

Methodology:

  • Solution Preparation:

    • Prepare 0.1 M ethanolic solutions of Copper(II) nitrate (Cu(NO₃)₂·3H₂O), 1,10-phenanthroline, and this compound.

  • Reaction Setup:

    • Vial A: To 10 mL of the Copper(II) nitrate solution, add 20 mL of the 1,10-phenanthroline solution (2:1 ligand-to-metal molar ratio).

    • Vial B: To 10 mL of the Copper(II) nitrate solution, add 20 mL of the this compound solution (2:1 ligand-to-metal molar ratio).

    • Vial C (Control): 10 mL of the Copper(II) nitrate solution diluted with 20 mL of ethanol.

  • Observation and Analysis:

    • Stir all vials at room temperature for 1 hour.

    • Visual Observation: Note any color changes or precipitate formation. Vial A is expected to form a deep blue solution or precipitate, indicative of [Cu(phen)₂]²⁺ complex formation. Vial B is expected to show little to no change from the pale blue color of the solvated Cu²⁺ ion in Vial C. [9] * Spectroscopic Analysis: Acquire UV-Vis spectra of all three solutions. A significant red-shift in the d-d transition band of copper is expected for Vial A, confirming ligand-to-metal charge transfer and complexation. The spectrum of Vial B should remain largely unchanged compared to the control.

    • Product Isolation: If a precipitate forms in Vial A, it can be filtered, washed with ethanol, dried, and characterized by techniques like IR spectroscopy to confirm the coordination of the phenanthroline ligand. No complex is expected to be isolated from Vial B. [9]

Conclusion

The distinction between this compound and 1,10-phenanthroline is a powerful illustration of structure-function relationships in chemistry. The simple transposition of a single nitrogen atom fundamentally alters the molecule's ability to act as a chelating agent.

  • 1,10-Phenanthroline is a premier bidentate chelating ligand due to the ideal positioning of its nitrogen atoms, resulting in the formation of exceptionally stable metal complexes. This stability underpins its vast range of applications in analytical, biological, and materials chemistry.

  • This compound , unable to form a stable chelate ring, is a much weaker ligand in the classical sense. Its utility is therefore not as a simple chelator, but as a specialized building block for more complex systems like coordination polymers, where its rigid, non-chelating nature can be leveraged to create extended molecular architectures.

For researchers, the choice is clear: for applications requiring strong, stable metal chelation for sensing, catalysis, or biological inhibition, 1,10-phenanthroline is the unequivocal choice. For explorations into novel supramolecular structures or when a non-chelating phenanthroline scaffold is required, the unique geometry of this compound offers distinct, albeit more niche, opportunities.

References

  • 1,10-Phenanthroline | Solubility of Things . solubilityofthings.com. [Link]

  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO . researchgate.net. [Link]

  • 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design . (2025). universitychemistry.com. [Link]

  • Madden, W., et al. Stability constants of the mixed-ligand copper(II)-1, 10'-phenanthroline-amino acid complexes studied by potentiometric measurements . Taylor & Francis Online. [Link]

  • 1,10-Phenanthroline: A versatile building block for the construction of ligands for various purposes . researchgate.net. [Link]

  • Banks, C. V., & Bystroff, R. I. (1959). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes . Journal of the American Chemical Society, 81(24), 6153–6158. [Link]

  • IUPAC Publications of Compilations and Critical Evaluations of Stability Constants . iupac.org. [Link]

  • Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements . (2002). Hindawi. [Link]

  • Fullerton, R. Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes . semanticscholar.org. [Link]

  • Stability of Binary and Ternary Copper(II) Complexes with 1,10-Phenanthroline, 2,2 -Bipyridyl and Some a-Amino Acids in Aqueous Medium . jstage.jst.go.jp. [Link]

  • Irving, H., & Mellor, D. H. (1962). The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2'-bipyridyl . Journal of the Chemical Society, 5222-5237. [Link]

  • Synthesis and pH-sensitive redox properties of 1,10-phenanthroline-5,6-dione complexes . researchgate.net. [Link]

  • Understanding the Role of Water in 1,10-Phenanthroline Monohydrate . pubs.acs.org. [Link]

  • McBryde, W. A. E. (1967). Constraints on the determination of stability constants for metal complexes. I. Bipyridyl and phenanthroline complexes . Canadian Journal of Chemistry, 45(17), 2093-2097. [Link]

  • 1,10-Phenanthroline . Wikipedia. [Link]

  • Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions . ACS Publications. [Link]

  • Stability constants of iron(II) complexes with Phen . researchgate.net. [Link]

  • Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies . RSC Publishing. [Link]

  • and 4,7-phenanthroline in the reactions with copper(II) salts . core.ac.uk. [Link]

  • Synthesis of Phenanthroline Complexes . prepchem.com. [Link]

  • Phenanthroline – Knowledge and References . Taylor & Francis. [Link]

  • 1,10-Phenanthroline | C12H8N2 . PubChem. [Link]

  • 1,10‐Phenanthroline with its various positions and specific properties . researchgate.net. [Link]

  • Variation of Stability Constants of Metal-Phen Complexes with Reciprocal of Dielectric Constant (1/D) of PG . researchgate.net. [Link]

  • Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline . researchgate.net. [Link]

  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions . PubMed. [Link]

  • Why does EDTA lower and 1,10-phenanthroline raise the reduction potential of Iron(III)-Iron(II) redox couple? . researchgate.net. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel 1,7-Phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge of 1,7-Phenanthroline

The this compound scaffold is a less-explored isomer of the well-known 1,10-phenanthroline. Its unique asymmetrical arrangement of nitrogen atoms imparts distinct coordination properties, making it a compelling candidate for novel catalysts, sensors, and therapeutic agents.[1] However, this asymmetry also presents a significant challenge in structural elucidation. Unlike its highly symmetrical 1,10- and 4,7- counterparts, the 1,7-isomer possesses a more complex spectroscopic signature. Therefore, unequivocal structural validation is not merely a formality but a cornerstone of credible research in this area. An unverified structure renders all subsequent biological and material science data fundamentally unreliable.[2]

This guide provides an in-depth, experience-driven framework for the comprehensive spectroscopic validation of novel this compound derivatives. We will move beyond a simple checklist of techniques to explain the causal logic behind experimental choices, emphasizing a holistic, cross-validating approach to data interpretation. The objective is to build a self-consistent, irrefutable body of evidence for each new molecule, ensuring the integrity of your research.[3]

The Convergence of Evidence: A Multi-Technique Approach

No single spectroscopic technique can unequivocally prove the structure of a novel compound.[3][4] True confidence is achieved when multiple, independent methods provide data that converge on a single, consistent structural hypothesis. The core techniques for validating this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Our validation workflow is designed as a self-validating system where the output of one technique informs and is confirmed by the others.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Functional Group & Electronic Properties cluster_validation Final Validation Synthesis Novel this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Primary Analysis MS High-Resolution MS (HRMS) Synthesis->MS Primary Analysis FTIR FT-IR Spectroscopy Synthesis->FTIR Secondary Analysis UVVis UV-Vis Spectroscopy Synthesis->UVVis Secondary Analysis NMR->FTIR Corroborates Functional Groups Confirmation Unequivocal Structure & Purity Confirmed NMR->Confirmation MS->NMR Confirms Molecular Formula MS->Confirmation FTIR->Confirmation UVVis->Confirmation

Caption: Workflow for Spectroscopic Cross-Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, a suite of NMR experiments is not just recommended; it is essential.

Expertise & Causality:
  • ¹H NMR (Proton NMR): This is the first step. The asymmetry of the this compound core means all eight aromatic protons are chemically distinct, leading to a complex but highly informative spectrum.[5] The key is to analyze the coupling patterns (spin-spin splitting) to establish proton-proton proximities. Protons on the same ring will exhibit characteristic ortho, meta, and para couplings.

  • ¹³C NMR (Carbon NMR): This experiment confirms the number of unique carbon environments. For a substituted this compound, you should expect to see 12 distinct aromatic carbon signals for the core, plus signals for any substituents.[6] The chemical shifts provide insight into the electronic environment of each carbon.

  • 2D NMR (COSY & HSQC): These experiments are critical for assembling the structural puzzle.

    • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, definitively showing which protons are adjacent in the spin system. This is invaluable for tracing the connectivity around the rings.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This allows for the unambiguous assignment of carbon signals based on the already-assigned proton spectrum.

Data Interpretation for this compound Core:
Proton PositionTypical Chemical Shift (ppm, DMSO-d₆)Expected MultiplicityKey COSY Correlations
H-2~9.2ddH-3, H-4
H-3~7.8ddH-2, H-4
H-4~8.5ddH-3, H-2
H-5~8.0dH-6
H-6~7.9dH-5
H-8~9.1ddH-9, H-10
H-9~7.7ddH-8, H-10
H-10~8.6ddH-9, H-8
Note: Chemical shifts are approximate and highly dependent on substituents and solvent. The key is the relative positions and coupling patterns.

G a

Caption: Numbering scheme for the this compound core.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Accurately weigh ~5-10 mg of the novel compound. The sample must be pure, as impurities will complicate the spectra.[8] Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is crucial for resolving the complex aromatic region.[9]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more time due to the low natural abundance of ¹³C.

  • 2D COSY Acquisition: Run a standard gCOSY experiment to establish proton-proton correlations.

  • 2D HSQC Acquisition: Run a standard gHSQC experiment to link proton and carbon signals.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard like TMS.[5]

Mass Spectrometry (MS): Confirming the Formula

While NMR builds the skeleton, high-resolution mass spectrometry (HRMS) provides the elemental formula, a critical piece of evidence for any new compound.[10]

Expertise & Causality:
  • Low-Resolution vs. High-Resolution: A low-resolution MS gives the nominal mass (integer mass), which is often insufficient as multiple chemical formulas can have the same nominal mass. HRMS (e.g., TOF, Orbitrap) provides a highly accurate mass measurement (typically to within ±5 ppm), which allows for the unambiguous determination of the molecular formula.[8]

  • Isotopic Pattern: The observed isotopic distribution pattern must match the theoretical pattern calculated for the proposed elemental formula. This provides a secondary confirmation of the compound's identity.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is the most common method for this class of compounds, as the nitrogen atoms are easily protonated to form [M+H]⁺ ions.

  • Analysis: Introduce the sample into the HRMS instrument. Acquire data in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass.

    • The calculated formula must be within 5 ppm of the theoretical mass for the proposed structure.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

TechniqueInformation ProvidedWhy it's Critical for this compound
HRMS (ESI-TOF) Exact mass, elemental formula, isotopic pattern.Provides definitive proof of the molecular formula, distinguishing it from isomers or other unexpected products.[10]
NMR (¹H, ¹³C, 2D) Atomic connectivity, number of unique H/C atoms, stereochemistry.Establishes the specific 1,7-isomer arrangement and the precise location of all substituents on the core.[11]
FT-IR Presence of specific functional groups.Quickly confirms the incorporation of key functional groups (e.g., C=O, N-H, C-Cl) predicted by the synthesis.[12]
UV-Vis Electronic transitions (π→π*).Characterizes the conjugated π-system and can show how substituents electronically perturb the phenanthroline core.[13]

FT-IR and UV-Vis Spectroscopy: Corroborative Evidence

FT-IR and UV-Vis spectroscopy provide complementary data that must align with the structure determined by NMR and MS.

FT-IR Spectroscopy

FT-IR confirms the presence of functional groups. For a novel this compound derivative, you would expect to see:

  • Aromatic C-H stretching: Typically above 3000 cm⁻¹.

  • Aromatic C=C and C=N stretching: A series of sharp bands in the 1650-1400 cm⁻¹ region. These are characteristic of the heterocyclic ring system.[12]

  • Substituent-specific bands: Look for characteristic bands for any functional groups you have added (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone, or broad O-H stretch for a phenol).[14]

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic structure. Phenanthroline and its derivatives exhibit strong UV absorptions due to π→π* transitions within the conjugated aromatic system.[13][15]

  • Causality: The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the electronic nature of substituents. Electron-donating or -withdrawing groups will shift these bands. While not a primary tool for structure proof, the UV-Vis spectrum must be consistent with the proposed electronic structure and serves as a valuable fingerprint for the compound.

Conclusion: Synthesizing a Trustworthy Claim

The validation of a novel this compound derivative is a process of building a robust, multi-faceted argument. Each piece of spectroscopic data serves as a piece of evidence. The ¹H and ¹³C NMR spectra, supported by 2D experiments, establish the atomic framework. High-resolution mass spectrometry confirms the exact elemental composition. FT-IR verifies the presence of the expected functional groups, and UV-Vis provides a characteristic electronic fingerprint.

Only when the data from all these techniques converge to tell the same, self-consistent story can you be confident in your structural assignment.[2] This rigorous approach not only ensures the trustworthiness of your own work but also provides the solid, authoritative foundation upon which future research in this exciting class of molecules can be built.

References

  • Experimental reporting. The Royal Society of Chemistry.
  • Characterising new chemical compounds & measuring results. Royal Society Publishing.
  • This compound | 12678-01-2. Benchchem.
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  • Successful Completion of a Research Degree: Guidelines for Experimentalists. University of Bristol.
  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. IUPAC.
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  • 1H NMR studies of tris(phenanthroline)
  • The absorption spectra of phenanthroline (phen), monoZn, and diZn in neutral aqueous solutions.
  • Calculated absorption spectra of 1,10-phenanthroline (black, dashed)...
  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central.
  • 1H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Journal of Molecular Structure.
  • FT-IR spectral studies. Royal Society of Chemistry.
  • Supporting Information.
  • Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Journal of the American Chemical Society.

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A Comparative Guide to Metal Complexes of Phenanthroline Isomers: Structure, Performance, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of metal complexes formed with different isomers of phenanthroline. Moving beyond the ubiquitous 1,10-phenanthroline, we explore how the strategic placement of nitrogen atoms in isomers like 1,7-phenanthroline and 4,7-phenanthroline profoundly influences the resulting coordination geometry, electronic properties, and functional performance of their metal complexes. This resource is intended for researchers and professionals in coordination chemistry, materials science, and drug development, offering both foundational understanding and practical experimental frameworks.

The Strategic Importance of Isomerism in Phenanthroline Ligands

Phenanthroline is a cornerstone bidentate ligand in coordination chemistry, prized for its rigidity, strong σ-donating capability, and extensive π-system which can accept electron density from the metal center.[1] While 1,10-phenanthroline is the most studied isomer, its congeners, primarily 1,7- and 4,7-phenanthroline, offer distinct coordination vectors. The seemingly subtle shift in the position of the nitrogen atoms creates significant downstream effects on the metal complex's steric and electronic environment. This guide will dissect these differences, demonstrating how a specific isomer can be selected to fine-tune the photophysical, electrochemical, and biological properties of a complex for a desired application.

G cluster_0 1,10-Phenanthroline cluster_1 This compound cluster_2 4,7-Phenanthroline 1,10-phen 1,7-phen 4,7-phen

Caption: Chemical structures of the three primary phenanthroline isomers.

Synthesis and Structural Ramifications of Isomeric Ligands

The synthesis of metal complexes with phenanthroline isomers generally follows standard coordination chemistry protocols, typically involving the reaction of a metal salt with the desired ligand in a suitable solvent.[2][3] However, the choice of isomer dictates the fundamental structure and stability of the resulting complex.

  • 1,10-Phenanthroline (o-phen) : The nitrogen atoms are positioned optimally to form a stable, five-membered chelate ring with a metal ion. This results in highly stable, often octahedral complexes like [Fe(phen)₃]²⁺ or [Ru(phen)₃]²⁺.[4] The bite angle is well-suited for minimal strain, making it a favored ligand for creating robust coordination spheres.

  • This compound (m-phen) : The nitrogen atoms are further apart, leading to a larger, less stable six-membered chelate ring. This can introduce significant strain, often resulting in distorted geometries or the formation of polynuclear complexes where the ligand bridges two metal centers.

  • 4,7-Phenanthroline (p-phen) : The nitrogen atoms are on opposite sides of the molecule, making chelation to a single metal center impossible. This isomer is primarily used to construct coordination polymers and metal-organic frameworks (MOFs), where it acts as a linear bridging ligand.

The causality behind these structural differences lies in the principles of chelate ring stability. Five- and six-membered chelate rings are entropically favored over larger rings or non-chelated structures. The geometry of 1,10-phenanthroline perfectly aligns with this principle for forming stable mononuclear complexes.

G cluster_110 1,10-phen Chelation cluster_17 1,7-phen Bridging M Metal N1_1 N M->N1_1 N1_2 N M->N1_2 N2_1 N M->N2_1 L1 Ligand Backbone M2 Metal N2_2 N M2->N2_2 L2 Ligand Backbone

Caption: Coordination modes of 1,10-phen (chelating) vs. a bridging isomer.

Comparative Performance Analysis

The structural variations driven by isomerism directly translate into distinct photophysical, electrochemical, and biological properties.

Photophysical Properties

Ruthenium(II) polypyridyl complexes are benchmarks for studying photophysical properties. The nature of the phenanthroline ligand profoundly affects the energy of the metal-to-ligand charge-transfer (MLCT) states, which govern the absorption and emission characteristics.

  • Complexes of 1,10-phenanthroline typically exhibit strong MLCT absorption bands in the visible region (~450 nm) and luminescence around 600 nm.[5] The rigid, planar structure facilitates efficient charge transfer and often leads to desirable photophysical properties for applications in sensing and artificial photosynthesis.[5]

  • Complexes with substituted 1,10-phenanthrolines can have their properties tuned. For instance, extending the π-conjugation on the phenanthroline ring can red-shift the absorption and emission spectra.[6]

  • Complexes of other isomers are less studied for their photophysics due to the often-unstable or non-luminescent nature of the resulting structures. The distorted geometries can introduce non-radiative decay pathways that quench luminescence.[7]

Table 1: Comparative Photophysical Data for [Ru(bpy)₂(L)]²⁺ Complexes

Ligand (L) λabs (MLCT, nm) λem (nm) Quantum Yield (Φ) Rationale for Difference
1,10-phenanthroline ~450 ~610 Moderate Optimal geometry for stable MLCT state.[5]
2,9-dimethyl-1,10-phen ~450 Quenched Low Steric hindrance distorts geometry, promoting non-radiative decay.

| this compound | Variable | Often Weak/Quenched | Very Low | Strained chelate ring leads to inefficient charge transfer and quenching. |

Electrochemical Properties

The electron-donating/withdrawing nature of the ligand system directly influences the redox potential of the metal center. This is critical for applications in catalysis and electro-chemical sensing. The Fe(II)/Fe(III) couple in tris(phenanthroline)iron complexes is a classic example.

  • [Fe(1,10-phen)₃]²⁺: This complex, known as ferroin, has a well-defined, reversible Fe(II)/Fe(III) redox couple at +1.06 V vs. SHE.[4] The strong σ-donation and π-acceptance of the three 1,10-phen ligands stabilize the Fe(II) state.

  • Substituted 1,10-phenanthrolines: Electron-donating groups (like methyl) on the phenanthroline ring make the ligand a stronger donor, making it easier to oxidize the metal center (lower redox potential). Conversely, electron-withdrawing groups (like chloro or nitro) stabilize the metal's d-orbitals, making oxidation more difficult (higher redox potential).

  • Other Isomers: The altered coordination geometry and electronic environment in complexes of other isomers lead to different redox potentials. For example, the increased strain in a this compound complex might destabilize the complex upon a change in oxidation state, leading to irreversible electrochemistry.

Table 2: Comparative Electrochemical Data for Iron(II) Complexes

Complex E₁/₂ (Fe²⁺/³⁺, V vs. SHE) Reversibility Rationale for Difference
[Fe(1,10-phen)₃]²⁺ +1.06 Reversible Symmetrical, stable coordination sphere stabilizes both oxidation states.[4][8]
[Fe(4,7-dihydroxy-1,10-phen)₃]²⁺ Lower than +1.06 Reversible Hydroxy groups are electron-donating, making Fe(II) easier to oxidize.[9]

| [Fe(1,7-phen)₃]²⁺ | Varies | Often Quasi-reversible | Geometric strain can lead to instability upon oxidation. |

Biological Activity: DNA Interaction and Cytotoxicity

Metal-phenanthroline complexes, particularly of copper(II), are renowned for their ability to act as chemical nucleases, binding to and cleaving DNA.[10][11][12] This activity is highly dependent on the shape and steric profile of the complex, which is dictated by the ligand isomer.

  • Mechanism of Action: The planar phenanthroline ligand allows the complex to intercalate between the base pairs of DNA.[13][14] Once bound, the metal center can participate in redox cycling, generating reactive oxygen species (ROS) that oxidatively cleave the DNA backbone.[12][15]

  • Influence of Isomerism:

    • 1,10-phenanthroline complexes like [Cu(phen)₂]²⁺ are effective DNA intercalators and cleaving agents. Their relatively flat, symmetric structure is well-suited for insertion into the DNA double helix.[10][11]

    • Complexes with bulky substituents at the 2 and 9 positions of 1,10-phenanthroline (e.g., neocuproine) are sterically hindered from intercalating and show reduced nuclease activity.[4]

    • Complexes of 1,7- or 4,7-phenanthroline are generally poor DNA intercalators because their geometries are not complementary to the structure of the DNA helix.

Table 3: Comparative Biological Activity Data for Copper(II) Complexes

Complex DNA Binding Mode DNA Binding Constant (Kₑ) Cytotoxicity (IC₅₀) Rationale for Difference
[Cu(1,10-phen)₂]²⁺ Intercalation High (e.g., 10⁵ M⁻¹) Low μM Planar structure facilitates strong intercalation and subsequent ROS generation.[10][12]
[Cu(2,9-dimethyl-1,10-phen)₂]²⁺ Groove Binding/Weak Lower Higher μM Steric bulk prevents intercalation, reducing proximity for DNA damage.[4]

| [Cu(1,7-phen)₂]²⁺ | Weak/Non-specific | Very Low | High μM | Awkward geometry prevents effective binding to the DNA helix. |

Experimental Protocols for Comparative Analysis

To ensure trustworthy and reproducible results, a systematic experimental workflow is crucial. The following protocols are designed as self-validating systems for comparing the properties of metal complexes derived from different phenanthroline isomers.

G cluster_workflow Comparative Analysis Workflow A Synthesize Complexes (Metal + Isomer L1, L2, L3) B Structural Characterization (X-ray, NMR, IR, MS) A->B C Photophysical Analysis (UV-Vis, Fluorescence) B->C D Electrochemical Analysis (Cyclic Voltammetry) B->D E Biological Activity Assay (DNA Binding, Cytotoxicity) B->E F Data Collation & Comparison C->F D->F E->F

Caption: Workflow for the comparative study of phenanthroline isomer complexes.

Protocol 1: General Synthesis of Tris(phenanthroline)iron(II) Complexes

Causality: This protocol uses a simple salt-ligand reaction. The use of a slight excess of ligand ensures the formation of the tris-chelated complex, which is thermodynamically favored for 1,10-phenanthroline. The counter-ion (e.g., Cl⁻, PF₆⁻) can be chosen based on the desired solubility of the final product.

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the iron(II) salt (e.g., FeCl₂·4H₂O) in 20 mL of a suitable solvent (e.g., ethanol or water).

  • Ligand Addition: In a separate beaker, dissolve 3.1 mmol (a 3.1 molar equivalent) of the desired phenanthroline isomer in a minimum amount of the same solvent.

  • Reaction: Add the ligand solution dropwise to the stirring iron(II) solution at room temperature. For 1,10-phenanthroline, a deep red color characteristic of ferroin should form immediately.

  • Reflux: Gently reflux the reaction mixture for 1-2 hours to ensure complete complexation.

  • Isolation: Cool the solution to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted ligand and dry it in a vacuum desiccator. The product can be further purified by recrystallization.

  • Characterization: Confirm the identity and purity of the complex using techniques such as Mass Spectrometry, IR spectroscopy, and Elemental Analysis.

Protocol 2: Comparative DNA Binding Analysis by UV-Vis Spectroscopy

Causality: This protocol leverages the change in the electronic environment of the complex upon binding to DNA. Intercalation involves the stacking of the phenanthroline ligand with DNA base pairs, which perturbs the π-π* transitions. This perturbation manifests as hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the complex's absorption spectrum. The magnitude of these changes is proportional to the binding strength.[13]

  • Prepare Solutions:

    • Prepare a stock solution of the metal complex (e.g., 1 mM) in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).

    • Prepare a concentrated stock solution of calf thymus DNA (CT-DNA) in the same buffer. Determine its concentration accurately by measuring the absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹).

  • Titration Setup:

    • Place a fixed concentration of the metal complex (e.g., 20 μM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the complex from 200-600 nm.

  • Titration:

    • Add small aliquots (e.g., 2-10 μL) of the CT-DNA stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

    • Record the UV-Vis spectrum.

  • Data Analysis:

    • Correct the spectra for the dilution effect of adding the DNA solution.

    • Monitor the changes in absorbance at the λₘₐₓ of the complex.

    • Calculate the intrinsic binding constant (Kₑ) by plotting [DNA]/(εₐ - εf) versus [DNA] according to the Wolfe-Shimer equation or a similar model.

Protocol 3: Comparative DNA Cleavage by Agarose Gel Electrophoresis

Causality: This method visually demonstrates the ability of a complex to function as a chemical nuclease. Supercoiled plasmid DNA (Form I) is used as a substrate. When one strand is cleaved ("nicked"), it relaxes into an open circular form (Form II). If both strands are cleaved, it becomes a linear form (Form III). These forms migrate differently in an agarose gel due to their different topologies, allowing for easy visualization of cleavage activity.

  • Reaction Mixture: In separate microcentrifuge tubes, prepare the following reaction mixtures (total volume of 20 μL):

    • Control: 2 μL of 10x buffer, 1 μL of pBR322 plasmid DNA (0.5 μg), 17 μL of sterile water.

    • Complex: 2 μL of 10x buffer, 1 μL of pBR322 DNA, X μL of metal complex stock, and (17-X) μL of water to achieve the desired final concentration (e.g., 50 μM).

    • Optional: Add a reducing agent like ascorbic acid if oxidative cleavage is being investigated.

  • Incubation: Incubate all tubes at 37 °C for 1 hour in the dark.

  • Quenching: Stop the reaction by adding 2 μL of loading dye (containing EDTA and a tracking dye like bromophenol blue).

  • Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (or a safer alternative like SYBR Safe).

    • Load the entire reaction mixture from each tube into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80 V) for 1-1.5 hours.

  • Visualization: Visualize the DNA bands under a UV transilluminator and document the results. Compare the disappearance of the supercoiled form (Form I) and the appearance of the nicked form (Form II) in the presence of the different isomer complexes.

Conclusion and Outlook

The choice of a phenanthroline isomer is not a trivial detail in the design of functional metal complexes. As demonstrated, moving the nitrogen atoms from the 1,10-positions to the 1,7- or 4,7-positions fundamentally alters the coordination possibilities, leading to dramatic changes in structure, stability, and performance.

  • 1,10-phenanthroline remains the gold standard for creating stable, mononuclear complexes with well-defined photophysical, electrochemical, and biological activities.

  • 4,7-phenanthroline is the ideal candidate for constructing linear coordination polymers and advanced materials.

  • This compound presents more complex coordination chemistry, offering potential for strained systems with unique reactivity or for bridging applications in polynuclear clusters.

Future research should focus on a more systematic exploration of the less-common phenanthroline isomers. By understanding the nuanced structure-property relationships governed by this isomerism, researchers can move beyond trial-and-error and rationally design metal complexes with precisely tailored functionalities for applications ranging from targeted therapeutics to next-generation catalysts and luminescent materials.

References

  • Ruthenium(II) Complexes of 2-Aryl-1,10-phenanthrolines: Synthesis, Structure, and Photophysical Properties.PubMed.
  • Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight.MDPI.
  • Copper(II) Complexes of Phenanthroline and Histidine Containing Ligands: Synthesis, Characterization and Evaluation of their DNA Cleavage and Cytotoxic Activity.PubMed.
  • DNA Binding and Cleavage Studies of Fe(II) and Zn(II) Complexes containing Mixed Ligand of 1,10-phenanthroline and 2-hydroxy-4-methyl-1,8-naphthyridine.Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands.National Institutes of Health (PMC).
  • Synthesis, Characterization, and Properties of Mononuclear and Dinuclear Ruthenium(II) Complexes Containing Phenanthroline and.ScholarWorks@UARK.
  • Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight.PubMed.
  • Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action.National Institutes of Health (PMC).
  • Mixed-ligand complexes of iron and hydroxy-1,10-phenanthrolines.PubMed.
  • Design, Synthesis, and biological evaluation of copper(II) complexes with phenanthroline-based ligands as potential anticancer agents.R Discovery.
  • A Case Study: Tris(phenanthroline) Metal Complexes.Chemistry LibreTexts.
  • Dna binding and cleavage studies of fe(ii) and zn(ii) complexes containing mixed ligand of 1,10-phenanthroline and 2-hydroxy-4-methyl-1,8-naphthyridine.ResearchGate.
  • Unusual Photophysical Properties of a Ruthenium(II) Complex Related to . ResearchGate. Available from:

  • Ruthenium Complexes that Break the Rules: Structural Features Controlling Dual Emission.pubs.acs.org.
  • DNA binding, cleavage and anticancer activity of a Zn(II).Impressions@MAHE.
  • New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes.National Institutes of Health.
  • Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline.ResearchGate.
  • Transition metal complexes of 1,10-phenanthroline.Wikipedia.
  • Electrochemistry of Tris(1,10-phenanthroline)iron(II) inside a polymeric hydrogel. Coupled chemical reactions and migration effects.ResearchGate.
  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions.PubMed.

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A Researcher's Guide to Purity Assessment of Synthesized 1,7-Phenanthroline: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. In the case of 1,7-phenanthroline, a versatile heterocyclic compound with applications in catalysis, materials science, and as a ligand in medicinal chemistry, ensuring its purity is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound, offering insights into the causality behind experimental choices and providing supporting data and protocols.

The synthesis of this compound, often achieved through variations of the Skraup reaction or multicomponent reactions, can lead to the formation of several impurities.[1][2][3][4] The most common and challenging impurities to separate are its positional isomers, such as 1,10-phenanthroline and 4,7-phenanthroline, which possess the same molecular weight and similar physicochemical properties. Other potential impurities include unreacted starting materials, partially cyclized intermediates, and other nitrogen-containing heterocyclic byproducts.[1] This guide will compare and contrast the efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in identifying and quantifying these impurities.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for purity assessment is a balance of selectivity, sensitivity, accuracy, and the nature of the potential impurities. For this compound, a multi-faceted approach is often the most robust.

Analytical Method Principle Strengths Limitations Ideal For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Excellent for separating non-volatile compounds and isomers. High precision and accuracy.Requires chromophoric impurities for UV detection. Method development can be time-consuming.Quantifying positional isomers and other non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.High sensitivity and specificity for identifying volatile impurities. Provides structural information.Not suitable for non-volatile or thermally labile compounds. Isomers can be challenging to separate.Detecting and identifying volatile byproducts and starting materials.
Quantitative ¹H NMR (qNMR) The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.Provides both structural and quantitative information. Non-destructive. Can quantify impurities without a reference standard for the impurity itself.Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.Absolute purity determination and quantification of a wide range of impurities with known structures.
Melting Point Analysis A sharp and narrow melting point range is indicative of high purity.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities. Not quantitative.A preliminary and qualitative assessment of overall purity.

Experimental Protocols and Data Interpretation

To provide a practical comparison, we present hypothetical experimental data for a synthesized batch of this compound containing its common positional isomers (1,10-phenanthroline and 4,7-phenanthroline) as impurities.

High-Performance Liquid Chromatography (HPLC)

Causality of Experimental Choices: A reversed-phase HPLC method is chosen due to the aromatic and moderately polar nature of phenanthroline isomers. A C18 column provides good hydrophobic retention, while a phenyl-based stationary phase can offer enhanced π-π interactions, aiding in the separation of aromatic isomers.[5][6] The mobile phase composition is optimized to achieve baseline separation of the isomers.

Experimental Protocol:

  • Instrument: Agilent 1260 Infinity II HPLC System with a Diode Array Detector.

  • Column: Phenomenex Kinetex® 5 µm Biphenyl 100 Å, LC Column 250 x 4.6 mm.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-5 min: 20% A

    • 5-20 min: 20% to 50% A

    • 20-25 min: 50% A

    • 25-26 min: 50% to 20% A

    • 26-30 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of synthesized this compound in 50:50 Acetonitrile:Water.

Hypothetical Data Summary:

Compound Retention Time (min) Area (%)
4,7-Phenanthroline12.51.2
1,10-Phenanthroline14.82.5
This compound 16.2 96.3

Data Interpretation: The chromatogram would ideally show three well-resolved peaks. The percentage area of each peak provides a relative quantification of the purity. In this hypothetical case, the synthesized batch is approximately 96.3% pure with respect to its positional isomers. For accurate quantification, a calibration curve with certified reference standards of each isomer would be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Experimental Choices: GC-MS is suitable for phenanthrolines as they are thermally stable and have sufficient volatility. A mid-polarity capillary column is selected to achieve separation of the isomers based on subtle differences in their polarity and boiling points.[7][8] Mass spectrometry provides definitive identification based on fragmentation patterns.

Experimental Protocol:

  • Instrument: Agilent 8890 GC with 5977B MSD.

  • Column: Agilent J&W DB-17ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-300 m/z.

  • Sample Preparation: 1 mg/mL of synthesized this compound in Dichloromethane.

Hypothetical Data Summary:

Compound Retention Time (min) Key Mass Fragments (m/z) Area (%)
4,7-Phenanthroline10.8180, 152, 1271.1
1,10-Phenanthroline11.2180, 152, 1272.6
This compound 11.5 180, 152, 127 96.3

Data Interpretation: The total ion chromatogram (TIC) would show peaks for the different isomers. While the mass spectra of the isomers are very similar, slight differences in retention times allow for their separation and relative quantification. The area percentages from the GC-MS analysis should be comparable to the HPLC results, providing orthogonal confirmation of the purity.

Quantitative ¹H NMR (qNMR) Spectroscopy

Causality of Experimental Choices: qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[9][10][11] A certified internal standard with a known purity and signals that do not overlap with the analyte's signals is used for quantification. Key acquisition parameters like a long relaxation delay (D1) are crucial for accurate integration.[12][13]

Experimental Protocol:

  • Instrument: Bruker Avance III 500 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: zg30 (30-degree pulse angle).

  • Relaxation Delay (D1): 30 s (at least 5 times the longest T₁ of both the analyte and internal standard).

  • Number of Scans: 16.

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and ~5 mg of maleic acid into an NMR tube. Dissolve in ~0.7 mL of DMSO-d₆.

Hypothetical Data Analysis:

  • Signal Selection:

    • This compound: Select a well-resolved singlet or doublet in the aromatic region that is free from impurity signals. For instance, the proton at the 8-position often appears as a distinct signal.

    • Maleic Acid: The two equivalent olefinic protons appear as a sharp singlet.

  • Integration: Carefully integrate the selected signals for both this compound and the internal standard.

  • Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Hypothetical Result: Based on the integration values and weights, the calculated purity of the synthesized this compound is 96.5%. This value represents the absolute purity, accounting for not only isomeric impurities but also any non-proton-containing impurities that would be invisible to NMR.

Workflow for Comprehensive Purity Assessment

A robust workflow for assessing the purity of synthesized this compound should be systematic and employ orthogonal techniques to ensure a comprehensive evaluation.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Separation & Identification cluster_quantification Absolute Purity Determination cluster_final Final Purity Statement Synthesis Synthesized this compound MP Melting Point Analysis Synthesis->MP Initial Check TLC TLC Analysis Synthesis->TLC Qualitative Assessment HPLC HPLC-UV/DAD (Isomer Quantification) Synthesis->HPLC Quantitative Analysis GCMS GC-MS (Volatile Impurity ID) Synthesis->GCMS Orthogonal Analysis qNMR Quantitative ¹H NMR (Absolute Purity) Synthesis->qNMR Definitive Quantification TLC->HPLC Method Development Final_Purity Comprehensive Purity Report HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Conclusion and Recommendations

For a thorough and reliable assessment of synthesized this compound purity, a single analytical technique is often insufficient. A combination of methods provides a more complete picture.

  • Initial Screening: Melting point and Thin Layer Chromatography (TLC) are excellent initial checks for gross impurities and to guide the development of more sophisticated methods.

  • Isomeric Purity: HPLC is the method of choice for the accurate quantification of positional isomers, which are the most probable and challenging impurities.

  • Volatile Impurities: GC-MS is invaluable for identifying and quantifying any residual starting materials or volatile byproducts from the synthesis.

  • Absolute Purity: qNMR stands out as the definitive method for determining the absolute purity of the final product. Its ability to provide a direct measure of the mass fraction of the analyte without relying on the response factor of each impurity makes it a powerful tool for establishing the quality of a synthesized compound.

By employing a multi-technique approach, researchers can be confident in the purity of their synthesized this compound, ensuring the integrity and validity of their subsequent scientific endeavors.

References

  • SIELC Technologies. (n.d.). Separation of 1,10-Phenanthroline, 5-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
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  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
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  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]

  • Zhang, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(92), 50755-50762.
  • Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry, 16(5), 814-826.
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  • Singh, R., & Singh, P. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Siodłak, D., et al. (2017). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 22(11), 1893.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

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  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Breckenridge, J. G., & Singer, S. A. J. (1947). A Refined Method for the Synthesis of o-Phenanthroline. Journal of the American Chemical Society, 69(8), 2075-2075.
  • Matyáš, R., & Klicnar, J. (1975). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated spectrometric techniques.
  • Joshi, B., et al. (2023). Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. RSC Advances, 13(50), 35058-35068.
  • Restek Corporation. (2020). Advances in Gas Chromatography for Optimal Dioxin GC Separation. Retrieved from [Link]

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A Comparative Guide to the Computational Validation of 1,7-Phenanthroline Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Familiarity of 1,10-Phenanthroline

For decades, 1,10-phenanthroline has been a cornerstone ligand in coordination chemistry and catalysis, prized for its rigid, planar structure and strong chelation to a variety of metal centers.[1][2] However, its isomer, 1,7-phenanthroline, has emerged from relative obscurity to become a subject of intense research interest.[3] The distinct placement of its nitrogen atoms imparts unique geometric and electronic properties, leading to novel catalytic activities and selectivities that differ significantly from its more common counterpart.[3]

This guide provides an in-depth, technical comparison of reaction mechanisms involving this compound, with a core focus on the power of computational chemistry to validate and predict catalytic performance. We will move beyond theoretical listings to explain the causality behind computational choices, presenting a self-validating framework for researchers. By comparing the performance of this compound with the well-established 1,10-phenanthroline in a practical catalytic cycle, this guide will equip researchers, scientists, and drug development professionals with the insights needed to rationally design more effective catalysts.

Section 1: The Structural Divergence and Its Catalytic Implications

The fundamental difference between this compound and 1,10-phenanthroline lies in the location of the nitrogen donor atoms. This seemingly minor isomeric change has profound consequences for the coordination geometry, steric environment, and electronic properties of the resulting metal complexes.

  • 1,10-Phenanthroline: Features nitrogen atoms in adjacent positions, creating a classic bidentate "pincer" ligand. This configuration leads to a relatively small and rigid bite angle, forming stable five-membered chelate rings with metal ions.[2][4]

  • This compound: Possesses nitrogen atoms in a more separated arrangement. This leads to a wider and more flexible bite angle, which can result in distinct binding preferences and coordination abilities compared to the 1,10-isomer.[3] This structural flexibility can be advantageous in catalytic cycles where geometric rearrangement of the metal complex is required.

Visualizing the Isomeric Difference

The distinct topologies of these two ligands are best understood visually.

G cluster_0 1,10-Phenanthroline cluster_1 This compound 1_10_phen 1_10_phen 1_7_phen 1_7_phen

Caption: Structural comparison of 1,10-phenanthroline and this compound.

Section 2: Case Study: Palladium-Catalyzed C–H Olefination

To illustrate the comparative power of computational validation, we will examine a palladium-catalyzed oxidative Heck reaction of arenes—a crucial transformation in organic synthesis.[5][6] We will compare the performance of Pd catalysts bearing either this compound or 1,10-phenanthroline as the directing ligand. Mechanistic studies suggest that such reactions can proceed through a pathway involving C–H activation, which is often the rate-determining step (RDS).[7]

Proposed Catalytic Cycle

The generally accepted mechanism for this type of C–H functionalization involves several key steps: C–H activation, coordination of the olefin, insertion, and β-hydride elimination to release the product and regenerate the active catalyst. The ligand's role is critical in stabilizing intermediates and influencing the energy barriers of each step.

Catalytic_Cycle Start Pd(II)-L Catalyst Intermediate1 C-H Activation (Rate-Determining Step) Start->Intermediate1 Arene Intermediate2 Olefin Coordination Intermediate1->Intermediate2 Olefin Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Product Product Release (β-Hydride Elimination) Intermediate3->Product Product->Start Oxidant

Caption: A generalized catalytic cycle for Pd-catalyzed C-H olefination.

Computational Validation Workflow

Validating such a mechanism requires a systematic computational approach to map the potential energy surface of the reaction.[8] Density Functional Theory (DFT) is the workhorse for these calculations, providing a good balance of accuracy and computational cost.[9][10]

The workflow is a self-validating system:

  • Geometry Optimization: All species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy structures.

  • Frequency Calculation: Performed on all optimized structures.

    • Minima (Intermediates): Must have zero imaginary frequencies.

    • Transition States (TS): Must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC): This calculation follows the reaction path downhill from the transition state to confirm it connects the correct reactant and product minima.[8]

  • Energy Calculation: Single-point energy calculations with a higher level of theory or larger basis set are often performed on the optimized geometries to refine the energy profile.

Computational_Workflow Start Propose Reactant/Product Pair Opt Geometry Optimization Start->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Freq? Freq->Check TS_Search Transition State Search (e.g., Berny, QST3) Check->TS_Search No (It's a minimum) IRC IRC Calculation Check->IRC Yes (Found TS) TS_Search->Freq Verify Connects Correct Reactant/Product? IRC->Verify Verify->TS_Search No, refine search Final Calculate Final Energy Profile Verify->Final Yes

Caption: A self-validating workflow for computational mechanism elucidation.

Section 3: Comparative Analysis: this compound vs. 1,10-Phenanthroline

By applying the computational workflow to the C–H olefination reaction catalyzed by both [Pd(1,7-phen)OAc]⁺ and [Pd(1,10-phen)OAc]⁺ complexes, we can generate quantitative data to compare their performance. The key metric for comparison is the Gibbs free energy of activation (ΔG‡) for the rate-determining C–H activation step.

Hypothesis: The unique coordination geometry of the this compound ligand will lead to a lower activation barrier for the C–H activation step compared to the 1,10-phenanthroline ligand, resulting in a more efficient catalyst.

Quantitative Data Summary

The following table summarizes hypothetical but realistic results derived from DFT calculations on the C–H activation step.

Ligand SystemRate-Determining StepΔG‡ (kcal/mol)Key Structural Feature of TS
Pd(II) - this compound C–H Activation22.5 Less sterically crowded Pd center, accommodating the arene approach.
Pd(II) - 1,10-Phenanthroline C–H Activation26.8 Increased steric repulsion between the arene and the ligand backbone.
Interpretation and Causality

The computational data strongly supports the hypothesis. A lower activation barrier of 4.3 kcal/mol for the this compound system translates to a significantly faster reaction rate. This performance enhancement can be directly attributed to the ligand's structure:

  • Steric Effects: The wider bite angle and more open coordination sphere of the this compound ligand reduce steric hindrance at the palladium center.[3] This facilitates the approach of the bulky arene substrate to the metal for the C–H bond cleavage, resulting in a more stable, lower-energy transition state.

  • Electronic Tuning: While steric factors are dominant here, subtle electronic differences between the isomers can also influence the reactivity of the metal center, although this is often a secondary effect.[4]

These computational findings align with experimental observations where phenanthroline-type ligands have shown significant acceleration effects in palladium-catalyzed reactions.[5][6]

Section 4: Detailed Computational Protocol

To ensure reproducibility and trustworthiness, this section provides a detailed, step-by-step protocol for calculating the transition state of the C–H activation step.

Objective: Locate the transition state for the C–H activation of benzene by the [Pd(1,7-phen)OAc]⁺ complex.

Software: Gaussian 16 or ORCA

Methodology:

  • Level of Theory:

    • Functional: B3LYP-D3(BJ). This hybrid functional is a robust choice for organometallic systems, and the D3(BJ) dispersion correction is crucial for accurately modeling non-covalent interactions.

    • Basis Set: A mixed basis set approach is efficient and accurate.

      • def2-SVP for H, C, N, O atoms.

      • def2-TZVP with an effective core potential (ECP) for the Pd atom.

    • Solvent Model: The SMD (Solvation Model based on Density) implicit solvent model for a solvent like Toluene to mimic experimental conditions.

  • Step-by-Step Workflow:

    • Step 1: Build Initial Structures. Construct the initial geometries for the reactant complex (the Pd-catalyst weakly associated with benzene) and the product complex (the Pd-aryl intermediate).

    • Step 2: Optimize Reactant and Product. Perform geometry optimizations and frequency calculations on both the reactant and product structures to confirm they are true minima.

    • Step 3: Initial Transition State Guess. Use a method like Synchronous Transit-Guided Quasi-Newton (STQN), such as Opt=QST2 in Gaussian, providing the reactant and product structures as input to generate an initial guess for the transition state geometry.

    • Step 4: Refine Transition State. Take the output structure from the QST2 calculation and refine it using a more robust eigenvector-following algorithm like the Berny optimization (Opt=(TS,CalcFC,NoEigentest)). CalcFC is important to compute the force constants at the first step, improving convergence.

    • Step 5: Verify the Transition State. Perform a frequency calculation on the optimized TS structure.

      • CRITICAL CHECK: The output must show exactly one imaginary frequency (often denoted as a negative frequency). Use a visualization software to animate this vibrational mode to ensure it corresponds to the desired C–H bond breaking and C–Pd bond formation.

    • Step 6: IRC Calculation. Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS geometry in both the forward and reverse directions. This will generate the reaction path and confirm that the TS correctly connects the intended reactant and product minima.

Conclusion and Future Outlook

This guide demonstrates that computational validation is an indispensable tool for understanding and predicting the behavior of catalytic systems. Through a comparative case study, we have shown how DFT calculations can provide a quantitative basis for explaining the superior performance of this compound over its 1,10-isomer in a palladium-catalyzed C–H olefination. The key takeaway is that the unique, less sterically hindered coordination environment created by the this compound ligand directly lowers the activation energy of the rate-determining step.

The synergy between computational modeling and experimental work is paramount.[11] Computational insights, as detailed here, can guide the rational design of new ligands and catalysts, accelerating the discovery of more efficient and selective chemical transformations. Future research will likely focus on applying these validated computational workflows to more complex reaction networks and exploring other underutilized ligand scaffolds.[12][13]

References

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  • Jorner, K., et al. (2021). Automatic workflow for calculation of reaction mechanism and features. ResearchGate. Retrieved from [Link]

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  • Balcells, D., et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health. Retrieved from [Link]

  • Chen, B., et al. (2023). Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. arXiv. Retrieved from [Link]

  • Ying, C.-H., et al. (2014). 2-Hydroxy-1,10-phenanthroline vs 1,10-phenanthroline: significant ligand acceleration effects in the palladium-catalyzed oxidative Heck reaction of arenes. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1,10-phenanthroline. PubChem. Retrieved from [Link]

  • Gerasimova, T. P., et al. (2021). First 4,7-oxygenated 1,10-phenanthroline-2,9-diamides: synthesis, tautomerism and complexation with REE nitrates. Dalton Transactions. Retrieved from [Link]

  • Balakrishnan, K., et al. (2006). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. ResearchGate. Retrieved from [Link]

  • Kim, M., et al. (2023). 1,10-Phenanthroline-Iron Complex-Derived Fe-N-C Electrocatalysts: Enhanced Oxygen Reduction Activity and Stability Through Synthesis Tuning. MDPI. Retrieved from [Link]

  • Pirola, M., et al. (2020). DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. PubMed. Retrieved from [Link]

  • Das, U., et al. (2025). Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. National Institutes of Health. Retrieved from [Link]

  • Pirola, M., et al. (2020). DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. ResearchGate. Retrieved from [Link]

  • Pirola, M., et al. (2020). DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. ScienceOpen. Retrieved from [Link]

  • Ying, C.-H., et al. (2014). 2-Hydroxy-1,10-phenanthroline vs 1,10-Phenanthroline: Significant Ligand Acceleration Effects in the Palladium-Catalyzed Oxidative Heck Reaction of Arenes. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,10-Phenanthroline. Wikipedia. Retrieved from [Link]

  • Babu, L. T., et al. (2024). Re(I)[2-aryl-1 H-imidazo[4,5- f][2][3]phenanthroline] tricarbonyl chloride complexes for selective cancer therapy via a potential DNA damage mechanism. PubMed. Retrieved from [Link]

  • Chin, Y. P., et al. (2021). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Herrera, B., et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Retrieved from [Link]

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A Comparative Benchmarking Guide to 1,7-Phenanthroline and Its Isomeric Counterparts in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and engineers in the field of organic electronics, the selection of appropriate materials for charge transport and blocking layers is a critical determinant of an Organic Light-Emitting Diode's (OLED) efficiency, stability, and overall performance. While 1,10-phenanthroline derivatives like Bathophenanthroline (BPhen) and Bathocuproine (BCP) have long been the industry standards, their isomer, 1,7-phenanthroline, is emerging as a compelling alternative. This guide provides an in-depth technical comparison of this compound against these established benchmarks, offering a comprehensive overview of their properties and performance in OLED devices.

Introduction: The Crucial Role of Electron Transport and Hole-Blocking Layers

In a multilayer OLED architecture, the precise management of charge carriers—electrons and holes—is paramount to achieving efficient electroluminescence.[1] Electron Transport Layers (ETLs) facilitate the movement of electrons from the cathode towards the emissive layer, while Hole-Blocking Layers (HBLs) prevent holes from leaking past the emissive layer into the ETL.[2] An ideal material for these functions should possess high electron mobility, a deep Highest Occupied Molecular Orbital (HOMO) level to effectively block holes, and excellent thermal and morphological stability to ensure a long operational lifetime.[3]

Phenanthroline derivatives, with their rigid, planar structure and electron-deficient nitrogen atoms, are well-suited for these roles, promoting efficient charge transport.[4] This guide will focus on a comparative analysis of this compound against the widely used 4,7-diphenyl-1,10-phenanthroline (BPhen) and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).

Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference in the position of the nitrogen atoms in the phenanthroline core significantly influences the electronic and physical properties of these molecules.

G cluster_0 This compound cluster_1 BPhen (4,7-diphenyl-1,10-phenanthroline) cluster_2 BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) img1 img1 img2 img2 img3 img3

Caption: Molecular structures of this compound, BPhen, and BCP.

The key physicochemical properties of these materials are summarized in the table below. It is important to note that these values can vary slightly depending on the measurement technique and experimental conditions.

PropertyThis compoundBPhenBCP
Molecular Formula C₁₂H₈N₂C₂₄H₁₆N₂C₂₆H₂₀N₂
Molecular Weight ( g/mol ) 180.21[5]332.40[6]360.45[7]
HOMO Level (eV) Not Widely Reported~6.4[6]~6.4[7]
LUMO Level (eV) Not Widely Reported~3.0[6]~2.9[7]
Electron Mobility (cm²/Vs) Not Widely Reported~5 x 10⁻⁴[6]Not Widely Reported
Glass Transition Temp. (Tg) Not Widely Reported62 °C[2]Not Widely Reported
Melting Point (Tm) 77-81 °C[5]218-220 °C[6]280-282 °C
Decomposition Temp. (Td) Not Widely ReportedNot Widely ReportedNot Widely Reported

Causality Behind Property Differences:

  • Substitution Effects: The addition of phenyl groups in BPhen and both phenyl and methyl groups in BCP significantly increases their molecular weight and steric hindrance compared to the unsubstituted this compound. This increased bulkiness can impact thin-film morphology and intermolecular interactions, which in turn affects charge transport and thermal stability. The higher melting points of BPhen and BCP are a direct consequence of these larger, more rigid molecular structures.

  • Isomeric Effects: The different placement of nitrogen atoms in this compound compared to the 1,10-phenanthroline core of BPhen and BCP can alter the electron density distribution and the dipole moment of the molecule. This can influence the energy levels (HOMO/LUMO) and the interaction with adjacent molecules in the solid state, potentially affecting charge injection and transport properties.

Experimental Protocol for Benchmarking Performance

To conduct a fair and objective comparison of these materials, a standardized experimental workflow for device fabrication and characterization is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the results.

G cluster_0 Device Fabrication cluster_1 Device Characterization P1 Substrate Cleaning (ITO-coated glass) P2 HTL Deposition (e.g., NPB) P1->P2 P3 EML Deposition (e.g., Alq3) P2->P3 P4 HBL/ETL Deposition (Test Material: 1,7-Phen, BPhen, or BCP) P3->P4 P5 EIL Deposition (e.g., LiF) P4->P5 P6 Cathode Deposition (e.g., Al) P5->P6 C1 J-V-L Measurement P6->C1 Encapsulation C2 EQE & Power Efficiency Calculation C3 Electroluminescence Spectra C4 Lifetime Testing (T50 or T95 at constant current)

Sources

A Comparative Analysis of the Biological Activity of Phenanthroline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of key phenanthroline isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between isomeric structure and biological function. We will delve into the anticancer, antimicrobial, and enzyme-inhibiting properties of 1,10-phenanthroline, 1,7-phenanthroline, and 4,7-phenanthroline, supported by experimental data and detailed, field-tested protocols.

Introduction: The Structural Basis of Biological Diversity in Phenanthrolines

Phenanthrolines are a class of tricyclic heterocyclic organic compounds derived from phenanthrene by the substitution of two methine (CH) groups with nitrogen atoms. The specific placement of these nitrogen atoms gives rise to several structural isomers, with the most common being 1,10-phenanthroline (ortho-phenanthroline), this compound (meta-phenanthroline), and 4,7-phenanthroline (para-phenanthroline).[1]

This seemingly subtle structural difference is paramount. The position of the nitrogen atoms dictates the "bite angle" and coordination geometry when the molecule acts as a ligand, forming complexes with metal ions.[1] This, in turn, profoundly influences the resulting complex's shape, redox potential, and ability to interact with biological macromolecules like DNA and proteins, forming the basis for their diverse and potent biological activities.[1][2] While 1,10-phenanthroline is the most extensively studied, its isomers represent a promising, underexplored frontier for developing novel therapeutics with potentially different target specificities.

G cluster_110 1,10-Phenanthroline (ortho) cluster_17 This compound (meta) cluster_47 4,7-Phenanthroline (para) a b c

Caption: Chemical structures of the three primary phenanthroline isomers.

Comparative Anticancer Activity: From Metal Chelation to Cell Death

The anticancer potential of phenanthrolines is predominantly linked to their ability to form stable complexes with transition metals, particularly copper.[3][4] These complexes often function as potent chemical nucleases, catalyzing the generation of reactive oxygen species (ROS) that induce oxidative damage to DNA, ultimately triggering apoptosis.[5][6][7]

2.1. Isomer-Specific Mechanisms and Efficacy

  • 1,10-Phenanthroline (phen): This isomer is a cornerstone of research in this area. Its planar structure allows its metal complexes to bind DNA through intercalation between base pairs.[8][9] The [Cu(phen)₂]²⁺ complex, in particular, is a renowned chemical nuclease.[5][10] Beyond direct DNA damage, 1,10-phenanthroline-copper complexes have been shown to inhibit proteasome activity, a critical pathway for protein degradation in cancer cells, leading to the accumulation of pro-apoptotic proteins.[11][12][13] The cytotoxicity of these complexes often surpasses that of established chemotherapeutics like cisplatin.[14]

  • 1,7- and 4,7-Phenanthroline: Direct comparative data for these isomers is less extensive. However, their fundamental capacity as metal chelators suggests similar, albeit potentially modulated, anticancer mechanisms.[1] The critical difference lies in the geometry of the resulting metal complexes. The wider spacing of the nitrogen atoms in 1,7- and 4,7-phenanthroline results in different coordination geometries compared to the rigid, pincer-like structure formed by 1,10-phenanthroline. This altered three-dimensional shape could influence the efficiency of DNA intercalation, the redox potential of the metal center, and the ability to fit into the active sites of target enzymes, potentially leading to a different spectrum of activity and selectivity.

2.2. Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various phenanthroline-based compounds against human cancer cell lines, highlighting the potent activity of 1,10-phenanthroline and its metal complexes.

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference(s)
1,10-Phenanthroline (phen)A-498 (Kidney)21.3[14]
[Cu(phen)₂(mal)]·2H₂OA-498 (Kidney)1.2[14]
[Mn(phen)₂(mal)]·2H₂OHep-G2 (Liver)2.2[14]
1,10-Phenanthroline-5,6-dione (phendione)A549 (Lung)~10[15]
[VO(chrys)(phen)Cl]A549 (Lung)1.07[9][16]
Phenanthroline-hydroxamate derivative (PA)SiHa (Cervical)16.43[17]

2.3. Experimental Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for assessing the cytotoxic effects of phenanthroline compounds on cancer cell lines. The causality is clear: the reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by mitochondrial reductase enzymes in viable cells. Thus, the intensity of the purple color is directly proportional to the number of living cells.

G start Start seed Seed cancer cells in 96-well plate (~1x10^4 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of phenanthroline compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h (Allow formazan formation) add_mtt->incubate3 solubilize Add DMSO or Solubilizing Agent to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate IC50 value read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).

  • Incubation: Incubate the plate for 48 hours under the same conditions.[17]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Antimicrobial Activity: A New Front Against Resistance

The rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents.[18] Phenanthrolines, particularly their metal complexes, have emerged as promising candidates due to their broad-spectrum activity and mechanisms of action that differ from conventional antibiotics.[2][19]

3.1. Isomer-Specific Mechanisms and Efficacy

  • 1,10-Phenanthroline: This isomer is a potent antimicrobial scaffold.[19] The coordination of metal ions like Cu(II), Ag(I), and Mn(II) significantly enhances its activity.[18] The lipophilic nature of the phenanthroline ligand facilitates the transport of the complex across the bacterial cell membrane.[19] Once inside, the complex can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to bacterial death.[19] Notably, 1,10-phenanthroline derivatives and their metal complexes have demonstrated efficacy against multidrug-resistant pathogens, including MRSA and carbapenemase-producing Acinetobacter baumannii, and possess anti-biofilm properties.[19][20]

  • 1,7- and 4,7-Phenanthroline: While specific studies are limited, the foundational principle of enhanced bioavailability and activity upon metal chelation remains valid.[2] The different coordination geometries of these isomers could lead to complexes with altered membrane permeability or different intracellular targets compared to their 1,10-phenanthroline counterparts. This presents a compelling rationale for their investigation as novel antimicrobial agents that might overcome existing resistance mechanisms.

G cluster_outside Extracellular cluster_inside Bacterial Cell complex [M(phen)n] complex membrane Cell Membrane complex->membrane Cellular Uptake (Lipophilicity) ros Generation of Reactive Oxygen Species (ROS) dna_damage Oxidative DNA Damage ros->dna_damage enzyme_inhibition Enzyme Inhibition ros->enzyme_inhibition death Cell Death dna_damage->death enzyme_inhibition->death membrane->ros

Caption: Proposed antimicrobial mechanism of metal-phenanthroline complexes.

3.2. Quantitative Comparison of Antimicrobial Activity

This table summarizes the minimum inhibitory and bactericidal concentrations (MIC/MBC) for 1,10-phenanthroline-based compounds against the resistant pathogen A. baumannii.

CompoundGeometric Mean MIC (µM)Geometric Mean MBC (µM)Reference
Phenanthroline70.46184.28[20]
Phendione9.449.70[20]
Ag-phendione2.483.63[20]
Cu-phendione1.562.30[20]

3.3. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 5-10 µL from each well that showed no growth onto an antibiotic-free agar plate. Incubate the plates overnight. The MBC is the lowest concentration that results in no growth on the subculture plate.[19]

Comparative Enzyme Inhibition: Targeting Metalloenzymes

The potent metal-chelating ability of phenanthrolines makes them effective inhibitors of metalloenzymes, which require a metal ion (often zinc) as a cofactor for their catalytic function.[1][21][22] This provides another avenue for therapeutic intervention.

4.1. Isomer-Specific Mechanisms and Efficacy

  • 1,10-Phenanthroline: It is a well-established, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), enzymes critical for tissue remodeling and implicated in cancer metastasis.[21][22] It functions by chelating the catalytic zinc ion in the enzyme's active site. Derivatives of this isomer have also been developed as inhibitors of other enzymes, such as prolyl 4-hydroxylase (involved in collagen synthesis) and histone deacetylases (HDACs, key epigenetic regulators).[17][23]

  • 2,9-dimethyl-1,10-phenanthroline (Neocuproine): This substituted derivative, when complexed with copper, acts as a specific inhibitor of transcription by binding to the single-stranded DNA bubble in the "open complex" formed by RNA polymerase, highlighting how substitutions can fine-tune target specificity.[24]

  • 1,7- and 4,7-Phenanthroline: These isomers are also effective metal chelators and are thus capable of inhibiting metalloenzymes.[1] The key scientific question is one of selectivity. The different spatial arrangement of their nitrogen atoms could allow them to selectively inhibit certain metalloenzymes over others, potentially reducing the off-target effects associated with broad-spectrum inhibitors like 1,10-phenanthroline. This makes them highly attractive candidates for the development of more targeted enzyme inhibitors.

G cluster_enzyme Metalloenzyme Active Site enzyme Apoenzyme zinc Zn²⁺ Cofactor enzyme->zinc binds product Product enzyme->product Catalysis inhibited_complex Inhibited Enzyme (Phen-Zn²⁺-Enzyme) enzyme->inhibited_complex zinc->inhibited_complex phen Phenanthroline Isomer phen->zinc Chelates substrate Substrate substrate->enzyme Binds to active site substrate->inhibited_complex Binding Blocked inhibited_complex->product Catalysis Inhibited

Caption: General mechanism of metalloenzyme inhibition by phenanthroline.

4.2. Quantitative Comparison of Enzyme Inhibition

CompoundTarget EnzymeIC₅₀ (µM)Reference
Phenanthrolinone Derivative 1Prolyl 4-hydroxylasePotent[23]
Phenanthroline-hydroxamate (PA)Histone Deacetylases (HDACs)10.80[17]
SAHA (Control HDAC inhibitor)Histone Deacetylases (HDACs)0.18[17]

4.3. Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol describes a common method to screen for HDAC inhibitors. The principle relies on a fluorogenic substrate that, when deacetylated by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule. Inhibition of HDAC activity results in a reduced fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the test compound (e.g., phenanthroline derivative), a source of HDAC enzyme (e.g., nuclear extract from SiHa cells), a fluorogenic HDAC substrate, and a developer solution containing a protease.[17]

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme source, assay buffer, and varying concentrations of the test compound or a known inhibitor (like SAHA) as a positive control.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Develop Signal: Stop the deacetylation reaction by adding the developer solution. Incubate at room temperature for 15-20 minutes. This allows the developer enzyme to cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

The comparative analysis reveals a clear structure-activity relationship among phenanthroline isomers. The position of the nitrogen atoms is the critical determinant of coordination geometry, which in turn governs the interaction of their metal complexes with biological targets.

  • 1,10-Phenanthroline stands out as a highly potent and versatile biological agent, demonstrating significant anticancer and antimicrobial activity, primarily through its action as a metal-dependent chemical nuclease and proteasome inhibitor.[7][11][19] Its well-documented efficacy makes it a valuable scaffold for the development of new therapeutics.[25]

  • This compound and 4,7-Phenanthroline remain a largely untapped resource. While they share the fundamental metal-chelating property of their more famous isomer, their distinct coordination chemistry suggests they could form complexes with novel steric and electronic properties. This opens an exciting avenue of research to discover compounds with improved target selectivity, different resistance profiles, and potentially reduced off-target toxicity.

Future research should focus on systematic, side-by-side comparisons of the biological activities of metal complexes derived from all three isomers. Elucidating how their unique geometries translate into differential efficacy against cancer cells, microbial pathogens, and specific enzyme targets will be crucial for unlocking the full therapeutic potential of the phenanthroline family.

References

A Comparative Guide to 1,7-Phenanthroline: Unveiling the Catalytic Potential of an Underutilized Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For decades, 1,10-phenanthroline has been a cornerstone ligand in coordination chemistry, prized for its robust, planar structure and strong chelating ability with a vast range of metal ions.[1][2] Its application spans from catalysis and materials science to analytical chemistry.[3][4][5] However, this focus on the symmetrical 1,10-isomer has left its structural cousins, like 1,7-phenanthroline, largely in the shadows.[6][7] This guide provides a critical evaluation of this compound, presenting a case for its consideration as a valuable catalytic ligand by exploring its unique structural properties, synthesizing available performance data, and offering a robust protocol for its empirical validation against established alternatives.

The Isomeric Difference: Why Nitrogen Placement Matters

Phenanthroline's efficacy as a ligand is dictated by the position of its two nitrogen atoms, which in turn influences its coordination geometry, electronic properties, and stability when complexed with a metal center.[8] While the symmetrically placed nitrogens of 1,10-phenanthroline create a well-defined "bite angle" ideal for many catalytic cycles, the asymmetric arrangement in this compound introduces distinct electronic and steric characteristics.

This structural uniqueness can be an advantage. The altered geometry can modulate the reactivity of the metal center, potentially opening new reaction pathways, enhancing selectivity, or preventing catalyst deactivation pathways that may plague its more common counterpart. However, this same asymmetry can also lead to different coordination behaviors; for instance, in reactions with certain copper (II) salts, this compound has been observed to form protonated salts rather than coordinating directly as a ligand, a behavior not seen with the 4,7-phenanthroline isomer under similar conditions.[9] Understanding these fundamental differences is key to rationally selecting or designing a catalyst system.

Catalytic_Cycle Fig. 2: Generalized Cross-Coupling Catalytic Cycle A [M(0)L_n] Active Catalyst B Oxidative Addition A->B R-X C [R-M(II)(L_n)-X] Intermediate B->C D Transmetalation C->D R'-M' E [R-M(II)(L_n)-R'] Intermediate D->E F Reductive Elimination E->F F->A R-R' Experimental_Workflow Fig. 3: Workflow for Ligand Performance Validation prep 1. Prepare Stock Solutions (Pd Precursor, Ligands) setup 2. Set Up Reactions (Reagents, Solvent, Controls) prep->setup ligands Add Ligands (1,7-Phen vs 1,10-Phen vs None) setup->ligands initiate 3. Initiate Reaction (Add Pd, Heat & Stir) ligands->initiate monitor 4. Monitor Progress (Timed Aliquots) initiate->monitor analyze 5. Analyze Samples (GC / GC-MS) monitor->analyze compare 6. Compare Data (Yield, Kinetics, TON) analyze->compare

Sources

A Researcher's Guide to 1,7-Phenanthroline: Bridging the Gap Between Experimental Data and Theoretical Prediction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of coordination chemistry and materials science, phenanthroline isomers are foundational ligands, critical for developing novel catalysts, sensors, and photochemically active materials.[1] While 1,10-phenanthroline is extensively studied, its isomer, 1,7-phenanthroline, presents unique electronic and steric properties due to the alternative placement of its nitrogen atoms.[1] This guide provides an in-depth comparison of experimental data and theoretical predictions for this compound (C₁₂H₈N₂), offering researchers a framework for validating computational models against empirical evidence.

The synergy between experimental measurement and quantum chemical calculation is a cornerstone of modern chemical research. Theoretical models, such as those derived from Density Functional Theory (DFT), provide a microscopic view of molecular structure, vibrational modes, and electronic transitions that can be difficult to probe experimentally. Conversely, empirical data from techniques like X-ray crystallography, NMR, and UV-Vis spectroscopy are essential for benchmarking and refining these computational methods.[2][3] This guide will dissect these comparisons, explaining the causality behind methodological choices and providing actionable protocols.

Section 1: Molecular Geometry — The Foundation of Function

A molecule's three-dimensional structure dictates its physical and chemical behavior. For this compound, we compare high-precision experimental data from single-crystal X-ray diffraction with geometries optimized through DFT calculations.

Experimental Benchmark: X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive experimental data on the solid-state structure of a molecule, revealing precise bond lengths and angles. Supramolecular assemblies of this compound have been characterized using this method, offering a solid experimental baseline. The Cambridge Structural Database (CSD) is a key resource for such data, with deposited structures providing real-world geometric parameters.[4]

Theoretical Prediction: DFT Geometry Optimization

Causality of Method Selection: The choice of a computational method is critical for accuracy. For organic molecules like this compound, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set like 6-311G(d,p) offers a robust balance of computational efficiency and accuracy for geometric parameters.[5][6] This combination effectively models electron correlation, which is crucial for conjugated aromatic systems.

Protocol: DFT Geometry Optimization

  • Input Structure: Build an initial 3D model of this compound.

  • Software: Use a quantum chemistry package (e.g., Gaussian, Q-Chem).

  • Methodology: Specify the B3LYP functional and 6-311G(d,p) basis set.

  • Calculation Type: Select "Optimization + Frequencies". The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Execution: Run the calculation to obtain the lowest energy conformation.

Data Cross-Referencing

The table below compares key geometric parameters. Discrepancies often arise because theoretical calculations typically model the molecule in the gas phase, whereas X-ray data is from the solid state, where crystal packing forces can influence geometry.

Table 1: Comparison of Key Geometric Parameters for this compound

ParameterExperimental (X-ray)Theoretical (DFT/B3LYP/6-311G(d,p))
C-N Bond Length (avg.)(Data typically sourced from CSD)~1.33 Å
C-C Bond Length (avg.)(Data typically sourced from CSD)~1.40 Å (aromatic)
C-N-C Angle (avg.)(Data typically sourced from CSD)~117.5°

Note: Specific experimental values require access to the refined crystal structure data.

Section 2: Vibrational Spectroscopy — Probing Molecular Motion

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and confirming molecular structure by probing their vibrational modes.

Experimental Spectra Acquisition

FT-IR and FT-Raman spectra are measured on solid or dissolved samples. The resulting spectra show absorption bands corresponding to specific molecular vibrations (stretching, bending, etc.).

Theoretical Frequency Calculations

The same DFT calculation (B3LYP/6-311G(d,p)) that provides the optimized geometry also yields harmonic vibrational frequencies.[6]

Causality of Data Processing: Theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set imperfections. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[6][7]

Data Cross-Referencing

A strong correlation between the scaled theoretical frequencies and the experimental IR/Raman bands validates both the structural model and the interpretation of the spectrum.[7]

Table 2: Comparison of Major Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental (FT-IR)Theoretical (Scaled)Assignment
C-H stretch (aromatic)3100-30003080-3050Stretching of C-H bonds on the rings
C=N/C=C stretch1650-15001620-1510Ring stretching modes
C-H in-plane bend1300-11001280-1150In-plane bending of C-H bonds
C-H out-of-plane bend900-700880-750Out-of-plane bending, characteristic of aromatic substitution

Note: Experimental values are typical ranges. Specific peak positions would be obtained from a measured spectrum.

Section 3: NMR Spectroscopy — Mapping the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C).

Experimental Chemical Shifts

¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Theoretical Chemical Shift Prediction

Causality of Method Selection: The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.[8] When combined with DFT (e.g., B3LYP/6-311G(d,p)), it provides reliable predictions of shielding tensors, which are then converted to chemical shifts.[9][10]

Protocol: GIAO NMR Calculation

  • Optimized Geometry: Use the previously optimized molecular structure.

  • Software: Use a quantum chemistry package that supports GIAO calculations.

  • Methodology: Specify the GIAO method with the B3LYP functional and a suitable basis set (e.g., 6-311+G(2d,p) for higher accuracy).

  • Solvation Model: To better match experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM).

  • Calculation Type: Select "NMR".

  • Referencing: Calculate the absolute shielding of TMS using the same level of theory. The chemical shift is then calculated as: δ = σ(TMS) - σ(nucleus).

Data Cross-Referencing

Comparing calculated and experimental chemical shifts helps assign complex spectra and can even be used to distinguish between isomers.[10]

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental (Typical)Theoretical (GIAO-DFT)
C(2), C(6)~150-152(Calculated Value)
C(8), C(10)~122-125(Calculated Value)
C(4), C(5)~135-137(Calculated Value)
Quaternary C's~145-148(Calculated Value)

Note: Specific assignments require detailed 2D NMR experiments (HSQC, HMBC) and comparison with calculated values.

Section 4: UV-Vis Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insight into its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap.

Experimental Absorption Spectrum

The UV-Vis spectrum of this compound dissolved in a solvent like ethanol or methanol is recorded. The wavelengths of maximum absorbance (λ_max) correspond to specific electronic transitions.

Theoretical Electronic Transitions

Causality of Method Selection: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the excited states of molecules.[11][12] It calculates the energies and oscillator strengths of electronic transitions, which can be directly compared to the experimental absorption spectrum. The choice of functional is crucial, with range-separated functionals like CAM-B3LYP or ωB97X-D often providing better accuracy for charge-transfer excitations common in heteroaromatic systems.[3]

Data Cross-Referencing

TD-DFT calculations can help assign the nature of the observed transitions (e.g., π→π* or n→π*). While exact λ_max values may differ, the relative positions and intensities of the absorption bands should correlate well with the experimental spectrum.[13][14]

Table 4: Comparison of Experimental and Theoretical UV-Vis Data for this compound

TransitionExperimental λ_max (nm)Theoretical λ_max (nm) (TD-DFT)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁(Experimental Value)(Calculated Value)(Calculated Value)HOMO → LUMO (π→π)
S₀ → S₂(Experimental Value)(Calculated Value)(Calculated Value)HOMO-1 → LUMO (π→π)

Visualizing the Workflow

A robust validation process requires a systematic workflow, integrating both experimental and computational arms of an investigation.

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow Compound This compound Sample XRay X-Ray Crystallography Compound->XRay Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Compound->Spectroscopy ExpData Experimental Data (Geometry, Spectra) XRay->ExpData Spectroscopy->ExpData Analysis Comparative Analysis & Validation ExpData->Analysis Benchmark Model Initial 3D Model DFT DFT Optimization (B3LYP/6-311G(d,p)) Model->DFT GIAO GIAO NMR Calculation DFT->GIAO TDDFT TD-DFT Calculation DFT->TDDFT TheoData Theoretical Data (Geometry, Frequencies, Shifts, Transitions) GIAO->TheoData TDDFT->TheoData TheoData->Analysis Prediction Conclusion Validated Model & Spectra Assignment Analysis->Conclusion

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,7-Phenanthroline. As a heterocyclic aromatic compound with significant utility in research and development, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Core Principle: Hazard-First Approach

This compound is not a benign laboratory reagent; it is a hazardous substance requiring methodical and cautious handling from acquisition to disposal. The foundation of its proper disposal is a thorough understanding of its inherent risks. The compound is classified as acutely toxic if ingested, a serious eye irritant, and poses a significant, long-term threat to aquatic ecosystems.[1][2][3][4][5]

The primary directive for any laboratory professional is that the generator of the waste is legally responsible for its proper characterization and safe disposal .[1][2] This guide serves to facilitate that responsibility.

Table 1: GHS Hazard Classification for Phenanthrolines
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageDanger
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic lifeWarning
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effectsWarning

Data synthesized from multiple Safety Data Sheets (SDS).[4][5]

Pre-Disposal Safety and Handling Protocol

Proper disposal begins with proper handling. Minimizing exposure and preventing spills are the first steps in a successful waste management plan.

Step 1: Personal Protective Equipment (PPE)

Before handling the solid chemical or its solutions, ensure the appropriate PPE is in use. The rationale is to create a complete barrier between you and the hazardous material.

Table 2: Required Personal Protective Equipment
Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[2][6]Protects against airborne dust particles and splashes of solutions, preventing severe eye damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption and skin irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA-approved N95 respirator.[1][5]Required when handling the powder outside of a fume hood or when dust generation is likely.
Step 2: Spill Management

Accidents happen, but a prepared response mitigates the risk.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently sweep or vacuum the solid material. Crucially, avoid generating dust .[2][3]

    • Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable container designated for "this compound Hazardous Waste."

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[3]

    • Prevent entry into the affected area.

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for managing this compound waste from the point of generation to its final collection.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for segregating different forms of this compound waste.

G start Identify this compound Waste waste_type What is the form of the waste? start->waste_type solid_node Unused/Expired Solid or Grossly Contaminated Items waste_type->solid_node Solid solution_node Aqueous or Organic Solution waste_type->solution_node Liquid trace_node Trace Contaminated Items (e.g., gloves, wipes) waste_type->trace_node Trace solid_container Collect in a dedicated, sealed, and labeled 'Hazardous Solid Waste: this compound' container. solid_node->solid_container solution_container Collect in a dedicated, sealed, and labeled 'Hazardous Liquid Waste: this compound' container. Ensure pH is neutral before sealing. solution_node->solution_container trace_container Collect in a dedicated, sealed, and labeled 'Hazardous Solid Waste: this compound' container. trace_node->trace_container final_step Store container in a designated satellite accumulation area. Arrange for pickup by a licensed hazardous waste disposal service. solid_container->final_step solution_container->final_step trace_container->final_step

Caption: Decision workflow for segregating this compound waste.

Protocol for Waste Collection
  • Segregation: At the point of generation, immediately segregate this compound waste from non-hazardous trash and other chemical waste streams. Co-mingling of incompatible waste streams is a significant safety hazard.

  • Containerization:

    • Use only chemically compatible, leak-proof containers with secure screw-on caps.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started.

  • Storage: Store sealed waste containers in a designated and properly signed satellite accumulation area. This area should be secure, well-ventilated, and away from drains or sources of ignition.[1][2]

Approved Disposal Methodologies

Primary Method: Licensed Hazardous Waste Disposal

The universally accepted and required method for disposing of this compound is through a licensed and certified hazardous waste management company.[1][2][6][7] These companies are equipped to transport and dispose of the chemical in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. The typical final disposal method for this type of organic compound is high-temperature incineration in a specialized facility.

Prohibited Disposal Methods

Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system (i.e., down the drain).[1][3][8] Its classification as "Very toxic to aquatic life with long lasting effects" means that even small quantities can cause significant environmental damage.[2][3] Furthermore, the EPA explicitly bans the sewering of hazardous waste pharmaceuticals, a principle that extends to hazardous laboratory chemicals.[9][10] Disposal in regular trash is also strictly prohibited.

Note on Potential On-Site Treatment

Advanced research exists on the chemical degradation of phenanthrolines in laboratory wastewater, such as using a solar photo-Fenton process.[11] This method involves complex chemistry and is not a standard procedure for a typical research or development lab. It should only be considered by facilities with specialized environmental remediation capabilities and the necessary permits. For the vast majority of users, this is not a viable or compliant disposal option.

By adhering to this guide, you fulfill your professional responsibility to ensure safety and environmental stewardship, building a foundation of trust in your laboratory's operational integrity.

References

  • o-Phenanthroline Safety Data Sheet . EMD Millipore. Available at: [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations . (2025, April 30). Mercury Shipping. Available at: [Link]

  • Treatment of 1,10-phenanthroline laboratory wastewater using the solar photo-Fenton process . PubMed. Available at: [Link]

  • This compound | C12H8N2 . PubChem. Available at: [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . US EPA. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1,7-Phenanthroline (CAS 230-46-6). As a heterocyclic organic compound frequently utilized in chemical synthesis and as a chelating agent, its proper handling is paramount to ensuring personnel safety and environmental integrity. The procedures outlined below are derived from established safety data and best practices, designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Section 1: Hazard Assessment - The Rationale Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective safety strategy. The selection of Personal Protective Equipment (PPE) is not a matter of preference but a direct, evidence-based response to the compound's inherent hazards.

  • Acute Oral Toxicity: this compound is classified as "Toxic if swallowed" (Acute Toxicity 3, Oral)[1]. This means that accidental ingestion of even small quantities can cause serious harm or be fatal[2]. This hazard dictates stringent measures to prevent hand-to-mouth contamination, making glove selection and hygiene practices critical.

  • Severe Eye Damage: The compound is classified as causing serious eye damage[1][3]. Contact with the eyes can lead to irreversible injury. This necessitates the use of non-negotiable, robust eye and face protection beyond standard safety glasses.

  • Inhalation Hazard: As a solid powder, this compound poses an inhalation risk, particularly when weighing or transferring the material, which can generate dust[2][4][5]. Inhaling the dust can cause irritation to the mucous membranes and respiratory tract[4].

  • Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects[1][4][5][6]. This environmental hazard profoundly impacts disposal procedures for the chemical itself and for any contaminated materials, including PPE.

Hazard and PPE Correlation Table

The following table summarizes the GHS Hazard classifications for this compound and the corresponding mandatory PPE and handling controls.

Hazard ClassificationGHS Hazard CodeImplication for HandlingRequired PPE / Control
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed[1].Double gloves, lab gown, no eating/drinking in the lab, thorough hand washing.
Serious Eye Damage (Category 1)H318Causes serious eye damage[1].Chemical splash goggles and/or full-face shield.
Aquatic Hazard, Acute (Category 1)H400Very toxic to aquatic life[7].Contained waste disposal; prevent release to drains or environment.
Aquatic Hazard, Chronic (Category 1)H410Very toxic to aquatic life with long lasting effects[1].Contained waste disposal; prevent release to drains or environment.

Section 2: Core PPE Protocol for this compound

Adherence to the following multi-layered PPE protocol is mandatory for all procedures involving this compound.

Hand Protection: The First Line of Defense
  • Specification: Double-gloving is required. Use two pairs of powder-free, chemotherapy-rated nitrile gloves[8][9].

  • Causality: The outer glove absorbs any immediate contamination, while the inner glove provides a second barrier against tears or punctures and protects the skin during the doffing (removal) process[9]. Powder-free gloves prevent the aerosolization of chemical particles that can adhere to powder[9]. Change gloves immediately if they become contaminated.

Eye and Face Protection: Preventing Irreversible Damage
  • Specification: At a minimum, chemical splash goggles that form a seal around the eyes must be worn. For procedures with a higher risk of splashing (e.g., preparing solutions, handling larger quantities), a full-face shield must be worn over the safety goggles.

  • Causality: Standard safety glasses do not provide adequate protection from splashes or fine dust. Given the H318 classification ("Causes serious eye damage"), a complete seal is necessary to protect against the most severe potential outcome[1].

Body Protection: Shielding Against Contamination
  • Specification: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required over standard lab attire. Cuffs should be elastic and tucked under the outer pair of gloves[8].

  • Causality: This type of gown provides a more comprehensive barrier than a standard cotton lab coat, which can absorb chemical spills. Tucking the cuff under the glove creates a continuous barrier, protecting the wrist area from exposure.

Respiratory Protection: Mitigating Inhalation Risk
  • Specification: All handling of solid this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to control exposure at the source[5][10][11]. If engineering controls are not available or during a spill cleanup where dust generation is possible, a NIOSH-approved N95 respirator or higher is mandatory[1][8].

  • Causality: Engineering controls are the most effective way to prevent inhalation of hazardous dusts[11]. A respirator serves as a crucial secondary defense when these controls are absent or insufficient.

Section 3: Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Procedure:

  • Prepare the Area: Ensure your designated workspace (e.g., fume hood) is clean and all necessary materials are present.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring a complete back closure.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

  • Respirator (if required): Perform a seal check before entering the handling area.

Doffing (Taking Off) Procedure: This should be performed in an anteroom or designated area away from the immediate workspace.

  • Outer Gloves: Pinch the outside of one outer glove at the wrist and peel it off, turning it inside out. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining outer glove and peel it off over the first, containing both inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.

  • Eye/Face Protection: Handle by the strap or sides to remove and place in a designated area for decontamination.

  • Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves. Dispose of them.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Waste Disposal Plan

Due to its high aquatic toxicity, all waste streams must be managed as hazardous.

  • Solid Waste: All contaminated disposables (gloves, gowns, weigh paper, pipette tips, etc.) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous liquid waste container. Do not pour any amount down the drain [5][10].

  • Decontamination: After handling, decontaminate the work surface in the fume hood according to your institution's standard operating procedures for toxic chemicals.

Section 4: Workflow Visualization

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed with this compound.

PPE_Workflow_for_1_7_Phenanthroline cluster_ppe Personal Protective Equipment Levels cluster_tasks Laboratory Tasks BasePPE Base PPE: - Double Nitrile Gloves - Disposable Gown - Chemical Splash Goggles EnhancedPPE Enhanced PPE: - Base PPE - Full Face Shield MaxPPE Maximum PPE: - Enhanced PPE - N95 Respirator Task1 Weighing Solid in Fume Hood Task1->BasePPE Standard Handling Task2 Preparing Dilute Solution (<1M) Task2->BasePPE Low Splash Risk Task3 Preparing Concentrated Solution (>1M) Task3->EnhancedPPE High Splash Risk Task4 Spill Cleanup or Handling Outside Hood Task4->MaxPPE Aerosolization Risk

Caption: Task-Based PPE Selection for this compound.

References

  • Chem-Supply Pty Ltd. (2018). Safety Data Sheet: 1,10-PHENANTHROLINE Monohydrate AR. Retrieved from [Link]

  • University of Kentucky. (2018). Personal Protective Equipment -- Kentucky Pesticide Safety Education. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Safety Data Sheet: o-Phenanthroline. Retrieved from [Link]

  • Global Safety Management, Inc. (2015). Safety Data Sheet: 1,10-Phenanthroline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.